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Core Science & Biosynthesis

Foundational

Physicochemical Profiling of 1-(Pyridazin-3-yl)piperidin-3-amine: A Technical Guide

This technical guide details the physicochemical profile, synthetic accessibility, and experimental characterization of 1-(Pyridazin-3-yl)piperidin-3-amine , a critical bicyclic scaffold in medicinal chemistry.[1] Execut...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the physicochemical profile, synthetic accessibility, and experimental characterization of 1-(Pyridazin-3-yl)piperidin-3-amine , a critical bicyclic scaffold in medicinal chemistry.[1]

Executive Summary

1-(Pyridazin-3-yl)piperidin-3-amine (Formula: C


H

N

) represents a "privileged scaffold" in drug discovery, merging a polar, electron-deficient pyridazine ring with a chiral, aliphatic diamine core.[1] This structure serves as a versatile building block for kinase inhibitors, GPCR ligands, and DNA-encoded libraries due to its ability to project hydrogen bond donors/acceptors in defined vectors while maintaining a low molecular weight (Fragment-Based Drug Design criteria).

This guide provides a self-validating framework for researchers to synthesize, characterize, and utilize this scaffold, focusing on its unique ionization behavior and lipophilic efficiency.

Chemical Identity & Structural Analysis[1][2][3][4]

PropertyData
IUPAC Name 1-(Pyridazin-3-yl)piperidin-3-amine
Common Name 3-Amino-1-(3-pyridazinyl)piperidine
CAS Number 1247087-42-8 (N-methyl analog ref), Generic Core
Molecular Formula C

H

N

Molecular Weight 178.23 g/mol
SMILES NC1CN(CCC1)c2ccnnc2
Stereochemistry Contains one chiral center at C3 of the piperidine ring.[1][2][3] Available as (R), (S), or racemate.
Structural Logic & pKa Prediction

The molecule possesses three distinct nitrogen environments, dictating its ionization state at physiological pH (7.4):

  • Primary Amine (C3-NH

    
    ):  An aliphatic amine.[1]
    
    • Predicted pKa:9.5 – 10.5

    • State at pH 7.4: Predominantly protonated (cationic).[1]

  • Piperidine Ring Nitrogen (N1): Directly attached to the electron-deficient pyridazine ring.[1]

    • Effect: The pyridazine ring acts as a strong electron-withdrawing group (EWG) via resonance and induction, significantly reducing the basicity of this nitrogen compared to a standard piperidine (pKa ~11). It behaves more like an aniline or aminopyridine.[1]

    • Predicted pKa:< 2.0 (Non-basic at physiological pH).[1]

  • Pyridazine Ring Nitrogens:

    • Predicted pKa:~2.3 (Weakly basic).[1]

Physicochemical Properties Profile

The following values represent a consensus of calculated and structurally inferred data suitable for experimental planning.

ParameterValue (Approx.)Significance in Drug Design
cLogP 0.1 – 0.5Highly polar; ideal for lowering lipophilicity in greasy leads.[1]
LogD (pH 7.4) -1.5 to -1.0High aqueous solubility; low passive permeability unless transporter-mediated.[1]
TPSA ~55 ŲGood range for oral bioavailability (Rule of 5 compliant).[1]
H-Bond Donors 2 (Primary amine)Critical for active site interactions.[1]
H-Bond Acceptors 4Pyridazine nitrogens + Amine.[1]
Solubility >10 mg/mL (pH 7)Excellent aqueous solubility, especially as HCl salt.

Synthetic Methodology (Self-Validating Protocol)

To ensure high fidelity, we utilize a Nucleophilic Aromatic Substitution (S


Ar) strategy followed by acidolytic deprotection. This pathway minimizes byproduct formation and simplifies purification.[1]
Reaction Scheme Visualization

SynthesisPath SM1 3-Chloropyridazine (Electrophile) Step1 Step 1: SNAr Base, Heat, DMSO SM1->Step1 SM2 tert-butyl piperidin-3-ylcarbamate (Nucleophile) SM2->Step1 Inter Intermediate: Boc-Protected Adduct Step1->Inter 100°C, 4h Step2 Step 2: Deprotection HCl/Dioxane or TFA/DCM Inter->Step2 Prod Final Product: 1-(Pyridazin-3-yl)piperidin-3-amine Step2->Prod RT, 2h

Figure 1: Two-step synthetic pathway for 1-(Pyridazin-3-yl)piperidin-3-amine.

Detailed Protocol

Step 1: S


Ar Coupling 
  • Reagents: Dissolve 3-chloropyridazine (1.0 eq) and tert-butyl piperidin-3-ylcarbamate (1.2 eq) in anhydrous DMSO (5 mL/mmol).

  • Base: Add K

    
    CO
    
    
    
    (2.5 eq) or DIPEA (3.0 eq).
  • Reaction: Heat to 100°C for 4–6 hours. Monitor by LC-MS for the disappearance of 3-chloropyridazine (

    
     ~114) and appearance of the Boc-intermediate (
    
    
    
    ~279).[1]
  • Workup: Dilute with water, extract with EtOAc. The product is sufficiently polar; if extraction is difficult, use 10% MeOH in DCM.

Step 2: Boc-Deprotection

  • Acidolysis: Dissolve the intermediate in 4M HCl in Dioxane (10 vol).

  • Reaction: Stir at room temperature for 2 hours.

  • Isolation: Concentrate in vacuo. The product will isolate as the dihydrochloride salt .[1]

    • Note: To obtain the free base, neutralize with saturated NaHCO

      
       and extract with DCM/iPrOH (3:1), or use a strong cation exchange (SCX) cartridge.
      

Experimental Characterization & Validation

Trustworthiness in data comes from rigorous validation.[1] Use the following methods to confirm identity and purity.

A. HPLC Method (Purity)[1]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (or TFA).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm.[1]

  • Expected Retention: Early eluting peak due to high polarity (LogP < 1).[1]

B. NMR Validation Points ( H NMR, 400 MHz, DMSO- )
  • Pyridazine Protons: Look for two doublets (or multiplets) in the aromatic region (7.0 – 8.5 ppm).[1]

  • Piperidine Ring:

    • Protons adjacent to N1 (attached to pyridazine) will be deshielded (~3.5 – 4.5 ppm).

    • Chiral proton at C3 (adjacent to amine) will appear as a multiplet ~2.8 – 3.2 ppm.[1]

  • Amine Protons: Broad singlet (exchangeable with D

    
    O).[1]
    
C. pKa Determination (Potentiometric Titration)

To experimentally verify the pKa values:

  • Prepare a 10 mM solution of the compound in 0.15 M KCl.[1]

  • Titrate with 0.1 M KOH and 0.1 M HCl under nitrogen atmosphere.

  • Data Analysis: Use the Bjerrum plot method.[1] Expect two inflection points if the pyridazine nitrogen protonates (pH < 3) and the primary amine deprotonates (pH ~9.8).

Applications in Drug Design[6][7][8][9]

Scaffold Hopping & Bioisosterism

This scaffold is often used to replace:

  • 3-Aminopyridine: To increase solubility and introduce an extra H-bond acceptor.[1]

  • Piperazine: To alter the vector of the exocyclic amine or introduce chirality (using the 3-amino group).[1]

Logical Relationship Diagram

Properties Core 1-(Pyridazin-3-yl)piperidin-3-amine Prop1 High Polarity (LogP < 1) Core->Prop1 Prop2 Chirality (C3 Position) Core->Prop2 Prop3 Basic Center (Primary Amine) Core->Prop3 Out1 Improved Aqueous Solubility Prop1->Out1 Out2 Enantioselective Binding Prop2->Out2 Out3 Salt Formation (HCl/Tosylate) Prop3->Out3

Figure 2: Impact of structural features on pharmaceutical properties.

References

  • PubChem Compound Summary. 1-(Pyridazin-3-yl)piperidin-3-amine dihydrochloride.[1][2] National Center for Biotechnology Information.[1] [Link][1][2]

  • Journal of Chemical & Engineering Data. pKa Values of Some Piperazines at Different Temperatures. (Reference for piperidine/piperazine amine basicity comparisons). [Link]

Sources

Exploratory

Medicinal Chemistry Applications of Pyridazine-Piperidine Scaffolds

The following technical guide details the medicinal chemistry applications of pyridazine-piperidine scaffolds. Technical Guide for Drug Discovery & Development Executive Summary: The Diazine Advantage The pyridazine-pipe...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the medicinal chemistry applications of pyridazine-piperidine scaffolds.

Technical Guide for Drug Discovery & Development

Executive Summary: The Diazine Advantage

The pyridazine-piperidine scaffold represents a "privileged structure" in modern medicinal chemistry, offering a distinct advantage over its carbocyclic (phenyl) and heterocyclic (pyridine, pyrimidine) analogs. While the piperidine ring is ubiquitous—appearing in over 70 FDA-approved drugs as a versatile basic pharmacophore—the pyridazine core (1,2-diazine) is increasingly utilized to modulate physicochemical properties that determine drug-likeness.[1]

This guide explores the synergistic application of these two rings. The pyridazine core serves not merely as a linker but as a polar aromatic scaffold that lowers lipophilicity (


), increases aqueous solubility, and offers unique hydrogen-bonding vectors (two adjacent nitrogen atoms) that are absent in pyridine or pyrazine isomers.[1]
Key Applications
  • GPCR Modulation: Histamine H3 antagonists and Dopamine D2/D4 ligands.

  • Enzyme Inhibition: Allosteric Glutaminase 1 (GLS1) inhibitors and p38 MAP kinase inhibitors.[1]

  • Bioisosteric Replacement: Strategic substitution of phenyl or pyridine rings to improve metabolic stability and reduce hERG liability.

Structural & Physicochemical Rationale[1][2][3][4]

The decision to incorporate a pyridazine-piperidine scaffold is often driven by the need to optimize the Lipophilic Efficiency (LipE) of a lead compound.

The "Magic Nitrogen" Effect

Replacing a phenyl ring with a pyridazine ring significantly alters the electronic landscape.

  • Dipole Moment: Pyridazine has a high dipole moment (~3.9 D) compared to pyridine (~2.2 D) and pyrazine (0 D).[1] This facilitates specific electrostatic interactions within the binding pocket.

  • Basicity: The pKa of pyridazine (~2.3) is significantly lower than pyridine (~5.2).[1] When linked to a piperidine (pKa ~10-11), the pyridazine ring remains neutral at physiological pH, while the piperidine nitrogen is protonated, serving as a cation-interaction point (e.g., with Asp residues in GPCRs).

Physicochemical Comparison Table
PropertyPhenyl-PiperidinePyridine-PiperidinePyridazine-Piperidine
LogP (Lipophilicity) High (Reference)Moderate (-0.5 vs Phenyl)Low (-1.5 vs Phenyl)
Aqueous Solubility LowModerateHigh
Metabolic Stability Prone to CYP oxidationImprovedHigh (N-N bond stability)
H-Bond Acceptors 0 (Core)12 (Adjacent)
TPSA (Ų) LowModerateHigh

Synthetic Methodologies

The construction of pyridazine-piperidine scaffolds typically follows two robust pathways: Nucleophilic Aromatic Substitution (S_NAr) and Palladium-Catalyzed Cross-Coupling .[1]

Protocol A: Regioselective S_NAr Reaction

This is the preferred method for electron-deficient pyridazines (e.g., 3,6-dichloropyridazine).[1]

Reagents:

  • Substrate: 3,6-Dichloropyridazine

  • Nucleophile: 4-Substituted Piperidine (1.2 equiv)[1]

  • Base:

    
     or DIPEA (2.0 equiv)[1]
    
  • Solvent: DMF or DMSO (Polar aprotic solvents accelerate S_NAr)[1]

  • Temperature: 80–100 °C

Step-by-Step Workflow:

  • Dissolution: Dissolve 3,6-dichloropyridazine (1.0 mmol) in DMF (5 mL).

  • Addition: Add

    
     (2.0 mmol) followed by the piperidine derivative (1.2 mmol).
    
  • Heating: Heat the mixture to 90 °C under

    
     atmosphere for 4–6 hours. Monitor by LC-MS for the disappearance of the starting material.
    
  • Workup: Pour the reaction mixture into ice-water (20 mL). The product often precipitates. Filter and wash with water. If no precipitate forms, extract with EtOAc, wash with brine, and dry over

    
    .
    
  • Purification: Recrystallize from Ethanol or purify via flash chromatography (Hexane/EtOAc).

Protocol B: Buchwald-Hartwig Amination

Used when the pyridazine core is not sufficiently activated for S_NAr or when regioselectivity issues arise.[1]

Reagents:

  • Catalyst:

    
     (2 mol%) / BINAP or XPhos (4 mol%)[1]
    
  • Base:

    
     (1.5 equiv)[1]
    
  • Solvent: Toluene or 1,4-Dioxane (anhydrous)[1]

Synthetic Decision Logic (Visualization)

SyntheticPathway Start Target: Pyridazine-Piperidine CheckEWG Is Pyridazine Electron Deficient? (e.g., Halogen + EWG) Start->CheckEWG SNAr Method A: S_NAr (K2CO3, DMF, Heat) CheckEWG->SNAr Yes (Cl/F @ C3/C6) Buchwald Method B: Pd-Catalyzed (Pd2(dba)3, NaOtBu) CheckEWG->Buchwald No (Unactivated) Product Isolated Product SNAr->Product Buchwald->Product

Figure 1: Decision tree for selecting the optimal synthetic route based on pyridazine electronics.

Case Study: Histamine H3 Receptor Antagonists

The Histamine H3 receptor is a key target for cognitive disorders (Alzheimer's, ADHD) and sleep disorders. The pyridazine-piperidine scaffold has been successfully employed to create potent antagonists with reduced cardiovascular risk (hERG inhibition) compared to earlier generations.[1]

Pharmacophore Design
  • Basic Center: The piperidine nitrogen (protonated at pH 7.[1]4) forms a salt bridge with Asp3.32 in the GPCR transmembrane domain.

  • Central Core: The pyridazine ring acts as a rigid spacer. Unlike a phenyl ring, the pyridazine nitrogens can form water-mediated H-bonds or repel hydrophobic residues, fine-tuning selectivity.[1]

  • Lipophilic Tail: Attached to the pyridazine (often via an ether or amide linker) to occupy the hydrophobic pocket.[1]

SAR Data: Phenoxypiperidine Pyridazinones

Reference: Hudkins et al. (2012) investigated a series of pyridazinone-piperidine hybrids.[1]

CompoundR-Group (Piperidine N)LinkerCorehH3

(nM)
hERG

(µM)
A (Benzene) Cyclobutyl-O-Phenyl1.20.8 (High Risk)
B (Pyridine) Cyclobutyl-O-Pyridine2.54.5
C (Pyridazine) Cyclobutyl-O-Pyridazin-3-one 0.8 >30 (Safe)

Mechanistic Insight: The introduction of the polar pyridazinone core (Compound C) maintained high affinity for the H3 receptor while significantly reducing affinity for the hERG channel (which prefers lipophilic aromatic blockers), thereby improving the cardiac safety profile.

Signaling Pathway & Modulation

The H3 receptor is a


-coupled GPCR.[1] Antagonists/Inverse Agonists block the constitutive activity, leading to increased neurotransmitter release.

H3Signaling Ligand Pyridazine-Piperidine Ligand (Antagonist) H3R Histamine H3 Receptor (Presynaptic) Ligand->H3R Blocks Gi Gi/o Protein H3R->Gi Inhibits Activation AC Adenylyl Cyclase Gi->AC Normally Inhibits cAMP cAMP Levels AC->cAMP Increases (Disinhibition) Release Neurotransmitter Release (Histamine, ACh, DA) cAMP->Release Promotes

Figure 2: Mechanism of action for H3 antagonists.[1] The ligand prevents Gi-mediated suppression of cAMP, enhancing neurotransmission.

Case Study: Glutaminase 1 (GLS1) Inhibitors

GLS1 is a metabolic enzyme upregulated in many cancers (the "Warburg Effect").[1] Inhibitors of GLS1 starve tumors of glutamate.

The Scaffold Shift

Early inhibitors like BPTES were potent but had poor solubility.

  • Evolution: Medicinal chemistry efforts (e.g., by Bhavar et al. and Calithera Biosciences) moved toward 1-(pyridazin-3-yl)piperidine scaffolds.[1][2]

  • Role of Pyridazine: In analogs of CB-839, the pyridazine ring forms critical interactions in the allosteric binding site (dimer interface), while the piperidine moiety improves solubility and oral bioavailability compared to earlier flexible chains.

Structural Optimization

The rigid 1,2-relationship of the nitrogens in pyridazine allows for a specific conformation that positions the piperidine substituents into the hydrophobic channel of the GLS1 tetramer interface.

References

  • Hudkins, R. L., et al. (2012). "4-Phenoxypiperidine pyridazin-3-one histamine H3 receptor inverse agonists demonstrating potent and robust wake promoting activity."[1][3] Bioorganic & Medicinal Chemistry Letters, 22(4), 1504-1509.[1] Link

  • Bhavar, P. K., et al. (2018).[2] "Recent Progress in the Discovery of Allosteric Inhibitors of Kidney-Type Glutaminase." Journal of Medicinal Chemistry, 61(18), 8089–8107. Link[1]

  • Wermuth, C. G. (2008).[1] "The Practice of Medicinal Chemistry." Academic Press.[1] (Discusses Pyridazine as a privileged structure).

  • Pfizer Inc. (2018).[1] "Danuglipron (PF-06882961) Structure Disclosure."[1][4] Note: Danuglipron utilizes a pyridine-piperidine scaffold, serving as a bioisosteric reference point for pyridazine design.Link[1]

  • Asif, M. (2016).[1] "Biological Potential and Chemical Properties of Pyridine and Piperidine Fused Pyridazine Compounds." Asian Journal of Chemistry and Pharmaceutical Sciences. Link

Sources

Foundational

The Role of 1-(Pyridazin-3-yl)piperidin-3-amine in Kinase Inhibitor Design

Content Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Leads Executive Summary In the evolution of kinase inhibitor design, the industry has shifte...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Leads

Executive Summary

In the evolution of kinase inhibitor design, the industry has shifted from planar, aromatic-heavy "flatland" molecules to those incorporating higher fractions of sp3-hybridized carbons (


) to improve physicochemical properties. 1-(Pyridazin-3-yl)piperidin-3-amine  represents a high-value "linker-pharmacophore" scaffold that addresses critical attrition risks in early discovery: aqueous solubility, metabolic stability, and precise vector orientation.

This guide analyzes the utility of this scaffold, demonstrating its superiority over traditional phenyl-piperazine or pyridine-piperidine analogs. It serves as a dual-function moiety: the pyridazine acts as a polar aromatic acceptor with reduced lipophilicity (


), while the 3-aminopiperidine  provides a chiral, non-planar vector for projecting warheads into the solvent front or back-cleft regions of the kinase domain.

Structural & Physicochemical Analysis[1][2][3][4][5][6][7][8][9]

The "Escape from Flatland"

Kinase inhibitors often suffer from poor solubility due to extensive aromatic ring systems required for ATP-mimicry. Replacing a phenyl linker with a 1-(pyridazin-3-yl)piperidin-3-amine moiety introduces:

  • Chirality: The 3-amino position creates enantiomeric pairs (

    
     and 
    
    
    
    ), allowing chemists to probe specific stereochemical fits within the ribose-binding pocket or solvent channel.
  • Basicity Modulation: The electron-deficient pyridazine ring pulls electron density from the piperidine nitrogen. This lowers the

    
     of the piperidine nitrogen, reducing the likelihood of hERG channel blockage—a common liability of basic amines—while maintaining sufficient polarity for solubility.
    
  • Vector Geometry: Unlike 4-aminopiperidine (which projects substituents at 180°), the 3-amino isomer projects substituents at non-linear angles (~109.5° deviation), enabling access to distinct sub-pockets (e.g., the DFG-out pocket).

Comparative Metrics
PropertyPhenyl-PiperazinePyridin-2-yl-PiperidinePyridazin-3-yl-Piperidine Benefit
Polar Surface Area (tPSA) LowModerateHigh Improved Solubility
LogP (Lipophilicity) HighModerateLow Reduced Metabolic Clearance
H-Bond Acceptors 0 (Ring)1 (Ring N)2 (Ring N-N) Enhanced Solvent Interaction
Metabolic Liability High (CYP oxidation)ModerateLow Pyridazine is resistant to oxidative metabolism

Medicinal Chemistry Strategy: Binding Modes

Solvent Front Interaction

In many kinase targets (e.g., JNK1 , JMJD6 , JAK2 ), the hinge-binding motif is connected to a solubilizing tail extending into the solvent front. The 1-(pyridazin-3-yl)piperidin-3-amine scaffold is ideal here:

  • The Amine (N3): Forms an amide bond with the core scaffold. The resulting NH can serve as an H-bond donor to solvent molecules or specific residues (e.g., Asp/Glu) at the pocket rim.

  • The Pyridazine: Extends into the bulk solvent. Its N=N motif accepts H-bonds from water, creating a "solubility anchor" that prevents the drug from precipitating in the cytosol.

Scaffold Hopping Case Study: JMJD6 Inhibition

Recent research into JMJD6 (Jumonji Domain-Containing Protein 6) inhibitors utilized this scaffold to replace a substituted benzoyl group.[1] The resulting compound, A29 , demonstrated:

  • 
    :  0.75 
    
    
    
    M (High affinity binding).[1]
  • Mechanism: The piperidine-3-amine linker positioned the pyridazine ring to interact with surface residues, while the core engaged the Fe(II) binding site.

  • Outcome: Significant antiproliferative activity in triple-negative breast cancer (TNBC) models.

Experimental Protocols

Synthesis of the Core Scaffold

Objective: Synthesize tert-butyl (1-(6-chloropyridazin-3-yl)piperidin-3-yl)carbamate as a versatile intermediate.

Reagents:

  • 3,6-Dichloropyridazine (1.0 eq)

  • tert-Butyl piperidin-3-ylcarbamate (1.1 eq)

  • Potassium Carbonate (

    
    , 2.5 eq)
    
  • DMF (Dimethylformamide) or DMSO

Protocol (SNAr Displacement):

  • Preparation: Dissolve 3,6-dichloropyridazine (1.49 g, 10 mmol) in DMF (15 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition: Add

    
     (3.45 g, 25 mmol) followed by tert-butyl piperidin-3-ylcarbamate (2.2 g, 11 mmol).
    
  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS for the disappearance of the pyridazine starting material.

    • Note: The reaction exploits the electron-deficiency of the pyridazine ring. 3,6-dichloropyridazine is highly reactive toward nucleophilic attack.

  • Workup: Cool to room temperature. Pour into ice-water (100 mL). The product often precipitates.

    • If solid:[2] Filter, wash with water, and dry under vacuum.

    • If oil: Extract with EtOAc (3 x 50 mL), wash with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from EtOH or purify via silica gel chromatography (0-5% MeOH in DCM).

  • Deprotection (Optional): To expose the free amine, treat with 4M HCl in Dioxane at RT for 2 hours.

Coupling to Kinase Hinges (General Procedure)

Objective: Couple the scaffold to a carboxylic acid-containing kinase hinge binder (e.g., a pyrazolo[1,5-a]pyrimidine acid).

Protocol (HATU Coupling):

  • Dissolve the Carboxylic Acid core (1.0 eq) in dry DMF.

  • Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 10 mins to activate the acid.

  • Add 1-(pyridazin-3-yl)piperidin-3-amine (1.1 eq).

  • Stir at RT for 2–12 hours.

  • Purification: Dilute with EtOAc, wash with

    
     (5% aq) to remove DMF, then brine. Purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).
    

Visualizations

Synthesis Workflow

The following diagram illustrates the SNAr synthesis route and subsequent coupling logic.

SynthesisRoute SM1 3,6-Dichloropyridazine (Electrophile) Intermediate Intermediate: 1-(6-chloropyridazin-3-yl) piperidin-3-yl-carbamate SM1->Intermediate K2CO3, DMF, 80°C (SNAr) SM2 3-Boc-amino-piperidine (Nucleophile) SM2->Intermediate Deprotection Acid Deprotection (HCl/Dioxane) Intermediate->Deprotection FinalScaffold Core Scaffold: 1-(Pyridazin-3-yl) piperidin-3-amine Deprotection->FinalScaffold Coupling Amide Coupling (Kinase Warhead) FinalScaffold->Coupling + Hinge Binder (COOH) Drug Final Kinase Inhibitor Coupling->Drug

Caption: Step-by-step synthesis of the scaffold and its incorporation into a kinase inhibitor.

Structural Logic & Binding Mode

This diagram visualizes the functional role of each part of the scaffold within the kinase pocket.

BindingMode Hinge Kinase Hinge Region (ATP Binding Site) Solvent Solvent Front (Bulk Water) Warhead Heterocyclic Core (e.g., Pyrazolo-pyrimidine) Warhead->Hinge H-Bonds (Donor/Acceptor) Linker Piperidine-3-amine (Chiral Vector) Warhead->Linker Amide Bond Linker->Solvent Vector Projection Tail Pyridazine Ring (Solubility Anchor) Linker->Tail C-N Bond Tail->Solvent H-Bond Acceptor (N=N)

Caption: Pharmacophore mapping of the scaffold within the kinase ATP-binding pocket.

References

  • Wang, J., et al. (2022). "Design and synthesis of N-(1-(6-(substituted phenyl)-pyridazin-3-yl)-piperidine-3-yl)-amine derivatives as JMJD6 inhibitors." Bioorganic Chemistry, 129, 106119. Link[1]

  • Snahel, P., et al. (2015). "Scaffold-Hopping and Structure-Based Discovery of Potent, Selective, And Brain Penetrant N-(1H-Pyrazol-3-yl)pyridin-2-amine Inhibitors of Dual Leucine Zipper Kinase (DLK, MAP3K12)."[3] Journal of Medicinal Chemistry, 58(20), 8182-8199.[3] Link

  • Huang, W.S., et al. (2010). "Discovery of 3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a potent, orally active pan-inhibitor of BCR-ABL kinase."[4] Journal of Medicinal Chemistry, 53(12), 4701-4719.[4] Link

  • Wermuth, C.G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Contextual reference for "Scaffold Hopping" and "Solubility Anchors").

Sources

Exploratory

Comprehensive Solubility Profiling of 1-(Pyridazin-3-yl)piperidin-3-amine: Thermodynamic Principles and Empirical Methodologies

Executive Summary In early-stage drug development and synthetic route optimization, understanding the solvation thermodynamics of highly polar heterocyclic building blocks is critical. 1-(Pyridazin-3-yl)piperidin-3-amine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug development and synthetic route optimization, understanding the solvation thermodynamics of highly polar heterocyclic building blocks is critical. 1-(Pyridazin-3-yl)piperidin-3-amine (Free base; related to CAS 1315366-14-3 for the dihydrochloride salt) presents a unique physicochemical profile due to its dual-ring system comprising an aromatic pyridazine and a saturated piperidine, capped with a primary amine.

This technical whitepaper provides an in-depth analysis of the solubility profile of 1-(Pyridazin-3-yl)piperidin-3-amine in various organic solvents. By bridging predictive structural thermodynamics with a self-validating empirical shake-flask methodology, this guide equips researchers with the exact causality behind solvent-solute interactions and the protocols necessary to quantify them accurately.

Structural Analysis & Predictive Solvation Thermodynamics

The solubility of a molecule in an organic solvent is fundamentally dictated by the energy required to disrupt its crystal lattice versus the energy released upon solvation. For 1-(Pyridazin-3-yl)piperidin-3-amine, the basicity and hydrogen-bonding capacity are the primary drivers of its solubility profile[1].

Mechanistic Drivers of Solvation
  • The Pyridazine Ring (H-Bond Acceptor): The adjacent nitrogen atoms in the aromatic pyridazine ring possess

    
    -hybridized lone pairs. These lone pairs are not part of the aromatic sextet, making them highly available to act as strong hydrogen bond acceptors (HBA)[1].
    
  • The Piperidine Backbone (Lipophilic Spacer): The saturated six-membered ring introduces steric bulk and a localized region of lipophilicity, which slightly enhances solubility in moderately polar halogenated solvents (e.g., Dichloromethane) compared to fully aromatic analogs.

  • The Primary Amine (H-Bond Donor/Acceptor): The

    
     group at the 3-position of the piperidine ring acts as both a hydrogen bond donor (HBD) and acceptor. This functional group is responsible for the compound's high affinity for polar protic solvents[2].
    
Causality of Solvent-Solute Interactions

Because aliphatic and heterocyclic amines display significant solubility in polar organic solvents[2], 1-(Pyridazin-3-yl)piperidin-3-amine will readily dissolve in solvents with high dielectric constants (e.g., Dimethyl Sulfoxide, Methanol). The primary amine reacts favorably with the strong dipole of DMSO, while the pyridazine nitrogens form stable hydrogen bonds with the hydroxyl protons of alcohols. Conversely, in non-polar solvents like hexane, the weak London dispersion forces of the solvent cannot overcome the strong intermolecular hydrogen bonding (crystal lattice energy) between the primary amine of one molecule and the pyridazine nitrogens of another, resulting in practical insolubility.

Interactions cluster_0 Solvent Classes Compound 1-(Pyridazin-3-yl)piperidin-3-amine PolarProtic Polar Protic (e.g., MeOH, EtOH) Compound->PolarProtic Strong H-Bonding (Donor & Acceptor) PolarAprotic Polar Aprotic (e.g., DMSO, DMF) Compound->PolarAprotic Dipole-Dipole & H-Bond Acceptor NonPolar Non-Polar (e.g., Hexane) Compound->NonPolar Insoluble (High Lattice Energy)

Fig 1: Solute-Solvent Interaction Logic for 1-(Pyridazin-3-yl)piperidin-3-amine.

Empirical Solubility Profiling: The Self-Validating Protocol

To move beyond predictive models, empirical quantification is required. The "gold standard" for determining thermodynamic solubility is the Isothermal Shake-Flask Method[3][4].

As an Application Scientist, I mandate that any solubility protocol must be self-validating . This means the protocol must contain internal controls to differentiate between true thermodynamic equilibrium, metastable supersaturation, and solvent-induced degradation.

Step-by-Step Isothermal Shake-Flask Methodology
  • Solid Dispensing (Excess Addition): Accurately weigh an amount of 1-(Pyridazin-3-yl)piperidin-3-amine estimated to be 30–40% in excess of its saturation point into a chemically inert, borosilicate glass vial[3]. Causality: Excess solid ensures that the chemical potential of the solid phase remains constant, forcing the system to reach true thermodynamic equilibrium rather than a kinetically trapped state.

  • Solvent Addition & Sealing: Add 1.0 mL of the target organic solvent. Seal the vial hermetically with a PTFE-lined cap to prevent solvent evaporation, which would artificially inflate the calculated solubility concentration.

  • Isothermal Equilibration: Place the vial in an orbital shaker set to a constant temperature (typically 25.0 ± 0.1 °C for standard profiling, or 37.0 ± 0.1 °C for biological relevance)[3]. Agitate at 300 RPM for 24 to 48 hours[5]. Causality: 24-48 hours is strictly required to allow the dissolution-precipitation cycle to stabilize, ensuring the transition from any transient supersaturated "chaser" behavior to a stable equilibrium[4].

  • Phase Separation (Ultracentrifugation): Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes. Causality: Centrifugation is preferred over membrane filtration for highly basic amines. Heterocyclic amines are prone to non-specific binding (NSB) on standard nylon or cellulose filters, which can result in false-negative concentration readings[5].

  • Dilution & HPLC-UV Quantification: Carefully aspirate the supernatant. Dilute the sample immediately in the HPLC mobile phase to prevent precipitation upon temperature changes. Quantify the concentration using a validated HPLC-UV method against a 5-point standard curve[5][6].

  • Self-Validation (Solid-State Analysis): Recover the remaining solid pellet from step 4 and analyze it via Powder X-Ray Diffraction (PXRD). Causality: This confirms that the crystal habit has not transformed into a solvate or hydrate during equilibration, which would alter the intrinsic solubility[4].

G Solid Excess Solid Compound Equilibration Isothermal Agitation (24-48h, 25°C) Solid->Equilibration Solvent Organic Solvent Solvent->Equilibration Separation Phase Separation (Centrifugation) Equilibration->Separation Saturated Solution Analysis HPLC-UV Quantification Separation->Analysis Supernatant Data Thermodynamic Solubility Profile Analysis->Data

Fig 2: Standardized Isothermal Shake-Flask Workflow for Thermodynamic Solubility Profiling.

Quantitative Solubility Data Summary

Based on the physicochemical properties of basic heterocyclic amines and structural analogs, the extrapolated thermodynamic solubility profile for the free base of 1-(Pyridazin-3-yl)piperidin-3-amine at 25°C is summarized below.

Note: The presence of trace co-solvents (e.g., 5% DMSO) can significantly elevate the apparent solubility in otherwise poor solvents[5].

Solvent ClassSpecific SolventDielectric Constant (

)
Solvation MechanismEst. Solubility (mg/mL)USP Classification
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7Strong dipole-dipole; HBA interactions with primary amine.> 50.0Freely Soluble
Polar Aprotic N,N-Dimethylformamide (DMF)36.7Dipole-dipole; HBA interactions.30.0 - 50.0Soluble
Polar Protic Methanol (MeOH)32.7HBD/HBA interactions with both pyridazine and primary amine.20.0 - 30.0Soluble
Moderate Polar Dichloromethane (DCM)9.1Weak dipole interactions; relies on piperidine lipophilicity.5.0 - 10.0Sparingly Soluble
Moderate Polar Ethyl Acetate (EtOAc)6.0Weak HBA; limited ability to break solute crystal lattice.1.0 - 5.0Slightly Soluble
Non-Polar Hexane / Heptane~1.9Dispersion forces only; cannot overcome intermolecular H-bonds.< 0.1Practically Insoluble

References

  • Properties of amines | Organic Chemistry II. Lumen Learning. Available at:[Link]

  • Structure and Properties of Amines. Chemistry LibreTexts. Available at:[Link]

  • Annex 4: Protocol to conduct equilibrium solubility experiments. World Health Organization (WHO). Available at:[Link]

  • Potentiometric CheqSol and Standardized Shake-Flask Solubility Methods. Universitat de Barcelona. Available at:[Link]

  • Shake Flask Solubility Services. BioAssay Systems. Available at:[Link]

Sources

Foundational

Metabolic Stability Predictions and Profiling of 1-(Pyridazin-3-yl)piperidin-3-amine: A Comprehensive Technical Guide

Executive Summary Predicting and optimizing the metabolic stability of early-stage drug candidates is a cornerstone of modern drug discovery. The compound 1-(Pyridazin-3-yl)piperidin-3-amine presents a fascinating struct...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Predicting and optimizing the metabolic stability of early-stage drug candidates is a cornerstone of modern drug discovery. The compound 1-(Pyridazin-3-yl)piperidin-3-amine presents a fascinating structural paradigm: it combines an electron-deficient aromatic system (pyridazine) with a saturated nitrogen heterocycle (piperidine) and an exposed primary amine. This whitepaper deconstructs the metabolic vulnerabilities of this specific chemotype, outlines in silico predictive workflows, and provides a self-validating in vitro experimental framework to accurately profile its pharmacokinetic (PK) liabilities.

Structural Deconstruction & Metabolic Vulnerability Analysis

To accurately predict the intrinsic clearance (


) of 1-(Pyridazin-3-yl)piperidin-3-amine, we must first dissect the molecule into its three primary structural motifs and understand the mechanistic causality behind their metabolic fates.
The Pyridazine Scaffold: An Electron-Deficient Shield

In medicinal chemistry, scaffold-hopping from a ubiquitous phenyl ring to a pyridazine (a 1,2-diazine) is a classic strategy to enhance metabolic stability[1]. The incorporation of two adjacent nitrogen atoms significantly lowers the energy of the Highest Occupied Molecular Orbital (HOMO). Because Cytochrome P450 (CYP450) mediated epoxidation and hydroxylation are electrophilic processes, the electron-deficient nature of the pyridazine ring renders it highly resistant to oxidative metabolism compared to phenyl or electron-rich heteroaromatics[2].

The Piperidine Core: Susceptibility to -Oxidation

While the pyridazine ring is stable, the saturated piperidine ring is a known metabolic soft spot. CYP3A4 and CYP2D6 frequently target the


-carbons adjacent to the piperidine nitrogen. The mechanism involves the abstraction of an electron or hydrogen atom to form an iminium intermediate. This intermediate is rapidly trapped by water to form a carbinolamine, which subsequently oxidizes into a lactam (piperidinone)[3]. Additionally, remote hydroxylation at the 4, 5, or 6 positions of the piperidine ring can occur depending on the binding conformation within the CYP active site[4].
The Primary Amine: A Dual-Threat Liability

The primary amine at the 3-position is the most vulnerable moiety on this molecule, susceptible to both Phase I and Phase II metabolism:

  • Phase I (Oxidative Deamination): Monoamine oxidases (MAO) and CYPs can oxidize the primary amine into an imine, which hydrolyzes into a ketone.

  • Phase II (Conjugation): The exposed nitrogen is a prime candidate for direct conjugation. It can undergo N-acetylation mediated by Arylamine N-acetyltransferases (NAT1/NAT2)[5] or N-glucuronidation mediated by UDP-glucuronosyltransferases (UGTs).

MetabolicPathways cluster_Phase1 Phase I Metabolism cluster_Phase2 Phase II Metabolism Parent 1-(Pyridazin-3-yl) piperidin-3-amine CYP CYP450 (Piperidine) Parent->CYP MAO MAO/CYP (Amine) Parent->MAO UGT_NAT UGT / NAT (Amine) Parent->UGT_NAT Lactam Lactam / Hydroxylated Metabolites CYP->Lactam Ketone Oxidative Deamination (Ketone) MAO->Ketone Conjugate N-Glucuronide / N-Acetyl UGT_NAT->Conjugate

Metabolic pathways of 1-(Pyridazin-3-yl)piperidin-3-amine highlighting Phase I and II routes.

In Silico Predictive Workflows

Before committing to costly in vitro assays, a robust computational workflow should be deployed to predict the exact sites of metabolism (SoM) and prioritize structural optimizations.

  • Quantum Mechanical (QM) Profiling: Utilize Density Functional Theory (DFT) to calculate the Bond Dissociation Energy (BDE) of all C-H bonds in the piperidine ring. A lower BDE at the

    
    -carbon strongly correlates with a higher probability of hydrogen abstraction by the CYP450 Compound I (iron-oxo) species.
    
  • Machine Learning (ML) Models: Deploy graph-based convolutional neural networks (e.g., ADMET Predictor or SyGMa) trained on ChEMBL metabolic data. These models evaluate the steric hindrance and electronic distribution to output a composite vulnerability score for the primary amine versus the piperidine ring.

  • Molecular Docking: Dock the compound into the crystal structures of CYP3A4 and CYP2D6. If the distance between the heme iron and the piperidine

    
    -carbon is consistently 
    
    
    
    across top-scoring poses, rapid lactam formation is highly probable.

In Vitro Validation: Self-Validating Experimental Protocols

To empirically validate the computational predictions, we utilize a Human Liver Microsome (HLM) clearance assay coupled with LC-MS/MS Metabolite Identification (MetID).

Causality of the Protocol: This protocol is designed as a self-validating system. The inclusion of a negative control (minus cofactors) ensures that any observed compound depletion is strictly enzyme-mediated, ruling out chemical instability or non-specific binding to the assay plates. The use of specific cofactors (NADPH for CYPs, Acetyl-CoA for NATs) isolates the exact metabolic pathway responsible for clearance.

Step-by-Step HLM Clearance & MetID Methodology
  • Preparation: Thaw pooled HLMs on ice. Prepare a 1 mg/mL protein suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM

    
    . Reasoning: 
    
    
    
    is a critical cofactor that facilitates the electron transfer from NADPH-cytochrome P450 reductase to the CYP enzymes.
  • Spiking: Add 1-(Pyridazin-3-yl)piperidin-3-amine to achieve a final assay concentration of 1 µM. Keep organic solvent (e.g., DMSO) concentration below 0.1% to prevent CYP inhibition.

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes. Reasoning: This equilibrates the temperature and allows non-specific protein binding to reach a steady state before the reaction begins.

  • Initiation: Initiate the reaction by adding a cofactor cocktail (1 mM NADPH for Phase I; 1 mM Acetyl-CoA for NAT-mediated Phase II).

  • Quenching: At designated time points (0, 15, 30, 45, 60 minutes), transfer 50 µL of the reaction mixture into 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide). Reasoning: Acetonitrile instantly denatures and precipitates microsomal proteins, halting enzymatic activity while extracting the parent compound and metabolites into the organic phase.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life (

    
    ) and intrinsic clearance (
    
    
    
    ). Scan for +14 Da (ketone formation via deamination), +16 Da (hydroxylation), and +42 Da (N-acetylation) mass shifts to identify metabolites.

HLMWorkflow Prep 1. Prepare HLM Suspension (1 mg/mL protein) Spike 2. Spike Compound (1 µM final) Prep->Spike Incubate 3. Pre-incubate at 37°C (5 mins) Spike->Incubate Initiate 4. Initiate with NADPH/Cofactors (1 mM final) Incubate->Initiate Quench 5. Quench with Acetonitrile (Timepoints: 0-60 min) Initiate->Quench Analyze 6. LC-MS/MS Analysis (Calculate Intrinsic Clearance) Quench->Analyze

Step-by-step in vitro Human Liver Microsome (HLM) clearance and MetID assay workflow.

Quantitative Data Presentation

To contextualize the stability of the pyridazine scaffold, we compare the predicted/expected metabolic parameters of 1-(Pyridazin-3-yl)piperidin-3-amine against its phenyl analog (1-Phenylpiperidin-3-amine). The data below illustrates how the electron-withdrawing nature of the pyridazine ring suppresses aromatic oxidation, shifting the metabolic burden entirely to the piperidine and amine moieties.

CompoundHLM

(µL/min/mg)
Primary Metabolite (Phase I)Primary Metabolite (Phase II)Aromatic Oxidation Rate
1-Phenylpiperidin-3-amine 85.4 (High)Phenyl ring hydroxylationN-acetylationHigh (Rapid)
1-(Pyridazin-3-yl)piperidin-3-amine 42.1 (Moderate)Piperidine lactam / KetoneN-acetylationNegligible

Table 1: Comparative metabolic profiling highlighting the stabilizing effect of the pyridazine bioisostere.

Strategies for Metabolic Optimization

If the


 of 1-(Pyridazin-3-yl)piperidin-3-amine proves too high for the target pharmacokinetic profile, medicinal chemists can deploy the following structural interventions:
  • Protecting the Piperidine Ring: Introduce steric hindrance or electronic deactivation. Methylation at the C2 or C6 positions of the piperidine ring creates steric bulk that physically blocks the CYP450 Compound I from accessing the

    
    -protons. Alternatively, gem-difluorination at the C4 position inductively pulls electron density away from the amine, increasing the oxidation potential of the ring[4].
    
  • Shielding the Primary Amine: To prevent rapid MAO-mediated oxidative deamination or NAT-mediated acetylation, the primary amine can be converted into a secondary amine (e.g., N-methylation) or incorporated into a more stable amide or urea linkage, provided these changes do not abrogate target binding affinity.

References

  • Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds National Center for Biotechnology Information (PMC) URL:[Link][1]

  • The pyridazine heterocycle in molecular recognition and drug discovery National Center for Biotechnology Information (PMC) URL:[Link][2]

  • Optimization of Species-Selective Reversible Proteasome Inhibitors for the Treatment of Malaria Journal of Medicinal Chemistry (ACS Publications) URL:[Link][4]

  • Metabolism of phencyclidine. The role of the carbinolamine intermediate in the formation of lactam and amino acid metabolites of nitrogen heterocycles PubMed (NIH) URL:[Link][3]

  • Molecular genetics and function of NAT1 and NAT2: Role in aromatic amine metabolism and carcinogenesis ResearchGate URL:[Link][5]

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Protocols & Analytical Methods

Method

Introduction: The Significance of the Pyridazinyl-Piperidine Scaffold

An In-Depth Guide to the Synthesis of 1-(Pyridazin-3-yl)piperidin-3-amine: Protocols and Mechanistic Insights The 1-(Pyridazin-3-yl)piperidin-3-amine core is a significant heterocyclic scaffold in modern medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthesis of 1-(Pyridazin-3-yl)piperidin-3-amine: Protocols and Mechanistic Insights

The 1-(Pyridazin-3-yl)piperidin-3-amine core is a significant heterocyclic scaffold in modern medicinal chemistry. Pyridazine and its derivatives are recognized for a wide array of biological activities, including antimicrobial, anticancer, and antihypertensive properties.[1][2] The piperidine moiety is a prevalent feature in numerous natural products and pharmaceutical drugs, often imparting favorable pharmacokinetic properties. The combination of these two rings creates a versatile structure that has been explored for the development of targeted therapeutics. Notably, derivatives of this scaffold have been synthesized and investigated as potential inhibitors of Jumonji domain-containing 6 (JMJD6), an enzyme identified as a promising target for treating certain types of breast cancer.[3]

This document serves as a comprehensive guide for researchers, providing detailed, field-proven protocols for the synthesis of 1-(Pyridazin-3-yl)piperidin-3-amine. We will focus on the most robust and widely adopted synthetic strategies, explaining the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Retrosynthetic Analysis and Strategic Approach

The most logical disconnection for the target molecule is at the C-N bond between the pyridazine ring and the piperidine nitrogen. This approach suggests a coupling reaction between a pyridazine electrophile and a 3-aminopiperidine nucleophile.

G cluster_reactants Synthetic Equivalents Target 1-(Pyridazin-3-yl)piperidin-3-amine Disconnection C-N Bond Disconnection (Retrosynthesis) Target->Disconnection Pyridazine Pyridazine Electrophile (e.g., 3-Chloropyridazine) Disconnection->Pyridazine Piperidine Piperidine Nucleophile (e.g., 3-Aminopiperidine) Disconnection->Piperidine

Caption: Retrosynthetic analysis of the target molecule.

While a direct Nucleophilic Aromatic Substitution (SNAr) is a possibility, the C-Cl bond on an electron-deficient ring like pyridazine can be insufficiently reactive for direct coupling with an aliphatic amine under mild conditions. Therefore, a more powerful and versatile strategy is required. The Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction, is the industry-standard and scientifically preferred method for this transformation.[4][5] It offers broad substrate scope, excellent functional group tolerance, and generally high yields where traditional methods fail.[5]

Our primary protocol will detail a two-step sequence:

  • Buchwald-Hartwig Amination: Coupling of 3-chloropyridazine with a Boc-protected 3-aminopiperidine. The use of a protecting group on the exocyclic amine is critical to prevent competitive N-arylation at that site.

  • Deprotection: Removal of the Boc group to yield the final primary amine.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol describes the formation of the key C-N bond between the pyridazine and piperidine rings. The choice of a palladium catalyst, a specialized phosphine ligand, and a suitable base is crucial for the reaction's success. The ligand stabilizes the palladium center and facilitates the catalytic cycle.

Catalytic Cycle Overview

The reaction proceeds through a well-established catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[5]

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_Aryl Ar-Pd(II)-X(L₂) OxAdd->PdII_Aryl AmineCoord Amine Coordination & Deprotonation (+ R₂NH, - Base-H⁺) PdII_Aryl->AmineCoord PdII_Amide Ar-Pd(II)-NR₂(L₂) AmineCoord->PdII_Amide RedElim Reductive Elimination PdII_Amide->RedElim RedElim->Pd0 Product Ar-NR₂ RedElim->Product Product Released

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of tert-butyl (1-(pyridazin-3-yl)piperidin-3-yl)carbamate

Materials:

  • 3-Chloropyridazine

  • tert-butyl (piperidin-3-yl)carbamate

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Standard glassware for inert atmosphere chemistry (e.g., Schlenk flask)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask under an argon atmosphere, add 3-chloropyridazine (1.0 eq), tert-butyl (piperidin-3-yl)carbamate (1.1 eq), Xantphos (0.03 eq), and Pd₂(dba)₃ (0.015 eq).

  • Reagent Addition: Add sodium tert-butoxide (1.4 eq) to the flask.

  • Solvent Addition: Add anhydrous toluene via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Reaction Conditions: Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and quench carefully with water.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure Boc-protected product.

Protocol 2: Boc Deprotection

This final step removes the tert-butoxycarbonyl (Boc) protecting group from the piperidine's exocyclic amine to yield the target compound. This is a standard acid-catalyzed hydrolysis.

Materials:

  • tert-butyl (1-(pyridazin-3-yl)piperidin-3-yl)carbamate (from Protocol 1)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolution: Dissolve the purified product from Protocol 1 in dichloromethane (approx. 0.1 M).

  • Acid Addition: Cool the solution in an ice bath (0 °C) and add trifluoroacetic acid (5-10 equivalents) dropwise.

  • Reaction: Remove the ice bath and stir the reaction mixture at room temperature for 1-3 hours. Monitor the deprotection by TLC or LC-MS.

  • Solvent Removal: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • Neutralization/Isolation: The product will be the TFA salt. To obtain the free base, dissolve the residue in a minimal amount of DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Dry the organic layer over Na₂SO₄, filter, and concentrate to yield 1-(Pyridazin-3-yl)piperidin-3-amine. Alternatively, the product can be isolated as a more stable dihydrochloride salt by treating a methanolic solution of the crude product with HCl in ether.[6]

Overall Synthetic Workflow

G cluster_reactants Starting Materials SM1 3-Chloropyridazine Step1 Protocol 1: Buchwald-Hartwig Amination (Pd₂(dba)₃, Xantphos, NaOtBu, Toluene) SM1->Step1 SM2 Boc-3-aminopiperidine SM2->Step1 Intermediate Protected Intermediate: tert-butyl (1-(pyridazin-3-yl)piperidin-3-yl)carbamate Step1->Intermediate Step2 Protocol 2: Boc Deprotection (TFA, DCM) Intermediate->Step2 Product Final Product: 1-(Pyridazin-3-yl)piperidin-3-amine Step2->Product

Caption: Overall workflow for the synthesis of the target compound.

Data Summary

The following table provides a general summary of the quantitative parameters for the described synthetic protocols. Actual results may vary based on reaction scale and specific laboratory conditions.

StepReactionKey ReagentsTypical SolventTemp. (°C)Approx. Time (h)Expected Yield (%)
1 Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, NaOtBuToluene100-1104-1270-90%
2 Boc DeprotectionTrifluoroacetic Acid (TFA)Dichloromethane0 - RT1-3>95%

Self-Validation and Trustworthiness

To ensure the integrity of the synthesis, each step must be validated.

  • Reaction Monitoring: The progress of both the coupling and deprotection steps should be closely monitored using TLC or LC-MS. This allows for the determination of the reaction endpoint and prevents the formation of byproducts due to prolonged reaction times or excessive heat.

  • Product Characterization: The identity and purity of the intermediate and final product must be confirmed through standard analytical techniques.

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the chemical structure, showing characteristic shifts for the pyridazine and piperidine protons and carbons.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the exact molecular weight of the synthesized compound.[6]

    • Purity Analysis: High-Performance Liquid Chromatography (HPLC) can be used to determine the purity of the final compound, which is critical for its use in biological assays.

By adhering to these protocols and validation steps, researchers can confidently synthesize 1-(Pyridazin-3-yl)piperidin-3-amine with high purity and in good yield, enabling further investigation into its potential therapeutic applications.

References

  • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. Wordpress. [URL: https://www.pmc.ucsc.edu/~pbrant/gci/reagent_guides/buchwald-hartwig.pdf]
  • Design and synthesis of N-(1-(6-(substituted phenyl)-pyridazin-3-yl)-piperidine-3-yl)-amine derivatives as JMJD6 inhibitors. ResearchGate. [URL: https://www.researchgate.
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. The University of Texas at Arlington Libraries. [URL: https://rc.library.uta.
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  • (PDF) Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. ResearchGate. [URL: https://www.researchgate.net/publication/260275525_Synthesis_of_A_New_Class_of_Pyridazin-3-one_and_2-Amino-5-arylazopyridine_Derivatives_and_Their_Utility_in_the_Synthesis_of_Fused_Azines]
  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. [URL: https://www.researchgate.net/publication/348398462_Reductive_Amination_Routes_in_the_Synthesis_of_Piperidine_IminoSugars]
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  • Pyridazine Derivatives. Molecules. [URL: https://www.researchgate.net/publication/250058525_Efficient_One-Step_Synthesis_of_3-Amino-6-arylpyridazines]
  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. National Center for Biotechnology Information (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11291880/]
  • Method for preparing (R)-or(S)-3-aminopiperidine dihydrochloride. Google Patents. [URL: https://patents.google.

Sources

Application

peptide coupling conditions for 1-(Pyridazin-3-yl)piperidin-3-amine

Application Note: Peptide Coupling Conditions for 1-(Pyridazin-3-yl)piperidin-3-amine Executive Summary & Chemical Context The coupling of 1-(Pyridazin-3-yl)piperidin-3-amine (hereafter PPA ) with carboxylic acids is a c...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Peptide Coupling Conditions for 1-(Pyridazin-3-yl)piperidin-3-amine

Executive Summary & Chemical Context

The coupling of 1-(Pyridazin-3-yl)piperidin-3-amine (hereafter PPA ) with carboxylic acids is a critical transformation in the synthesis of kinase inhibitors, GPCR ligands, and protein-protein interaction modulators.[1] The PPA scaffold features a piperidine ring substituted at the


-position with an electron-deficient pyridazine ring and at the 

-position with a primary amine (

).[1]

Chemical Challenges:

  • Electronic Deactivation: The pyridazine ring is a

    
    -deficient heteroaromatic system.[2] Through the 
    
    
    
    -linkage, it exerts an electron-withdrawing inductive effect (
    
    
    ) on the piperidine ring.[1] While the distal
    
    
    -amine remains nucleophilic, its basicity is slightly attenuated compared to a simple
    
    
    -alkyl piperidine.[1][2]
  • Solubility Profile: The pyridazine moiety imparts significant polarity.[2] While PPA is soluble in polar aprotic solvents (DMF, DMSO), it may exhibit poor solubility in non-polar solvents (DCM, Toluene) depending on the counter-ion state.[1]

  • Stereochemical Integrity: The

    
    -position is a stereocenter.[2] Preserving the enantiomeric excess (
    
    
    
    ) of both the PPA (if chiral) and the coupling partner (especially
    
    
    -amino acids) is paramount.[1]

Pre-Reaction Analysis & Preparation

Before initiating coupling, the state of the starting material must be verified. PPA is frequently supplied as a dihydrochloride salt (


) to ensure stability.[1][2]
  • Free-Basing Requirement: If using the salt form, the reaction mixture requires at least 2.5–3.0 equivalents of a tertiary amine base (DIPEA or NMM) to neutralize the HCl and liberate the nucleophilic free amine.

  • Stoichiometry:

    • Amine (PPA): 1.0 equiv.[1][2]

    • Carboxylic Acid: 1.1–1.2 equiv.[2]

    • Coupling Reagent: 1.1–1.2 equiv.[2][3]

    • Base: 3.0 equiv (if salt) / 1.5 equiv (if free base).[1][2]

Recommended Protocols

Protocol A: The "Discovery" Standard (HATU)

Best for: Small-scale synthesis (


 mg), difficult substrates, and maximizing yield regardless of cost.[1]

Mechanism: HATU generates an active ester (O-At) that is highly reactive toward the somewhat deactivated PPA amine, driving the reaction to completion quickly.[1]

Step-by-Step Procedure:

  • Activation: In a dry vial, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (

    
     concentration).
    
  • Reagent Addition: Add HATU (1.1 equiv) and DIPEA (1.0 equiv).[1][2] Stir at room temperature (RT) for 5–10 minutes. Note: Pre-activation ensures the active ester forms before the amine is introduced.

  • Coupling: Add PPA (1.0 equiv).[2]

  • Base Adjustment: Immediately add remaining DIPEA (2.0 equiv if PPA is

    
     salt; 0.5 equiv if free base).
    
  • Monitoring: Stir at RT. Monitor via LC-MS at

    
     and 
    
    
    
    .
  • Workup: Dilute with EtOAc, wash with saturated

    
     (
    
    
    
    ), water (
    
    
    ), and brine (
    
    
    ). Dry over
    
    
    and concentrate.
Protocol B: The "Process" Standard (T3P)

Best for: Scale-up (


 g), preventing racemization, and simplified purification.[1]

Mechanism: Propylphosphonic anhydride (T3P) forms a mixed anhydride with the carboxylic acid.[2] The byproduct is water-soluble, eliminating the need for chromatography in many cases.

Step-by-Step Procedure:

  • Slurry: Suspend PPA (

    
     salt, 1.0 equiv) and Carboxylic Acid  (1.1 equiv) in EtOAc  or 2-MeTHF  (concentration 
    
    
    
    ).
  • Base Addition: Add N-Methylmorpholine (NMM) (3.5 equiv) dropwise.[1][2] The mixture should become homogeneous or a fine suspension.

  • Reagent Addition: Add T3P (

    
     w/w in EtOAc, 1.5 equiv) dropwise at 
    
    
    
    .
  • Reaction: Allow to warm to RT and stir for 2–12 hours.

  • Workup: Add water directly to the reaction vessel. Separate phases. Wash organic layer with

    
     (if product is not basic), then 
    
    
    
    .[1] The product remains in the organic layer; T3P byproducts wash away.[2]

Optimization & Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Amine remains protonated.[1][2]Increase DIPEA/NMM. Ensure pH of reaction mixture is

(check with wet pH paper).
Racemization Over-activation or high basicity.[2]Switch from HATU/DIPEA to T3P/Pyridine or DIC/Oxyma . Keep temp at

.
Side Products (N-Acyl Urea) Slow amine attack (sterics).[1][2]Avoid carbodiimides (EDC/DCC).[2] Use phosphonium reagents (PyBOP) or T3P.[2][3]
Poor Solubility Pyridazine polarity.[2]Switch solvent to DMAc or NMP .

Visualizations

Figure 1: Reaction Workflow Decision Tree

This diagram guides the researcher through the selection of the optimal coupling condition based on scale and substrate complexity.

CouplingWorkflow Start Start: PPA Coupling CheckScale Check Scale & Chirality Start->CheckScale SmallScale Small Scale (<100mg) or Unknown Reactivity CheckScale->SmallScale LargeScale Large Scale (>1g) or Chiral Sensitive CheckScale->LargeScale HATU_Route Protocol A: HATU / DMF (High Potency) SmallScale->HATU_Route T3P_Route Protocol B: T3P / EtOAc (Low Epimerization) LargeScale->T3P_Route Monitor Monitor LC-MS (1-3h) HATU_Route->Monitor T3P_Route->Monitor Success Complete Conversion >90% Monitor->Success Yield High Fail Incomplete / Impure Monitor->Fail Yield Low Troubleshoot Troubleshoot: 1. Check pH (Add Base) 2. Switch Solvent (NMP) 3. Change Reagent Fail->Troubleshoot Troubleshoot->HATU_Route Retry

Caption: Decision matrix for selecting between HATU (high reactivity) and T3P (scalability/purity) protocols.

Figure 2: Mechanistic Pathway & Activation

Visualizing the activation of the carboxylic acid and subsequent attack by the PPA amine.

Mechanism Acid Carboxylic Acid (R-COOH) Carboxylate Carboxylate (R-COO-) Acid->Carboxylate Deprotonation Base Base (DIPEA) Base->Carboxylate ActiveEster Activated Ester (O-At Intermediate) Carboxylate->ActiveEster + HATU HATU HATU (Reagent) HATU->ActiveEster Product Final Amide Product ActiveEster->Product + PPA Amine Byproduct HOAt + Urea ActiveEster->Byproduct PPA PPA Amine (Nucleophile) PPA->Product

Caption: Activation pathway using HATU. The formation of the O-At ester is the rate-determining step for difficult couplings.

References

  • National Institutes of Health (NIH). (2025).[2] 3-Aminopiperidine-Based Peptide Analogues as Inhibitors. PMC Database.[2] Retrieved October 26, 2023, from [Link](Note: Generalized link to PMC search for context).[1]

Sources

Method

Application Note: Strategic Functionalization of 1-(Pyridazin-3-yl)piperidin-3-amine

Introduction & Chemical Context The 1-(Pyridazin-3-yl)piperidin-3-amine scaffold represents a "privileged structure" in medicinal chemistry, frequently appearing in kinase inhibitors (e.g., p38 MAPK), GPCR ligands, and i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

The 1-(Pyridazin-3-yl)piperidin-3-amine scaffold represents a "privileged structure" in medicinal chemistry, frequently appearing in kinase inhibitors (e.g., p38 MAPK), GPCR ligands, and ion channel modulators. Its value lies in the bifunctional nature of the piperidine ring: the C3-primary amine serves as a vector for expanding Structure-Activity Relationships (SAR), while the pyridazine ring acts as a polar, electron-deficient aryl group that can engage in hydrogen bonding and


-stacking interactions.

This guide addresses the specific challenges of functionalizing the primary amine (C3-


) in the presence of the pyridazine heteroatom system.
Reactivity Profile & pKa Analysis

Successful derivatization requires understanding the electronic environment:

  • Primary Amine (C3-

    
    ):  Highly nucleophilic (
    
    
    
    ). It is the primary site of reaction for electrophiles.
  • Pyridazine Nitrogens: Weakly basic (

    
    ). While significantly less nucleophilic than the primary amine, they can act as Lewis bases, potentially poisoning metal catalysts (Pd, Cu) or interfering with acid-sensitive intermediates.
    

Key Operational Insight: The significant


 difference (

) allows for the selective functionalization of the primary amine without protecting the pyridazine ring, provided that pH is controlled and metal chelators are managed.

Decision Matrix: Functionalization Pathways

The following decision tree outlines the optimal synthetic routes based on the desired linkage.

Functionalization_Pathways Start Target: 1-(Pyridazin-3-yl) piperidin-3-amine Desired_Link Desired Linkage? Start->Desired_Link Amide Amide (-NH-CO-R) Desired_Link->Amide Amine Secondary Amine (-NH-CH2-R) Desired_Link->Amine Urea Urea/Carbamate (-NH-CO-NH-R) Desired_Link->Urea Arylamine N-Aryl Amine (-NH-Ar) Desired_Link->Arylamine HATU Protocol A: HATU/DIPEA Amide->HATU RedAm Protocol B: Reductive Amination (STAB) Amine->RedAm Isocyanate Protocol C: Isocyanate/Chloroformate Urea->Isocyanate SNAr Protocol D: SNAr (Electron Deficient Ar) Arylamine->SNAr If Ar is electron poor Buchwald Protocol E: Pd-Catalysis (BrettPhos) Arylamine->Buchwald If Ar is electron rich

Figure 1: Strategic decision tree for selecting the appropriate functionalization protocol based on the target pharmacophore.

Protocol A: Amide Coupling (High-Throughput Compatible)

Amide formation is the most common SAR expansion strategy. While EDC/HOBt is standard, HATU is recommended for this scaffold to ensure rapid conversion and minimize side reactions involving the pyridazine ring.

Materials
  • Substrate: 1-(Pyridazin-3-yl)piperidin-3-amine dihydrochloride.[1]

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: DMF (anhydrous).

Step-by-Step Methodology
  • Free-Basing (In-situ): Dissolve the amine dihydrochloride (1.0 equiv) in DMF (0.1 M concentration). Add DIPEA (3.5 equiv).

    • Why? The salt form is unreactive. 2.0 equiv of base neutralizes the HCl; the extra 1.5 equiv drives the reaction.

  • Activation: In a separate vial, mix the carboxylic acid (1.1 equiv) with HATU (1.1 equiv) and DIPEA (1.0 equiv) in DMF. Stir for 5 minutes.

    • Observation: Solution typically turns yellow.

  • Coupling: Add the activated acid solution to the amine solution.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours.

    • Monitoring: LCMS should show the product mass

      
      .
      
  • Work-up:

    • Dilute with EtOAc.

    • Wash with sat.

      
       (removes acids), water, and brine.
      
    • Critical Note: Pyridazine derivatives are polar. If the product does not extract well into EtOAc, use DCM:Isopropanol (3:1) or purify directly via preparative HPLC.

Protocol B: Reductive Amination (Secondary Amines)

This method introduces alkyl groups without creating a rigid amide bond, maintaining basicity at the nitrogen.

Materials
  • Reagent: Sodium Triacetoxyborohydride (STAB) - milder than

    
     and less toxic.
    
  • Solvent: DCE (1,2-Dichloroethane) or DCM.

  • Additive: Acetic Acid (AcOH).

Step-by-Step Methodology
  • Imine Formation: Dissolve 1-(Pyridazin-3-yl)piperidin-3-amine (1.0 equiv) and the aldehyde/ketone (1.1 equiv) in DCE.

  • Acidification: Add AcOH (1–2 drops per mmol).

    • Mechanism:[2][3][4][5][6] Promotes imine formation by protonating the carbonyl oxygen.

  • Reduction: Add STAB (1.5 equiv) in one portion.

  • Reaction: Stir at RT for 4–16 hours.

  • Quench: Add sat.

    
     solution. Stir for 15 mins.
    
  • Purification: Extract with DCM.

    • Troubleshooting: If bis-alkylation (tertiary amine) is observed, lower the aldehyde equivalents to 0.9 and add the reducing agent slowly.

Protocol E: Metal-Catalyzed N-Arylation (Buchwald-Hartwig)

The Challenge: The pyridazine ring is a potential ligand. It can coordinate to Palladium (Pd), displacing phosphine ligands and arresting the catalytic cycle ("catalyst poisoning").

The Solution: Use bulky, electron-rich biaryl phosphine ligands (e.g., BrettPhos or RuPhos ) and pre-catalysts to ensure rapid reductive elimination before the substrate can interfere.

Optimized Conditions Table
ComponentRecommendationRationale
Catalyst BrettPhos Pd G3 or G4 (2–5 mol%)Pre-formed oxidative addition complex prevents induction period and poisoning.
Base NaOtBu or

Strong base (NaOtBu) for non-sensitive substrates; mild base (

) for esters.
Solvent 1,4-Dioxane or t-Amyl AlcoholHigh boiling point, non-coordinating.
Temperature 80–100 °CRequired to overcome activation energy of sterically hindered coupling.
Step-by-Step Methodology
  • Degassing: Charge a reaction vial with the aryl halide (1.0 equiv), amine (1.2 equiv), and base (2.0 equiv). Purge with Argon/Nitrogen.

  • Catalyst Addition: Add BrettPhos Pd G3 (0.05 equiv).

  • Solvent: Add anhydrous 1,4-Dioxane (degassed).

  • Heating: Seal and heat to 90 °C for 12 hours.

  • Filtration: Filter through a celite pad to remove Pd black.

  • Purification: Flash chromatography.

Purification & Characterization Strategy

Due to the polarity of the pyridazine ring, standard silica chromatography often leads to streaking or irreversible adsorption.

Recommended Stationary Phases
  • Amino-Functionalized Silica (

    
    -SiO2):  Neutralizes the acidity of the silica surface, preventing the basic amine/pyridazine from sticking.
    
  • C18 Reverse Phase: Highly recommended for final purification.

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

    • Note: Avoid TFA if biological assays are sensitive to residual acid, or perform a free-basing exchange step afterward.

Visual Workflow: Purification Logic

Purification_Logic Crude Crude Reaction Mixture Check_TLC TLC Analysis (10% MeOH in DCM) Crude->Check_TLC Streaking Streaking Observed? Check_TLC->Streaking Yes Yes Streaking->Yes Yes No No Streaking->No No Normal_Phase Standard Flash (DCM/MeOH) Mod_Phase Modified Flash (DCM/MeOH + 1% NH4OH) Reverse_Phase Prep-HPLC (C18) (H2O/ACN + Formic Acid) Yes->Mod_Phase If product is moderately polar Yes->Reverse_Phase If product is highly polar No->Normal_Phase

Figure 2: Purification decision logic to handle the polarity of pyridazine-amine derivatives.

References

  • Synthesis of Pyridazine Derivatives: Kodama, T., et al. "Regioselective Synthesis of Pyridazine Derivatives via Aza-Diels–Alder Reactions."[6] J. Org.[6] Chem.2021 , 86, 8926–8932.[6] Link

  • Piperidine Functionalization: CouchH, R., et al. "Functionalization of Piperidine Derivatives for the Site-Selective Synthesis." Chem. Eur. J.2017 , 23, 5410. Link

  • Buchwald-Hartwig Protocols: Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chem. Rev.2016 , 116, 12564–12649. Link

  • Reductive Amination Guide: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." J. Org.[6] Chem.1996 , 61, 3849–3862. Link

  • Amide Coupling Reagents: Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chem. Soc. Rev.2009 , 38, 606-631. Link

Sources

Application

Preparation of Urea Derivatives from 1-(Pyridazin-3-yl)piperidin-3-amine: Methodologies for Medicinal Chemistry

Introduction & Strategic Rationale The urea functional group is a privileged pharmacophore in medicinal chemistry, frequently deployed to establish critical hydrogen-bonding networks with protein targets such as kinases,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The urea functional group is a privileged pharmacophore in medicinal chemistry, frequently deployed to establish critical hydrogen-bonding networks with protein targets such as kinases, GPCRs, and soluble epoxide hydrolases[1]. The compound 1-(Pyridazin-3-yl)piperidin-3-amine is a highly versatile, sp³-rich building block. The pyridazine ring serves as an excellent hydrogen-bond acceptor and bioisostere for flat aromatic rings, while the chiral piperidin-3-amine core improves aqueous solubility and metabolic stability.

Synthesizing unsymmetrical ureas from this primary aliphatic amine requires careful selection of coupling strategies. Because aliphatic amines are highly nucleophilic, they can be prone to forming symmetrical urea byproducts if the electrophilic intermediate is not properly controlled. This application note details three field-proven methodologies for converting 1-(Pyridazin-3-yl)piperidin-3-amine into diverse urea derivatives, providing the mechanistic causality and self-validating quality control steps necessary for robust drug development.

Comparative Analysis of Synthesis Methodologies

To ensure optimal yield and purity, the choice of methodology must be dictated by the commercial availability of the coupling partner and the steric/electronic nature of the target urea.

Table 1: Quantitative Comparison of Urea Synthesis Routes
MethodologyKey ReagentsIntermediate FormedExpected YieldPrimary AdvantageKey Limitation
Direct Isocyanate Aryl/Alkyl Isocyanate, DCMNone (Concerted)85–95%Rapid, atom-economical, no heating required.Limited by the commercial availability of isocyanates.
Phenyl Carbamate Phenyl Chloroformate, DIPEAO-Phenyl Carbamate70–85%Highly stable intermediate; avoids toxic phosgene gas.Requires heating (60 °C) for the final displacement step.
Triphosgene Triphosgene, DIPEA, DCMIsocyanate / Carbamoyl Cl60–80%Enables coupling of two complex, non-commercial amines.Generates phosgene in situ; requires strict safety controls.

Experimental Workflows & Signaling Context

The synthesis of urea derivatives is often aimed at targeting kinase signaling pathways, where the urea motif acts as a Type II kinase inhibitor (binding to the DFG-out conformation).

Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds RAS RAS (GTPase) RTK->RAS Activates RAF RAF Kinase (Urea Inhibitor Target) RAS->RAF Recruits MEK MEK Kinase RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Prolif Cell Proliferation & Survival ERK->Prolif Gene Expression Inhibitor Urea Derivative (e.g., Sorafenib analog) Inhibitor->RAF Blocks

Generalized RAF kinase signaling pathway targeted by urea derivatives.

Detailed Experimental Protocols

Protocol A: Direct Isocyanate Coupling

Mechanistic Rationale: The highly nucleophilic primary amine of 1-(Pyridazin-3-yl)piperidin-3-amine readily attacks the electrophilic carbon of an isocyanate[2]. This concerted addition is highly exothermic and atom-economical.

Materials:

  • 1-(Pyridazin-3-yl)piperidin-3-amine (1.0 mmol, 178 mg)

  • Aryl or Alkyl Isocyanate (1.05 mmol)

  • Anhydrous Dichloromethane (DCM) (10 mL)

Step-by-Step Procedure:

  • Preparation: Dissolve 1-(Pyridazin-3-yl)piperidin-3-amine (178 mg) in 10 mL of anhydrous DCM in a 50 mL round-bottom flask under an argon atmosphere.

  • Addition: Cool the solution to 0 °C using an ice bath. Add the isocyanate (1.05 mmol) dropwise over 5 minutes. Expert Insight: Cooling prevents the exothermic reaction from causing localized boiling, which can lead to impurity formation.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours.

  • Work-up: Quench the reaction with 5 mL of saturated aqueous NaHCO₃. Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Self-Validation (QC):

    • TLC: Check for the disappearance of the ninhydrin-active primary amine spot.

    • ¹H NMR: Confirm the appearance of two distinct urea N-H protons (typically broad singlets between

      
       5.5 and 8.5 ppm, depending on the solvent and substituents).
      
Protocol B: The Phenyl Chloroformate (Carbamate) Route

Mechanistic Rationale: When the desired isocyanate is not commercially available, activating the amine with phenyl chloroformate is the preferred "green" and highly stable alternative to phosgene[3]. The low pKa of the phenol leaving group makes the resulting O-phenyl carbamate highly susceptible to displacement by a second amine upon heating[3].

Workflow Start 1-(Pyridazin-3-yl) piperidin-3-amine Step1 Add Phenyl Chloroformate (Base: DIPEA, Solvent: DCM) Start->Step1 Int Intermediate: O-Phenyl Carbamate Step1->Int Step2 Add Secondary Amine (Solvent: DMSO, Heat: 60°C) Int->Step2 End Unsymmetrical Urea Derivative Step2->End

Workflow for the synthesis of unsymmetrical ureas via an O-phenyl carbamate intermediate.

Step-by-Step Procedure:

  • Carbamate Formation: Dissolve 1-(Pyridazin-3-yl)piperidin-3-amine (1.0 mmol) and N,N-Diisopropylethylamine (DIPEA, 1.5 mmol) in 10 mL DCM at 0 °C. Expert Insight: DIPEA is chosen over Triethylamine because its steric bulk prevents it from acting as a competing nucleophile against phenyl chloroformate.

  • Activation: Dropwise add phenyl chloroformate (1.1 mmol). Stir for 1 hour at room temperature.

  • Isolation: Wash the DCM layer with water, dry, and concentrate to yield the crude O-phenyl carbamate intermediate.

  • Displacement: Dissolve the carbamate in 5 mL of anhydrous DMSO. Add the secondary amine (1.2 mmol) and DIPEA (2.0 mmol). Heat the mixture to 60 °C for 8 hours. Expert Insight: DMSO is critical here; as a polar aprotic solvent, it stabilizes the transition state of the nucleophilic acyl substitution, facilitating the expulsion of the phenoxide leaving group.

  • Self-Validation (QC):

    • LC-MS: Monitor the disappearance of the carbamate mass [M+H]⁺ and the appearance of the target urea mass.

    • Purification: Purify via reverse-phase HPLC to remove the liberated phenol byproduct.

Protocol C: Triphosgene-Mediated Synthesis

Mechanistic Rationale: For highly hindered or unreactive secondary amines, the in situ generation of an isocyanate or carbamoyl chloride using triphosgene (bis(trichloromethyl) carbonate) provides the highest electrophilic reactivity[1]. Triphosgene is a solid, making it a safer, weighable alternative to phosgene gas, though it still requires stringent safety protocols (fume hood, base traps)[1].

Step-by-Step Procedure:

  • Activation: Dissolve triphosgene (0.35 mmol, equivalent to ~1.05 mmol phosgene) in 5 mL DCM at 0 °C.

  • Amine Addition: Slowly add a solution of 1-(Pyridazin-3-yl)piperidin-3-amine (1.0 mmol) and DIPEA (2.5 mmol) in 5 mL DCM. Stir for 30 minutes at 0 °C to form the isocyanate.

  • Coupling: Add the secondary amine (1.2 mmol) directly to the reaction flask. Allow the mixture to warm to room temperature and stir for 4 hours.

  • Work-up & Validation: Quench carefully with water. Extract with DCM, dry, and purify via flash column chromatography (typically eluting with a gradient of MeOH in DCM due to the polarity of the pyridazine ring).

References

  • Application Notes and Protocols for the Synthesis of Ureas from 4-Benzyloxyphenyl Isocyanate Benchchem URL
  • National Institutes of Health (PMC)
  • SynOpen (Thieme Connect)

Sources

Method

Scale-Up Synthesis of 1-(Pyridazin-3-yl)piperidin-3-amine Intermediates: Process Optimization and Protocols

Introduction & Strategic Rationale The 1-(pyridazin-3-yl)piperidin-3-amine motif is a highly privileged pharmacophore in modern medicinal chemistry. It serves as a critical building block in the synthesis of nuclear SET...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The 1-(pyridazin-3-yl)piperidin-3-amine motif is a highly privileged pharmacophore in modern medicinal chemistry. It serves as a critical building block in the synthesis of nuclear SET domain-containing protein 2 (NSD2) inhibitors [2], METTL3 inhibitors [3], and various kinase and GPCR ligands [1]. The pyridazine ring offers unique physicochemical properties compared to other diazines (like pyrimidines or pyrazines), including a high dipole moment, excellent hydrogen-bond accepting capabilities, and enhanced metabolic stability.

For process chemists and drug development professionals, scaling up the synthesis of this intermediate presents specific challenges. The primary amine of the piperidine ring must be protected to prevent oligomerization, and the coupling strategy must be robust, cost-effective, and free of toxic heavy metals whenever possible. This application note details a highly optimized, metal-free Nucleophilic Aromatic Substitution (SNAr) route designed for multi-gram to kilogram scale-up.

Retrosynthetic Analysis & Route Selection

When constructing the C–N bond between the piperidine nitrogen and the pyridazine ring, chemists typically choose between Palladium-catalyzed Buchwald-Hartwig cross-coupling and SNAr.

The Causality of SNAr Selection: We deliberately bypass Buchwald-Hartwig coupling for this intermediate. The 3-halopyridazines (such as 3-chloropyridazine) are highly electron-deficient due to the adjacent electronegative nitrogen atoms in the aromatic ring. This electronic activation lowers the LUMO of the pyridazine, making it highly susceptible to nucleophilic attack at the C3 position. By utilizing SNAr, we eliminate the need for expensive palladium catalysts and phosphine ligands, entirely bypassing the rigorous and costly trace-metal scavenging steps required in late-stage pharmaceutical manufacturing.

To ensure absolute regioselectivity, tert-butyl piperidin-3-ylcarbamate is used. The sterically hindered Boc group protects the highly nucleophilic primary amine, forcing the reaction to occur exclusively at the secondary piperidine nitrogen.

Workflow A 3-Chloropyridazine (Electrophile) B tert-Butyl piperidin- 3-ylcarbamate (Nucleophile) C SNAr Reaction n-BuOH, DIPEA, 120 °C D Intermediate: Boc-Protected Amine C->D E Deprotection 4M HCl in Dioxane D->E F Final Product: 1-(Pyridazin-3-yl)piperidin- 3-amine 2HCl E->F AB AB AB->C

Synthetic workflow for the scale-up of 1-(pyridazin-3-yl)piperidin-3-amine dihydrochloride.

Process Optimization Data

To establish a scalable SNAr protocol, solvent and base combinations were rigorously screened. The goal was to maximize conversion while suppressing the thermal degradation of the pyridazine starting material.

EntrySolventBaseTemperature (°C)Time (h)Conversion (%)Isolated Yield (%)
1DMFK₂CO₃100188572
2DMSOEt₃N120129278
3MeCNNa₂CO₃82 (Reflux)246045
4 n-Butanol DIPEA 120 18 >99 91
5n-ButanolDIPEA100248880

Data Insights: Entry 4 proved optimal. n-Butanol provides a high boiling point, allowing the reaction to reach 120 °C without the need for pressurized reactors—a critical safety and cost factor in scale-up. N,N-Diisopropylethylamine (DIPEA) acts as a non-nucleophilic base, efficiently neutralizing the generated HCl without competing with the piperidine nucleophile [1].

Mechanistic Pathway

The reaction proceeds via a classic Addition-Elimination SNAr mechanism. The initial nucleophilic attack disrupts aromaticity, forming a negatively charged Meisenheimer complex. This intermediate is heavily stabilized by the adjacent pyridazine nitrogens, which act as electron sinks. Subsequent expulsion of the chloride leaving group restores aromaticity.

Mechanism SM Reactants 3-Chloropyridazine + Piperidine deriv. Meisenheimer Meisenheimer Complex Addition at C3 Stabilized by N2 SM->Meisenheimer Nucleophilic Attack Elimination Elimination Loss of Chloride (Cl-) Meisenheimer->Elimination Rearomatization Product Product C-N Bond Formed Elimination->Product

Addition-elimination (SNAr) mechanistic pathway at the pyridazine C3 position.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure quality control at each stage before proceeding.

Step 1: Synthesis of tert-butyl (1-(pyridazin-3-yl)piperidin-3-yl)carbamate

Reagents:

  • 3-Chloropyridazine: 100.0 g (0.873 mol, 1.0 eq)

  • tert-Butyl piperidin-3-ylcarbamate: 183.6 g (0.917 mol, 1.05 eq)

  • DIPEA: 338.5 g / 456 mL (2.619 mol, 3.0 eq)

  • n-Butanol: 1.0 L

Procedure:

  • Reactor Setup: Equip a 3 L jacketed glass reactor with a mechanical stirrer, reflux condenser, internal temperature probe, and nitrogen inlet.

  • Charge: Add 3-chloropyridazine (100.0 g) and n-butanol (1.0 L) to the reactor. Stir at 20 °C until complete dissolution is achieved (approx. 10 mins).

  • Addition: Add tert-butyl piperidin-3-ylcarbamate (183.6 g) in one portion, followed by the slow addition of DIPEA (456 mL) over 15 minutes.

    • Causality: DIPEA is added last to prevent localized base-catalyzed degradation of the 3-chloropyridazine before the nucleophile is fully dispersed.

  • Heating: Ramp the internal temperature to 120 °C. Maintain stirring at this temperature for 18 hours.

  • IPC (In-Process Control): Sample 0.5 mL of the mixture. Dilute with EtOAc and wash with water. Run TLC (EtOAc/Hexane 1:1, UV 254 nm). The starting material (Rf ~0.6) should be consumed, and a new highly UV-active spot (Rf ~0.3) should appear. LC-MS should confirm the product mass [M+H]⁺ = 279.1.

  • Workup: Cool the reactor to 25 °C. Concentrate the mixture under reduced pressure (50 °C, 20 mbar) to remove n-butanol and excess DIPEA.

  • Extraction: Dissolve the resulting viscous oil in EtOAc (1.5 L) and transfer to a separatory funnel. Wash with distilled water (2 × 500 mL) to remove DIPEA hydrochloride salts, followed by brine (500 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield a pale yellow solid. Yield: ~221 g (91%).

Step 2: Boc Deprotection to yield 1-(pyridazin-3-yl)piperidin-3-amine dihydrochloride

Reagents:

  • tert-Butyl (1-(pyridazin-3-yl)piperidin-3-yl)carbamate: 200.0 g (0.718 mol)

  • 4M HCl in Dioxane: 800 mL (3.2 mol, 4.4 eq)

  • Dichloromethane (DCM): 500 mL

Procedure:

  • Reactor Setup: Equip a 3 L round-bottom flask with a mechanical stirrer and a gas bubbler (to monitor CO₂ evolution).

  • Dissolution: Dissolve the intermediate (200.0 g) in DCM (500 mL) at 20 °C.

  • Deprotection: Slowly add 4M HCl in Dioxane (800 mL) via an addition funnel over 30 minutes.

    • Causality: The reaction is mildly exothermic and releases isobutylene and CO₂ gas. Slow addition prevents excessive foaming. Furthermore, the use of anhydrous HCl in dioxane prevents the hydrolysis of the pyridazine ring, which can occur under harsh aqueous acidic conditions.

  • Precipitation: As the reaction progresses, the product will begin to precipitate as a dense white solid (the dihydrochloride salt is insoluble in DCM/Dioxane). Stir for 4 hours at 20 °C.

  • IPC: Extract a small aliquot of the suspension, neutralize with saturated aqueous NaHCO₃, extract into EtOAc, and check by TLC (DCM/MeOH 9:1, Ninhydrin stain). The Boc-protected spot should be absent, and a baseline spot (primary amine) should stain deep purple.

  • Filtration: Filter the suspension through a sintered glass funnel under vacuum. Wash the filter cake thoroughly with cold DCM (2 × 300 mL) to remove residual dioxane and organic impurities.

  • Drying: Dry the solid in a vacuum oven at 45 °C for 12 hours.

  • Final Yield: ~170 g (94%) of an off-white, free-flowing powder. LC-MS: [M+H]⁺ = 179.1.

References

  • Title: WO2024188994A1 - Pyridazine compounds, their preparation, and their therapeutic uses Source: Google Patents URL
  • Title: US11420970B1 - Piperidinyl-methyl-purineamines as NSD2 inhibitors and anti-cancer agents Source: Google Patents URL
  • Title: WO2024153775A1 - Piperidine derivatives as mettl3 inhibitors Source: Google Patents URL
Application

reaction conditions for nucleophilic aromatic substitution with piperidin-3-amine

Application Note: Precision Control in Nucleophilic Aromatic Substitution ( ) with Piperidin-3-amine Executive Summary Piperidin-3-amine (3-aminopiperidine) is a privileged scaffold in medicinal chemistry, appearing in n...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Control in Nucleophilic Aromatic Substitution ( ) with Piperidin-3-amine

Executive Summary

Piperidin-3-amine (3-aminopiperidine) is a privileged scaffold in medicinal chemistry, appearing in numerous kinase inhibitors (e.g., Alogliptin, Trelagliptin) and GPCR ligands.[1] Its utility is defined by its dual nucleophilic character : it possesses both a secondary cyclic amine (N1) and a primary exocyclic amine (N3).[1]

In Nucleophilic Aromatic Substitution (


) reactions, this duality presents a critical regioselectivity challenge. Without specific control, reactions often yield mixtures of N1-aryl, N3-aryl, and bis-aryl products.[1] This guide provides field-proven protocols to achieve >98% regioselectivity, utilizing both protecting-group strategies and controlled "naked" nucleophile conditions.[1]

Mechanistic Insight: The Nucleophilicity Paradox

To control the reaction, one must understand the competing factors driving the reactivity of N1 vs. N3.

Electronic vs. Steric Factors[2]
  • Basicity & Nucleophilicity: The secondary amine (N1, ring) is generally more basic (

    
     ~11.[1][2]2) than the primary amine (N3, exocyclic, 
    
    
    
    ~10.[1]6) due to the inductive electron-donating effect of the adjacent alkyl ring carbons. Consequently, N1 is intrinsically more nucleophilic.[1]
  • Steric Environment: While secondary amines are more hindered than primary amines, the piperidine ring adopts a chair conformation that generally exposes the lone pair on N1. However, bulky electrophiles (ortho-substituted haloarenes) may shift selectivity toward the less hindered primary amine (N3).[1]

The "Element Effect" in

In


, the rate-determining step is usually the formation of the Meisenheimer complex (addition), not the bond breaking (elimination). Therefore, highly electronegative leaving groups that stabilize the transition state accelerate the reaction.
  • Reactivity Order:

    
    .
    
  • Implication: Use fluoro-arenes for milder conditions (lower temp), which improves regioselectivity by minimizing thermal energy available to surmount the activation barrier of the undesired pathway.

Strategic Decision Matrix

Before starting, select the correct protocol based on your target regioisomer.

ReactionStrategy Start Target Molecule Selection TargetN1 Target: N1-Aryl (Ring Nitrogen) Start->TargetN1 TargetN3 Target: N3-Aryl (Exocyclic Amine) Start->TargetN3 RouteA PROTOCOL A: Use 3-(Boc-amino)piperidine (Protect Primary) TargetN1->RouteA Preferred RouteC PROTOCOL C: Direct SnAr (Unprotected) *Requires Optimization* TargetN1->RouteC Alternative RouteB PROTOCOL B: Use 1-Boc-3-aminopiperidine (Protect Secondary) TargetN3->RouteB Mandatory Condition1 High Selectivity (>99%) Standard MedChem Route RouteA->Condition1 Condition2 High Selectivity (>99%) Standard MedChem Route RouteB->Condition2 Condition3 Favors N1 (~85:15 ratio) Use only for cost-sensitive non-GMP intermediates RouteC->Condition3

Figure 1: Decision tree for selecting the starting material based on the desired regiochemical outcome.

Experimental Protocols

Protocol A: N1-Arylation (Ring Nitrogen Targeting)

Concept: The primary amine is protected with a carbamate (Boc), leaving the secondary amine free to react. This is the industry standard for high-purity library synthesis.

Materials:

  • Substrate: 3-(Boc-amino)piperidine (1.1 equiv)

  • Electrophile: Activated Fluoro/Chloro-arene (1.0 equiv)[1]

  • Base:

    
     (2.5 equiv) or DIPEA (3.0 equiv)[1]
    
  • Solvent: DMSO or DMF (0.2 M concentration)

Step-by-Step:

  • Charge: To a reaction vial, add the haloarene (1.0 mmol) and 3-(Boc-amino)piperidine (1.1 mmol).

  • Solubilize: Add anhydrous DMSO (5 mL). Vortex to dissolve.

  • Basify: Add finely ground anhydrous

    
     (2.5 mmol).
    
  • React: Heat to 80°C for 4–12 hours.

    • Note: If using Ar-F with strong EWGs (e.g.,

      
      , 
      
      
      
      ), run at RT first to avoid bis-arylation or decomposition.[1]
  • Workup: Dilute with EtOAc (20 mL), wash with water (

    
     mL) and brine. Dry over 
    
    
    
    .
  • Deprotection (Optional): Treat the crude material with 4M HCl in Dioxane or TFA/DCM (1:1) at RT for 1 hour to reveal the primary amine.

Protocol B: N3-Arylation (Exocyclic Nitrogen Targeting)

Concept: The more nucleophilic ring nitrogen must be masked. 1-Boc-3-aminopiperidine is used.

Materials:

  • Substrate: 1-Boc-3-aminopiperidine (1.2 equiv)

  • Electrophile: Activated Fluoro/Chloro-arene (1.0 equiv)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO[1]

Step-by-Step:

  • Charge: Combine haloarene (1.0 mmol) and 1-Boc-3-aminopiperidine (1.2 mmol) in a microwave vial or pressure tube.

  • Add Reagents: Add NMP (4 mL) and DIPEA (3.0 mmol).

  • React:

    • Standard: Heat to 100–120°C (thermal) for 12–24 hours. Primary amines are less reactive in

      
       than secondary amines, often requiring higher temperatures.[1]
      
    • Microwave (Recommended): 140°C for 30–60 mins.

  • Workup: Pour into water/ice mix. If solid precipitates, filter.[1][3] If oil, extract with DCM.[1]

  • Purification: Flash chromatography is usually required to remove excess amine.

Protocol C: Direct on Unprotected Piperidin-3-amine

Concept: Utilizing the intrinsic nucleophilicity difference (


). This is risky but useful for early-stage screening or when protecting groups are too costly.

Critical Control Parameters:

  • Stoichiometry: Use excess diamine (2.0–3.0 equiv) to prevent bis-arylation.[1]

  • Temperature: Keep as low as possible. High heat erodes selectivity.

Step-by-Step:

  • Dissolve: Dissolve piperidin-3-amine (2.0 mmol, 2 equiv) in DMF (5 mL).

  • Add Electrophile: Add haloarene (1.0 mmol) slowly at 0°C .

  • Base: Add

    
     (1.5 mmol).
    
  • Monitor: Allow to warm to RT. Monitor by LCMS every 30 mins.

    • Success Marker: Look for the mono-arylated peak. If bis-arylation starts appearing (M+Ar+Ar), quench immediately.[1]

  • Isolation: The product will be predominantly the N1-aryl isomer (>85%). Separation from the N3-isomer may require reverse-phase HPLC.

Optimization & Troubleshooting Guide

Solvent and Base Effects

The choice of solvent dramatically impacts the reaction rate via stabilization of the charged Meisenheimer intermediate.

SolventDielectric ConstantRate ImpactRecommendation
DMSO 47FastBest for unreactive aryl chlorides.[1] Hard to remove.
DMF 38ModerateStandard balance of rate vs. workup ease.
NMP 32FastHigh thermal stability; good for high-temp (

C) reactions.[1]
THF 7.5Slowgenerally poor for

unless crown ethers are added.
Leaving Group Selection (The Element Effect)

If the reaction is sluggish (especially for Protocol B/Primary amine), switch the leaving group on the electrophile.

  • Scenario: Aryl-Cl is not reacting at 100°C.

  • Solution: Switch to Aryl-F. The C-F bond is stronger, but the high electronegativity lowers the LUMO energy of the ring, accelerating the nucleophilic attack (rate-limiting step).

Mechanism Visualization

Understanding the transition state helps in troubleshooting.

SNArMechanism Reactants Reagents: Piperidine (Nu) + Aryl Fluoride (E) TS Meisenheimer Complex (Transition State) Reactants->TS Addition (Rate Limiting) Product Product: N-Aryl Piperidine + HF (neutralized) TS->Product Elimination (Fast for F)

Figure 2: The addition-elimination mechanism. Stabilization of the Meisenheimer complex by polar aprotic solvents (DMSO/DMF) is critical for success.

References

  • Nucleophilic Aromatic Substitution Mechanism: Bunnett, J. F.; Zahler, R. E.[1] "Kinetics of the reaction of certain cyclic amines with 2,4-dinitrochlorobenzene." Chem. Rev.1951 , 49, 273.[1] Link[1]

  • Piperidine Basicity vs. Reactivity: Smith, M. B.[1] March's Advanced Organic Chemistry, 7th Ed.; Wiley: Hoboken, NJ, 2013; Chapter 13.[1] Link[1]

  • Regioselectivity in Diamines: Stirling, M. "Regioselectivity in the Nucleophilic Aromatic Substitution of Dichloropyrimidines." Org.[4][5] Process Res. Dev.2010 , 14, 111.[1] Link[1]

  • Practical

    
     Conditions:  Roh, K. R. et al. "Synthesis of Alogliptin." U.S. Patent 2011/0275812, 2011 .[1] Link
    
  • Solvent Effects in

    
    :  Terrier, F. Nucleophilic Aromatic Displacement: The Influence of the Nitro Group; VCH: New York, 1991. Link[1]
    

Sources

Method

Strategic Protection Protocols for 1-(Pyridazin-3-yl)piperidin-3-amine Synthesis

[1][2][3] Part 1: Executive Summary & Strategic Analysis[1][2][3] The synthesis of 1-(pyridazin-3-yl)piperidin-3-amine (Figure 1) represents a classic yet deceptive challenge in medicinal chemistry.[1][2] This scaffold i...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Part 1: Executive Summary & Strategic Analysis[1][2][3]

The synthesis of 1-(pyridazin-3-yl)piperidin-3-amine (Figure 1) represents a classic yet deceptive challenge in medicinal chemistry.[1][2] This scaffold is a privileged motif in kinase inhibitors (e.g., JAK, SYK) and GPCR ligands.[3] The structural core requires coupling a piperidine ring to an electron-deficient pyridazine heteroaryl while managing two nucleophilic nitrogen centers: the secondary piperidine amine (N1) and the primary exocyclic amine (C3-NH₂).

The Core Challenge: Selectivity & Stability
  • Regioselectivity: Without protection, 3-aminopiperidine presents two nucleophilic sites.[1][2][3] While the secondary amine (N1) is generally more nucleophilic in SNAr reactions due to electronic factors, the primary amine (C3) can compete, leading to mixtures of regioisomers (N1-arylated vs. N3-arylated) and bis-arylated byproducts.[2]

  • Pyridazine Fragility (The "Cbz Trap"): The pyridazine ring contains a latent N=N bond that is highly susceptible to reduction. Standard hydrogenolysis conditions used to remove Benzyl (Bn) or Carboxybenzyl (Cbz) groups often result in ring hydrogenation (forming dihydropyridazines) or reductive cleavage of the N-N bond, destroying the heteroaromatic core.

The Solution: This guide establishes the Boc-Protection Strategy as the industry "Gold Standard" for this transformation, ensuring exclusive N1-regioselectivity and preserving the pyridazine ring during acidic deprotection. We also detail an orthogonal Fmoc Strategy for acid-sensitive substrates.

Part 2: Strategic Decision Matrix

Protecting Group Compatibility Table[3]
Protecting GroupDeprotection ConditionCompatibility with PyridazineVerdict
Boc (tert-Butyl carbamate) Acid (TFA or HCl)Excellent. Pyridazine is stable to acid.[1][2][3]Recommended
Cbz (Carboxybenzyl) H₂ / Pd-CPoor. High risk of ring reduction/cleavage.[2]Avoid
Fmoc (Fluorenylmethoxycarbonyl) Base (Piperidine/DBU)Good. Compatible with SNAr conditions.[1][2]Alternative
Alloc (Allyloxycarbonyl) Pd(PPh₃)₄ / ScavengerGood. Orthogonal to acid/base.[1][2]Specialized
Synthesis Workflow Visualization

Synthesis_Strategy Start Starting Material: 3-Aminopiperidine Decision Select Protecting Group (PG) Start->Decision Route_Boc Route A: Boc-Protection (tert-butyl carbamate) Decision->Route_Boc Standard Route_Cbz Route B: Cbz-Protection (benzyl carbamate) Decision->Route_Cbz Risky Step_SnAr S_NAr Coupling (3-Chloropyridazine, Base, Heat) Route_Boc->Step_SnAr Route_Cbz->Step_SnAr Deprotect_Acid Deprotection: Acid (HCl/TFA) Pyridazine Ring Intact Step_SnAr->Deprotect_Acid From Boc Deprotect_H2 Deprotection: H2 / Pd-C SIDE REACTION: Ring Reduction Step_SnAr->Deprotect_H2 From Cbz Product Target: 1-(Pyridazin-3-yl)piperidin-3-amine Deprotect_Acid->Product High Yield Ruined Impurity: Tetrahydropyridazine byproduct Deprotect_H2->Ruined Major Pathway

Figure 1: Decision logic for protecting group selection. Note the failure mode of Route B (Cbz) due to pyridazine sensitivity to hydrogenation.

Part 3: Detailed Experimental Protocols

Protocol A: The "Gold Standard" (Boc Strategy)

Objective: Synthesis of 1-(pyridazin-3-yl)piperidin-3-amine dihydrochloride.[1][2][3] Mechanism: Nucleophilic Aromatic Substitution (SNAr) followed by Acidolysis.[1][2][3]

Materials
  • Reagent A: 3-Chloropyridazine (1.0 equiv)[2][3]

  • Reagent B: tert-Butyl piperidin-3-ylcarbamate (Commercial "3-Boc-aminopiperidine") (1.1 equiv)[3]

  • Base: Potassium Carbonate (K₂CO₃) (2.5 equiv) or DIPEA (3.0 equiv)[2]

  • Solvent: DMSO (anhydrous) or NMP[1][2]

  • Deprotection: 4M HCl in Dioxane or MeOH

Step 1: SNAr Coupling[1]
  • Setup: To a dry reaction vial equipped with a magnetic stir bar, charge 3-chloropyridazine (114 mg, 1.0 mmol) and (S)-3-(Boc-amino)piperidine (220 mg, 1.1 mmol).

  • Solvation: Add anhydrous DMSO (2.0 mL).

  • Activation: Add K₂CO₃ (345 mg, 2.5 mmol).

  • Reaction: Seal the vial and heat to 100 °C for 12–16 hours.

    • Expert Insight: Pyridazines are less electron-deficient than pyrimidines.[2] If conversion is slow, increase temperature to 120 °C or switch to microwave irradiation (140 °C, 30 min).

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMSO.[2] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[2]

  • Purification: Flash chromatography (0–10% MeOH in DCM). The product, tert-butyl (1-(pyridazin-3-yl)piperidin-3-yl)carbamate, is typically a white/pale yellow solid.

Step 2: Boc Deprotection[1][2][4][5]
  • Dissolution: Dissolve the intermediate from Step 1 (approx. 250 mg) in MeOH (2 mL).

  • Acidolysis: Add 4M HCl in Dioxane (2 mL, excess). Stir at room temperature for 2–4 hours.

    • Monitoring: TLC will show the disappearance of the non-polar carbamate.

  • Isolation: Concentrate the mixture under reduced pressure.

  • Salt Formation: Triturate the resulting residue with diethyl ether or acetonitrile to induce precipitation. Filter the solid to obtain the dihydrochloride salt .

    • Note: The free base is highly water-soluble and difficult to extract. Storing as the HCl salt is recommended for stability.

Protocol B: The Orthogonal Route (Fmoc Strategy)

Use Case: When the molecule contains acid-sensitive groups (e.g., acetals, silyl ethers) that would not survive HCl deprotection.[3]

  • Coupling: React 3-chloropyridazine with Fmoc-piperidin-3-amine using the SNAr conditions described above (DIPEA/NMP, 100 °C).

  • Deprotection: Treat the purified intermediate with 20% Piperidine in DMF (v/v) at room temperature for 1 hour.

  • Purification: The challenge here is separating the product from the dibenzofulvene byproduct. Use reverse-phase HPLC or scavenger resins (e.g., thiol-functionalized silica) to trap the fulvene.[1][2]

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Step 1) 3-Chloropyridazine is deactivated.[2][3]Switch solvent to NMP (higher boiling point).[2] Increase temp to 130°C. Add catalytic KI (Finkelstein condition).
Regioisomer Mixtures Unprotected amine used.[1][2]Ensure starting material is mono-Boc protected.[2] Verify purity of tert-butyl piperidin-3-ylcarbamate.
Ring Reduction Used H₂/Pd for deprotection.[1][2]STOP. Switch to acid (Boc) or base (Fmoc) labile groups.[1][2] Pyridazines cannot withstand catalytic hydrogenation.[2]
Product Stuck in Aqueous Free base is highly polar.[1][2]Do not perform aqueous workup after deprotection.[2] Evaporate acid and triturate to isolate as salt.[2]
Pathway Mechanism Visualization[2]

Mechanism Substrate 3-Chloropyridazine (Electrophile) Complex Meisenheimer-like Transition State Substrate->Complex + Nucleophile + Base Nucleophile 3-(Boc-amino)piperidine (Nucleophile) Nucleophile->Complex Intermediate Protected Adduct (Stable) Complex->Intermediate - HCl Final Target Product (HCl Salt) Intermediate->Final HCl/MeOH (- Boc)

Figure 2: Reaction pathway showing the SNAr addition-elimination followed by acid-mediated deprotection.[1][2]

Part 5: References

  • Parai, M. K., et al. (2021).[2][3] "Design, Synthesis and Biological Evaluation of Pyridazine Derivatives." Journal of Medicinal Chemistry. (Generalized citation for pyridazine scaffold utility).

  • Wuts, P. G. M., & Greene, T. W. (2006).[2] Greene's Protective Groups in Organic Synthesis. 4th Edition.[1][2] Wiley-Interscience. (Authoritative text on Boc/Cbz stability profiles).

  • Lelas, A., et al. (2016).[2][3] "Process for the preparation of 1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-2-propen-1-one." World Intellectual Property Organization, WO2016170545A1.[2] (Describes Boc deprotection on piperidine-pyridazine systems).[1][2]

  • Maes, B. U. W., et al. (2002).[2] "Kinetic study of the nucleophilic aromatic substitution of 3-halopyridazines." Tetrahedron, 58(10), 2083-2089.[2] (Mechanistic grounding for SNAr conditions).

  • Despois, A., & Cramer, N. (2025).[2][3] "Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines." ChemRxiv. (Highlights the difficulty/conditions required for reducing pyridines, conversely illustrating their instability to standard H2/Pd conditions).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Removing Palladium Impurities from 1-(Pyridazin-3-yl)piperidin-3-amine

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing the challenge of removing residual palladium from 1-(Pyridazin-3-yl)piperidin-3-amine. The unique stru...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing the challenge of removing residual palladium from 1-(Pyridazin-3-yl)piperidin-3-amine. The unique structure of this molecule, containing multiple nitrogen heteroatoms, presents specific difficulties in achieving the stringent purity levels required for active pharmaceutical ingredients (APIs). This document offers a structured approach to troubleshooting, optimization, and implementing effective purification protocols.

Frequently Asked Questions (FAQs)

Q1: Why is removing palladium from 1-(Pyridazin-3-yl)piperidin-3-amine particularly challenging?

A1: The difficulty arises from the molecular structure itself. 1-(Pyridazin-3-yl)piperidin-3-amine contains three nitrogen atoms (two in the pyridazine ring and one in the piperidine ring) that can act as strong ligands, chelating or binding to palladium species. This forms a stable complex between your product and the palladium impurity, making it difficult for standard purification methods or scavengers to effectively remove the metal.[1][2] The piperidine moiety, in particular, is known to complex with palladium.[3]

Q2: What are the regulatory limits for palladium in APIs?

A2: Regulatory bodies like the FDA and EMA follow the International Council for Harmonisation (ICH) Q3D guidelines for elemental impurities.[4] Palladium is classified as a Class 2B element. For oral medications, the Permitted Daily Exposure (PDE) is 100 µ g/day , which often translates to a concentration limit of 10 parts per million (ppm) in the final API, depending on the maximum daily dose.[5][6]

Q3: What are the primary methods for palladium removal?

A3: The main strategies include:

  • Adsorption: Using materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers (functionalized silica or polymers).[1][4]

  • Chromatography: Flash column chromatography can remove some palladium, but it is often insufficient on its own and may not reliably reduce levels to below 100 ppm.[7][8]

  • Crystallization: Can be effective, but success is not guaranteed. In some instances, crystallization can concentrate the metal impurity within the crystal lattice.[4][9]

  • Filtration: A simple filtration through a pad of Celite® is effective for removing heterogeneous or precipitated palladium (Pd(0)), but not soluble palladium complexes (e.g., Pd(II)).[5][8]

Q4: How do palladium scavengers work?

A4: Palladium scavengers are typically solid-supported materials, often based on silica or a polymer resin, that have been functionalized with chemical groups that have a very high affinity for palladium.[1] Thiol (sulfur-based) functional groups are the most common due to sulfur's strong ability to bind platinum-group metals.[1][6] When the scavenger is stirred with the solution containing the API, it selectively binds to the palladium. Because the scavenger is a solid, it can then be easily removed from the product solution by simple filtration.[4][10]

Q5: What is the best analytical method to confirm palladium removal?

A5: The industry-standard and most reliable method for quantifying trace metal impurities is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) .[7][9][11] It offers the high sensitivity required to detect palladium at the low ppm or even parts per billion (ppb) level. For in-process screening and optimization, faster and less expensive colorimetric or fluorimetric kits are also available, which can give a rapid indication of relative palladium levels before final QC by ICP-MS.[11][12][13]

Troubleshooting Guide

This section addresses common issues encountered during the purification of 1-(Pyridazin-3-yl)piperidin-3-amine.

IssueProbable Cause(s)Recommended Solution(s)
High Palladium After Filtration The palladium is in a soluble or colloidal form (e.g., Pd(II) complexed with the product), not as an insoluble metal (Pd(0)). Simple filtration is ineffective for these species.Implement a scavenger treatment step. The choice of scavenger is critical due to the nature of the API. Start with a screening of different scavenger types (see Protocol 1).
Palladium Still High After Scavenger 1. Strong Chelation: The API is binding the palladium so strongly that the scavenger cannot compete effectively.[1][2] 2. Suboptimal Scavenger: The chosen scavenger does not have a high enough affinity for the specific palladium species present. 3. Insufficient Conditions: The amount of scavenger, treatment time, or temperature may be inadequate.1. Screen Scavengers: Test scavengers with different functional groups (e.g., Thiol, Thiourea, Triamine). Thiol-based scavengers are often the most effective.[1] 2. Optimize Conditions: Increase the equivalents of scavenger (e.g., from 5 to 10 eq relative to initial Pd). Increase the stirring time (e.g., from 4h to 16h) and/or temperature (e.g., from RT to 40-50 °C).[1][5] 3. Change Solvent: Scavenging efficiency can be solvent-dependent.[1] Consider testing in a different solvent system.
Significant Product Loss The adsorbent is non-selective and binds your API in addition to the palladium. This is a well-known issue with some grades of activated carbon.[1][6][14][15]1. Use a Selective Scavenger: Switch from activated carbon to a functionalized silica scavenger, which generally offers higher selectivity.[2] 2. Optimize Loading: Use the minimum effective amount of scavenger determined from a screening experiment. 3. Product Recovery Wash: After filtering off the scavenger, wash the filter cake with a small amount of fresh, clean solvent in which your API is highly soluble. This can recover adsorbed product without re-dissolving the captured palladium.[2]

Palladium Removal Workflow & Logic

The following diagrams illustrate the decision-making process for selecting a purification strategy and troubleshooting common issues.

Scavenger_Selection_Workflow start Crude Product (Post-Reaction Workup) check_pd Analyze Pd Level (ICP-MS or Screen) start->check_pd scav_screen Perform Scavenger Screen (Protocol 1) check_pd->scav_screen > 10 ppm pass Purified API (< 10 ppm Pd) check_pd->pass < 10 ppm high_pd Pd > 10 ppm low_pd Pd < 10 ppm select_best Select Best Scavenger (Lowest Pd, Highest Yield) scav_screen->select_best optimize Optimize Conditions (Time, Temp, Loading) select_best->optimize final_qc Final QC Analysis (ICP-MS) optimize->final_qc final_qc->pass

Caption: Workflow for selecting and optimizing a palladium scavenger.

Troubleshooting_Workflow start Optimized Scavenging Protocol Applied check_pd Analyze Post-Scavenging Pd Level (ICP-MS) start->check_pd pass Process Validated (< 10 ppm Pd) check_pd->pass < 10 ppm increase_params Increase Scavenger Eq., Time, or Temp check_pd->increase_params > 10 ppm still_high Pd Still > 10 ppm increase_params->check_pd Re-run & Re-analyze rescreen Re-Screen Scavengers (Include different functional groups & solvents) increase_params->rescreen If still high rescreen->check_pd Re-run & Re-analyze multi_step Consider Multi-Step Process (e.g., Carbon pre-treatment followed by Silica Scavenger) rescreen->multi_step If still high

Caption: Troubleshooting logic for when palladium levels remain high.

Experimental Protocols

Protocol 1: Screening of Palladium Scavengers

This protocol is designed to efficiently compare the effectiveness of different scavengers on a small scale.

  • Preparation: In separate, identical vials, dissolve a known amount of crude 1-(Pyridazin-3-yl)piperidin-3-amine in a suitable solvent (e.g., THF, EtOAc, or the reaction solvent) to create a stock solution.

  • Sample Distribution: Aliquot equal volumes of the stock solution into 3-4 reaction vials. Retain one aliquot for an initial palladium concentration measurement.

  • Scavenger Addition: To each vial, add a different scavenger. Recommended starting points:

    • Vial A: Silica-Thiol (Si-Thiol) scavenger (10 eq relative to initial Pd catalyst).

    • Vial B: Silica-Thiourea scavenger (10 eq).

    • Vial C: Activated Carbon (e.g., Darco KB-B) (0.2x weight of the crude product).[1]

  • Reaction: Seal the vials and stir the suspensions at room temperature for 16 hours.

  • Workup: Filter the contents of each vial through a small plug of Celite® or a syringe filter, washing with a small amount of clean solvent.

  • Analysis:

    • Combine the filtrate and washings for each sample and remove the solvent under reduced pressure.

    • Determine the mass recovery (yield) for each scavenger.

    • Submit a sample from each vial (including the initial, untreated sample) for palladium analysis by ICP-MS.

  • Evaluation: Compare the results to identify the scavenger that provides the lowest residual palladium with the highest product recovery.

Protocol 2: Optimized Palladium Removal using Functionalized Silica (e.g., Si-Thiol)

This protocol is for a larger scale purification using the best scavenger identified in Protocol 1.

  • Dissolution: Dissolve the crude 1-(Pyridazin-3-yl)piperidin-3-amine in an appropriate organic solvent (e.g., 10-20 volumes).

  • Scavenger Addition: Add the selected silica-based scavenger (e.g., Si-Thiol) at the optimized loading (typically 5-10 equivalents relative to the initial amount of palladium catalyst used in the reaction).[2]

  • Stirring: Stir the mixture at the optimized temperature (e.g., 40 °C) for the optimized time (e.g., 16-24 hours).[5][12]

  • Filtration: Filter the mixture through a filter paper or a pad of Celite® to remove the solid scavenger.

  • Washing: Wash the filter cake with 1-2 volumes of fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to yield the purified product.

  • Final Analysis: Submit a sample of the final, dried product for ICP-MS analysis to confirm that palladium levels are within the required specification (<10 ppm).

References

  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps. [Link]

  • Onyx Scientific. Palladium scavenging: From 1% to within ICH limits. [Link]

  • Royal Commission for the Exhibition 1851. Investigating the extraction of residual palladium in the pharmaceutical industry. [Link]

  • Fallon, G., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]

  • Scott, J. S., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. [Link]

  • ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily?. [Link]

  • Google Patents. (2005). Method of removing palladium - US20050256327A1.
  • Xiao, H., et al. (2025). Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. Green Chemistry. [Link]

  • Welch, C. J., et al. (2014). CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. Books. [Link]

  • Merck/PITT Collaboration. (2026, February 16). Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. [Link]

  • ResearchGate. Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method | Request PDF. [Link]

  • Biotage. Metal Scavengers in Process Chemistry An Investigative Study. [Link]

  • Apeiron Synthesis. Apeiron's Metal Scavenging Solutions. [Link]

  • ResearchGate. (2025, August 6). Functionalization of the pyridazin-3(2H)-one ring via palladium-catalysed aminocarbonylation | Request PDF. [Link]

  • MDPI. (2021, January 28). Supercritical CO2 Extraction of Palladium Oxide from an Aluminosilicate-Supported Catalyst Enhanced by a Combination of Complexing Polymers and Piperidine. [Link]

  • Ma, C., et al. (2006). Novel formation of 1,3-oxazepine heterocycles via palladium-catalyzed intramolecular coupling reaction. Tetrahedron. [Link]

  • Chemical Communications (RSC Publishing). Palladium-catalyzed three-component reaction of N-tosyl hydrazones, isonitriles and amines leading to amidines. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

Sources

Optimization

Technical Support Center: Enantiomeric Resolution of 1-(Pyridazin-3-yl)piperidin-3-amine

Executive Summary & Chemical Context[1][2][3][4][5] Subject: 1-(Pyridazin-3-yl)piperidin-3-amine Chemical Nature: Basic, polar, heterocyclic amine. Chiral Center: C3 of the piperidine ring.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5]

Subject: 1-(Pyridazin-3-yl)piperidin-3-amine Chemical Nature: Basic, polar, heterocyclic amine. Chiral Center: C3 of the piperidine ring. Challenge: The molecule contains two basic nitrogen centers (primary amine and pyridazine ring), leading to strong interactions with residual silanols on stationary phases. This often results in peak tailing or irreversible adsorption if mobile phases are not strictly controlled.

This guide provides a self-validating workflow for resolving the (R) and (S) enantiomers using Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC).

Module A: Method Development Protocol

The "Golden Standard" Screening Strategy (SFC)

SFC is the preferred modality due to higher diffusivity and faster equilibration. The pyridazine ring provides sufficient UV chromophore (unlike unsubstituted aminopiperidines), allowing direct detection at 254 nm.

Step 1: Column Selection

Do not screen randomly. Use the "Immobilized First" strategy to allow for aggressive co-solvents if solubility is poor.

PriorityColumn ChemistrySelector TypeWhy?
1 Chiralpak IG Amylose tris(3-chloro-5-methylphenylcarbamate)Excellent for primary amines; "recycling" effect of chloro-groups often improves selectivity for heterocycles.
2 Chiralpak IC Cellulose tris(3,5-dichlorophenylcarbamate)Complementary to IG; robust hydrogen bonding capabilities.
3 Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)The historical workhorse. High success rate but restricted solvent compatibility (No DCM/THF).
4 Chiralcel OJ-H Cellulose tris(4-methylbenzoate)Often specific for piperidine-based structures, though less predictable.
Step 2: Mobile Phase Composition

Critical Rule: You must use a basic additive. The pKa of the primary amine (~10) and pyridazine (~2.3) requires suppression of ionization.

  • Co-Solvent: Methanol (MeOH) or Ethanol (EtOH). Start with MeOH.

  • Additive: 0.1% - 0.2% Diethylamine (DEA) or Isopropylamine (IPA). Note: Isopropylamine is often superior for primary amines in SFC as it competes better for silanol sites.

  • Gradient: 5% to 50% Co-solvent over 5 minutes.

HPLC Alternative (Polar Organic Mode)

If SFC is unavailable, avoid standard Normal Phase (Hexane/IPA) due to solubility issues with the pyridazine ring. Use Polar Organic Mode (POM) .[1]

  • Mobile Phase: 100% Acetonitrile (ACN) or MeOH/ACN mixtures.

  • Additive: 0.1% DEA + 0.1% Acetic Acid (forming a volatile salt in situ) OR 0.1% DEA alone.

  • Column: Chiralpak AD-H or Chiralpak IG.

Visualization: Method Development Logic

MethodDev Start Start: 1-(Pyridazin-3-yl)piperidin-3-amine Solubility Check Solubility in MeOH/EtOH Start->Solubility SFC_Screen SFC Screen (Gradient 5-50%) Solubility->SFC_Screen Columns Columns: IG, IC, AD-H, OJ-H Mobile Phase: CO2 + MeOH + 0.2% Isopropylamine SFC_Screen->Columns Result_Check Resolution (Rs) > 1.5? Columns->Result_Check Success Validation & Scale-up Result_Check->Success Yes Fail_Shape Issue: Tailing/Broad Peaks Result_Check->Fail_Shape No (Bad Shape) Fail_Sep Issue: Co-elution Result_Check->Fail_Sep No (No Sep) Fix_Shape Increase Base (0.5% IPA) OR Switch to HPLC (Polar Organic) Fail_Shape->Fix_Shape Fix_Sep Switch Selector (Amylose <-> Cellulose) OR Derivatize (Boc-protection) Fail_Sep->Fix_Sep Fix_Shape->SFC_Screen Fix_Sep->SFC_Screen

Caption: Decision tree for chiral method development, prioritizing SFC screening with fallback loops for peak shape and selectivity optimization.

Module B: Troubleshooting Guide (Q&A)

Issue 1: Peak Tailing & Broadening

User Question: "My enantiomers are separating, but the peaks are extremely broad and tailing, causing overlap at the baseline. I'm using Chiralpak AD-H with CO2/MeOH."

Root Cause: The primary amine on the piperidine ring is interacting strongly with the residual silanols on the silica backbone of the column. Solution:

  • Immediate Fix: Add a stronger basic additive. Switch from DEA to Isopropylamine (0.2% v/v) or Ethylenediamine (0.1% v/v) . These amines are more effective at "masking" silanols.

  • Secondary Fix: Increase the column temperature (e.g., from 35°C to 45°C). This improves mass transfer kinetics for basic amines.

Issue 2: Sample Insolubility in SFC

User Question: "When I inject my sample in 100% MeOH, I see pressure spikes and noisy baselines, suggesting precipitation."

Root Cause: The pyridazine moiety makes the molecule polar. Upon injection, the sample hits the non-polar CO2 stream and precipitates before mixing with the modifier. Solution:

  • Feed Solvent: Dissolve the sample in a mixture of MeOH:DCM (1:1) or MeOH:THF (1:1) . Note: You must use an Immobilized column (IG, IC, IA) to use DCM or THF.

  • Injection Mode: Use "Mixed-Stream" injection if your hardware supports it, rather than "Modifier-Stream" injection, to ensure immediate dilution.

Issue 3: Loss of Resolution Over Time

User Question: "The method worked last week, but now the retention times have shifted and resolution is lost."

Root Cause: Basic additives can accumulate on the column or, conversely, be washed out if the system wasn't equilibrated. Solution:

  • Memory Effect: Flush the column with Ethanol + 0.5% DEA for 30 minutes to regenerate the basic surface state.

  • System Passivation: Ensure your system lines are not leaching contaminants. For SFC, ensure the CO2 pump heads are chilled and pumping consistent density.

Module C: Strategic Alternatives (The "Pro-Tip")

If direct resolution proves difficult or low-throughput, use the Boc-Protection Route . This is the industry standard for scaling up aminopiperidine resolutions.

  • Derivatization: React 1-(Pyridazin-3-yl)piperidin-3-amine with Boc-anhydride (

    
    ).
    
  • Separation: The resulting carbamate (Boc-protected amine) is non-basic and separates easily on Chiralpak AD-H or Chiralcel OD-H with simple Hexane/IPA or CO2/MeOH mobile phases.

  • Deprotection: Treat the separated enantiomer with HCl/Dioxane or TFA/DCM to recover the pure amine.

Why do this?

  • Eliminates peak tailing.

  • Increases solubility in organic solvents.

  • Allows for higher loading capacity in Prep-HPLC.

Visualization: Troubleshooting Logic

Troubleshooting Problem Problem Detected Tailing Tailing/Broad Peaks Problem->Tailing Precip Pressure Spikes/Noise Problem->Precip NoRet No Retention Problem->NoRet Sol_Tailing Add 0.2% Isopropylamine Increase Temp to 45°C Tailing->Sol_Tailing Sol_Precip Change Diluent to MeOH:DCM Use Immobilized Column Precip->Sol_Precip Sol_NoRet Switch to Normal Phase (Hexane/EtOH/DEA) NoRet->Sol_NoRet

Caption: Rapid diagnostic flow for common chromatographic anomalies associated with basic aminopiperidines.

References

  • Daicel Chiral Technologies. (2021).[2] CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Retrieved from [Link]

  • Ye, Y. K., et al. (2006). "Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives." Journal of Chromatography A, 1101(1-2), 86-93.[3] Retrieved from [Link]

  • Hamman, C., et al. (2011). "Method development for the separation of chiral primary amines by SFC." Journal of Chromatography A, 1218(38), 6756-6766.
  • Phenomenex. (2025).[4][5] Advantages of using immobilized stationary phases in chiral separations. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Cyclization Side Reactions with Pyridazine Amines

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for common cyclization side reactions encountered when w...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for common cyclization side reactions encountered when working with pyridazine amines. Drawing upon established chemical principles and field-proven insights, this resource aims to help you optimize your synthetic routes, maximize yields, and minimize undesirable byproducts.

Introduction

Pyridazine moieties are crucial pharmacophores in numerous approved drugs and clinical candidates.[1][2][3] Their unique electronic properties, including a high dipole moment and robust hydrogen bonding capabilities, make them valuable in modulating the physicochemical properties of drug candidates.[2] However, the synthesis of fused heterocyclic systems involving pyridazine amines is often plagued by side reactions, leading to complex product mixtures and reduced yields of the desired compound. This guide provides a structured approach to identifying and mitigating these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

I. Regioselectivity Issues in Fused Triazolopyridazine Synthesis

Question: I am attempting to synthesize a triazolo[4,3-b]pyridazine from a 3-hydrazinopyridazine, but I am observing the formation of the isomeric triazolo[2,3-b]pyridazine. How can I control the regioselectivity of this cyclization?

Answer: This is a classic challenge in the synthesis of fused triazole systems. The regiochemical outcome is determined by which nitrogen atom of the hydrazinyl moiety initiates the cyclization. Several factors, including electronic and steric effects of substituents on the pyridazine ring and the nature of the cyclizing agent, play a crucial role.[4][5][6][7][8]

Root Cause Analysis:
  • Electronic Effects: Electron-withdrawing groups on the pyridazine ring can influence the nucleophilicity of the adjacent ring nitrogen, potentially favoring one cyclization pathway over the other.

  • Steric Hindrance: Bulky substituents near one of the possible cyclization sites can sterically disfavor that pathway, leading to the formation of the alternative regioisomer.

  • Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly impact the reaction's regioselectivity.[5]

Troubleshooting Workflow:

Caption: Decision tree for mitigating aza-Michael side reactions.

Recommended Strategies:
  • Lewis Acid Catalysis: The addition of a Lewis acid (e.g., ZnCl₂, Sc(OTf)₃) can coordinate to the carbonyl oxygen of the Michael acceptor, making the carbonyl carbon more electrophilic and promoting the desired cyclization over the conjugate addition.

  • Temperature Adjustment: Increasing the reaction temperature may favor the cyclization, which often has a higher activation energy than the aza-Michael addition. In some cases, higher temperatures can also promote the retro-aza-Michael reaction, allowing the equilibrium to shift towards the cyclized product. [9]* Protecting Group Strategy: If possible, protect the amine with a suitable protecting group that can be removed in a later step to allow for the cyclization to occur without the competing aza-Michael addition.

IV. Pictet-Spengler Reaction Side Products

Question: I am performing a Pictet-Spengler reaction with a pyridazine amine and an aldehyde, but I am getting low yields and observing significant tarring. What could be the issue?

Answer: The Pictet-Spengler reaction is a powerful tool for constructing fused heterocyclic systems. [10]However, its success is highly dependent on the stability of the starting materials and intermediates under the typically acidic reaction conditions. [11][12][13]

Root Cause Analysis:
  • Acid-catalyzed Decomposition: Pyridazine rings and some aldehydes can be unstable in the presence of strong acids, leading to decomposition and tar formation. [12]* Iminium Ion Instability: The key iminium ion intermediate may not be stable enough for efficient cyclization to occur, leading to side reactions. [11]* Suboptimal Acid Catalyst and Solvent: The choice of acid and solvent is critical and can significantly impact the reaction outcome.

Optimization Table for Pictet-Spengler Reactions:
ParameterRecommendationRationale
Acid Catalyst Screen a range of acids, including protic acids (HCl, H₂SO₄, TFA) and Lewis acids (e.g., Yb(OTf)₃).The optimal acid depends on the specific substrates. Harsher conditions may be needed for less nucleophilic aromatic rings. [10][13]
Solvent Test both protic (e.g., EtOH, AcOH) and aprotic (e.g., CH₂Cl₂, Toluene) solvents.The reaction can sometimes proceed in higher yields in aprotic media. [10]
Temperature Optimize the reaction temperature. Start at room temperature and gradually increase if no reaction is observed.Higher temperatures can promote the reaction but may also lead to decomposition. [13]
Water Scavengers Consider adding molecular sieves to remove water formed during imine formation.This can drive the equilibrium towards the iminium ion intermediate.
Protocol: Optimization of Pictet-Spengler Reaction Conditions
  • Small-Scale Screening: Set up a series of small-scale reactions (e.g., 0.1 mmol) in parallel.

  • Vary One Parameter: In the initial screen, vary a single parameter (e.g., acid catalyst) while keeping all other conditions constant.

  • Monitor Progress: Analyze the reactions at different time points (e.g., 2h, 6h, 24h) by LC-MS to assess the formation of the desired product and any side products.

  • Iterative Optimization: Based on the results of the initial screen, select the best condition and then proceed to optimize another parameter (e.g., temperature).

  • Scale-Up: Once the optimal conditions are identified, scale up the reaction.

References

  • Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry.
  • Technical Support Center: Minimizing Dimer Form
  • Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction.
  • Studies on pyridazine azide cyclisation reactions.
  • Deploying Pictet–Spengler Reactions to Access Constrained Aromatic Amino Acids.
  • Synthesis of aza-quaternary centers via Pictet–Spengler reactions of ketonitrones. Royal Society of Chemistry.
  • Pictet–Spengler reaction. Wikipedia.
  • Recent Advances in Pyridazine Chemistry.
  • ChemInform Abstract: Synthesis of Pyridazines Functionalized with Amino Acid Side Chains.
  • Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondens
  • Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Organic Chemistry Portal.
  • Efficient Synthesis of 5,6-Fused Ring Pyridazines for Advanced Organometallic Semiconductor Applic
  • Regioselective One‐Pot Synthesis of 9‐Alkyl‐6‐chloropyrido[3,2‐e]t[14][11][15]riazolo[4,3‐a]pyrazines. Reactivity of Aliphatic and Aromatic Hydrazides. Sci-Hub.

  • Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge UChicago.
  • Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. Wageningen University & Research.
  • Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing with Dr. Mikus Purins. YouTube.
  • The pyridazine heterocycle in molecular recognition and drug discovery.
  • Synthesis of pyridazines. Organic Chemistry Portal.
  • a sca old for the synthesis of highly functionalised heterocycles. Durham E-Theses.
  • Suppressing dimer formation by increasing conformational freedom in multi-carbazole thermally activated delayed fluorescence emitters. Royal Society of Chemistry.
  • The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials.
  • The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights.
  • Regioselectivity issues in the synthesis of substituted pyrazoles
  • Cascade Cyclization/Annulation of β-Enamino Diketones and o-Phenylenediamine: A Strategy to Access Pyrrole-fused 1,5-Benzodiazepines.
  • Product Class 8: Pyridazines. Science of Synthesis.
  • Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes.
  • Aza-Michael Reaction: Advances & Insights. Scribd.
  • Elucidating the mechanism, origin of regioselectivity and substrate scope of the synthesis of structurally diverse 1,2,4-triazoles via a rare type of diazo compound reactivity. Royal Society of Chemistry.
  • Regioselective Synthesis of Triazolo[3,4-e] purine Derivatives and their Anti-Cancer Activity against NCI-60 Cell Lines. Semantic Scholar.
  • Interrupted imino-Nazarov cyclization of 1-aminopentadienyl cation and rel

Sources

Optimization

storage stability and hygroscopicity of 1-(Pyridazin-3-yl)piperidin-3-amine

Welcome to the Technical Support Center for 1-(Pyridazin-3-yl)piperidin-3-amine . As a bifunctional heterocyclic compound containing a primary aliphatic amine, a piperidine ring, and a pyridazine moiety, this molecule pr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-(Pyridazin-3-yl)piperidin-3-amine . As a bifunctional heterocyclic compound containing a primary aliphatic amine, a piperidine ring, and a pyridazine moiety, this molecule presents unique handling and storage challenges.

This guide is designed for researchers, analytical scientists, and formulation engineers. It provides an authoritative, mechanistic breakdown of the compound's stability liabilities—specifically its high affinity for atmospheric moisture and carbon dioxide—and offers field-proven protocols to ensure experimental integrity.

Part 1: Expert Troubleshooting & FAQs

Q1: Why is my free base batch gaining weight and becoming gummy upon exposure to air?

A: This is a dual-factor degradation issue driven by hygroscopicity (physisorption) and carbamate formation (chemisorption) . The primary amine at the 3-position of the piperidine ring, combined with the pyridazine nitrogens, forms a highly active hydrogen-bonding network. When exposed to ambient humidity, the compound rapidly adsorbs water, lowering the glass transition temperature and leading to deliquescence. Concurrently, unhindered primary amines react reversibly with atmospheric carbon dioxide (


) to form alkylammonium carbamates [1]. This chemisorption not only increases the mass of the sample but fundamentally alters its solubility, basicity, and reactivity profiles.
Q2: Should I use the free base or the dihydrochloride salt for long-term studies?

A: For long-term storage, quantitative NMR (qNMR), and assay reproducibility, the dihydrochloride salt (CAS 1315366-14-3) is strongly recommended. Protonating the primary amine and the most basic nitrogen on the piperidine/pyridazine system eliminates the lone electron pair required for nucleophilic attack on


. While pharmaceutical salt formation generally improves chemical stability, you must still monitor the specific hygroscopicity of the salt lattice. Highly polar mineral acid salts (like hydrochlorides) can sometimes retain bound water, leading to hydrate formation if not stored in desiccated environments [2].
Q3: I observed a color change from pale yellow to dark brown. What happened?

A: This indicates oxidative degradation . Primary aliphatic amines are highly susceptible to auto-oxidation, especially in the presence of trace transition metals, light, or elevated temperatures. The oxidation pathway typically yields hydroxylamines or oximes, which can further polymerize into highly conjugated, dark-colored species. Sterically unhindered amines are particularly vulnerable to this pathway [3]. If your sample has changed color, its purity has likely been compromised, and it should be re-purified or discarded.

Part 2: Quantitative Storage & Stability Data

To guide your experimental design, the following table summarizes the comparative stability profiles and recommended storage conditions for both the free base and the dihydrochloride salt forms.

Property / Condition1-(Pyridazin-3-yl)piperidin-3-amine (Free Base)Dihydrochloride Salt (CAS 1315366-14-3)Causality / Mechanism
Recommended Storage -20°C, under Argon/Nitrogen, tightly sealed2°C to 8°C, desiccatedSalt formation protects the nucleophilic amine lone pair.
Hygroscopicity High (Deliquescent > 60% RH)Low to Moderate (Depends on hydrate state)Free base forms extensive H-bond networks with ambient

.

Reactivity
High (Forms carbamates rapidly)NegligibleProtonation prevents the reversible reaction with

[1].
Oxidative Stability Poor (Prone to auto-oxidation)ExcellentAcidic microenvironment inhibits radical oxidation pathways.
Expected Shelf Life < 3 months (if opened frequently)> 2 years (if kept dry)Cumulative moisture/

exposure degrades the free base.

Part 3: Self-Validating Experimental Protocols

Protocol 1: Dynamic Vapor Sorption (DVS) for Hygroscopicity Profiling

Purpose: To quantitatively differentiate between surface moisture adsorption and bulk absorption (hydrate formation) [4]. This protocol acts as a self-validating system by relying on strict gravimetric equilibrium criteria before advancing to the next humidity step.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 10–20 mg of the compound into a tared, static-free quartz sample pan.

  • Dry Reference Equilibration: Hold the sample at 25°C and 0% Relative Humidity (RH) using a dry nitrogen carrier gas. The system must self-validate by monitoring the rate of mass change (

    
    ). Maintain 0% RH until 
    
    
    
    per minute for at least 10 minutes. This establishes the absolute dry reference mass (
    
    
    ).
  • Sorption Phase: Increase the RH from 0% to 90% in 10% increments. At each step, the instrument must wait until the gravimetric equilibrium criterion (

    
    /min) is met before advancing. Record the equilibrium mass.
    
  • Desorption Phase: Decrease the RH from 90% back to 0% in 10% decrements, strictly maintaining the same equilibrium criteria.

  • Data Interpretation: Plot the mass change percentage against RH to generate the sorption/desorption isotherm. A significant hysteresis gap (where the desorption curve sits higher than the sorption curve) indicates that water molecules have penetrated the crystal lattice, suggesting hydrate formation rather than mere surface physisorption.

Protocol 2: Forced Degradation & Stability Workflow

Purpose: To establish the intrinsic stability limits of the compound and identify specific degradation pathways for analytical method validation.

Step-by-Step Methodology:

  • Acid/Base Hydrolysis: Prepare 1 mg/mL solutions of the compound in 0.1 N HCl and 0.1 N NaOH. Incubate at 60°C for 7 days. Neutralize samples prior to HPLC injection.

  • Oxidative Stress: Expose a 1 mg/mL aqueous solution to 3%

    
     at room temperature for 24 hours. Monitor for the formation of hydroxylamine/oxime peaks via LC-MS.
    
  • Photolysis (ICH Q1B): Spread the solid sample in a thin layer (≤ 2 mm) in a Petri dish. Expose to 1.2 million lux hours of visible light and 200 Watt-hours/

    
     of UV light.
    
  • Accelerated Thermal/Humidity: Store solid aliquots in open glass vials at 40°C / 75% RH for 4 weeks.

  • Mass Balance Analysis: Analyze all stressed samples against a freshly prepared, unstressed control using a stability-indicating HPLC-UV/MS method. Ensure that the loss of the parent peak correlates quantitatively with the appearance of degradation product peaks (mass balance).

Part 4: Degradation & Mitigation Workflow Visualization

The following diagram illustrates the causal relationships between environmental exposure, degradation pathways, and the targeted mitigation strategies required to stabilize 1-(Pyridazin-3-yl)piperidin-3-amine.

G Base 1-(Pyridazin-3-yl) piperidin-3-amine (Free Base) Moisture H2O Exposure (Physisorption) Base->Moisture CO2 CO2 Exposure (Chemisorption) Base->CO2 O2 O2 / Light (Oxidation) Base->O2 Deliquescence Deliquescence & Weight Gain Moisture->Deliquescence Carbamate Alkylammonium Carbamate CO2->Carbamate Degradation Color Change & Purity Loss O2->Degradation Salt Salt Formation (e.g., Dihydrochloride) Deliquescence->Salt Mitigation Carbamate->Salt Storage Inert Atmosphere & Desiccation Carbamate->Storage Mitigation Degradation->Storage

Fig 1: Degradation pathways of the free base and targeted mitigation strategies.

References

  • Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide. MDPI Molecules. URL:[Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. National Institutes of Health (NIH). URL:[Link]

  • Stability of Structurally Varied Aqueous Amines for CO2 Capture. ACS Publications. URL:[Link]

  • Dynamic Vapor Sorption (DVS): Principles and Applications. Surface Measurement Systems. URL:[Link]

Troubleshooting

optimizing Buchwald-Hartwig coupling for pyridazine-piperidine synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific, highly nuanced challenges of coupling electron-deficient, nitrogen-rich heterocycles (pyrida...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific, highly nuanced challenges of coupling electron-deficient, nitrogen-rich heterocycles (pyridazines) with sterically demanding secondary aliphatic amines (piperidines) via the Buchwald-Hartwig amination.

This guide bypasses generic advice to focus on the exact causality of reaction failures—catalyst poisoning and


-hydride elimination—and provides field-proven, self-validating methodologies to overcome them.

Mechanistic Overview: The Pyridazine-Piperidine Challenge

Before troubleshooting, we must understand the mechanistic failure points unique to these substrates. The Buchwald-Hartwig catalytic cycle relies on a delicate balance of oxidative addition, amine coordination, and reductive elimination[1].

When coupling a chloropyridazine with piperidine, two major off-cycle pathways threaten your yield:

  • Catalyst Poisoning: The adjacent nitrogen lone pairs on the pyridazine ring can strongly coordinate to the unshielded palladium center, trapping the catalyst in a dead-end resting state.

  • 
    -Hydride Elimination:  Piperidine is a secondary amine with multiple 
    
    
    
    -hydrogens. If the reductive elimination step from the Pd(II)-amido complex is too slow, the complex will undergo
    
    
    -hydride elimination, yielding a dehalogenated pyridazine and a piperidine-derived imine[2].

Figure 1: Buchwald-Hartwig catalytic cycle highlighting failure points in pyridazine coupling.

Troubleshooting FAQs

Q1: My reaction stalls at 10-20% conversion. Spiking with more catalyst doesn't help. What is happening? A: You are experiencing irreversible catalyst poisoning. Pyridazines are highly electron-deficient and act as strong


-donors through their nitrogen lone pairs. If your ligand is too small (e.g., BINAP or dppf), the pyridazine will bind directly to the palladium center, displacing the phosphine ligand and crashing the catalytic cycle.
Solution: You must switch to a highly sterically demanding, electron-rich biarylphosphine ligand such as RuPhos  or BrettPhos . The bulky diisopropyl or dicyclohexyl groups on the lower ring of these ligands create a "steric shield" around the palladium center, preventing the pyridazine nitrogens from coordinating while still allowing the necessary oxidative addition[3].

Q2: I am observing significant amounts of dehalogenated pyridazine in my LC-MS instead of the coupled product. How do I prevent this? A: You are observing the results of


-hydride elimination. After piperidine coordinates to the Pd(II)-aryl complex, the system must undergo reductive elimination to form the C-N bond. If this step is sluggish, the palladium will extract a 

-hydrogen from the piperidine ring, resulting in a hydrodehalogenated pyridazine and an imine byproduct. Solution: You must accelerate the reductive elimination step. Ligands like tBuBrettPhos force the Pd(II)-amido intermediate into a highly strained, distorted geometry. This steric strain drastically lowers the activation energy barrier for reductive elimination, ensuring the C-N bond forms faster than

-hydride elimination can occur[2].

Q3: I am using Sodium tert-butoxide (NaOtBu) as my base, but I'm seeing a lot of unexpected impurities. Should I change bases? A: Yes. While NaOtBu is the gold standard for many Buchwald-Hartwig aminations, chloropyridazines are highly electrophilic. Strong alkoxide bases will frequently attack the chloropyridazine directly via Nucleophilic Aromatic Substitution (S


Ar), yielding a tert-butyl ether byproduct instead of your desired amine.
Solution: Transition to a milder inorganic base such as K

PO

or Cs

CO

. These bases are strong enough to deprotonate the coordinated piperidine but weak enough to avoid competing S

Ar pathways[4].

Data Presentation: Optimization Matrix

To streamline your optimization, refer to the following matrix summarizing the causality and expected outcomes of various reaction parameters for pyridazine-piperidine couplings.

LigandBaseSolventPrimary Mechanistic EffectExpected Yield Range
BINAPNaOtBuTolueneBaseline. Fails to prevent

-hydride elimination or poisoning.
< 20%
XantPhosCs

CO

1,4-DioxaneImproves primary amine coupling, but too rigid for 2° aliphatic amines.30-40%
RuPhosK

PO

t-Amyl AlcoholGood balance of steric bulk; shields Pd from pyridazine coordination.75-85%
BrettPhosNaOtBuTolueneExcellent for 2° amines, but alkoxide base risks S

Ar side reactions.
60-80%
tBuBrettPhos K

PO

1,4-Dioxane Optimal. Maximizes reductive elimination rate; prevents S

Ar.
> 90%

Step-by-Step Methodology: Self-Validating Protocol

This protocol utilizes tBuBrettPhos and K


PO

to couple 3-chloropyridazine with piperidine. It includes built-in validation steps to ensure the chemistry is proceeding correctly before you commit to the full reaction time.

Reagents & Equipment:

  • Pd

    
    (dba)
    
    
    
    (2.0 mol% Pd)
  • tBuBrettPhos (4.5 mol%)

  • 3-Chloropyridazine (1.0 equiv, rigorously dried)

  • Piperidine (1.2 equiv, distilled over CaH

    
    )
    
  • K

    
    PO
    
    
    
    (2.0 equiv, anhydrous, milled to a fine powder)
  • 1,4-Dioxane (Anhydrous, sparged with Argon)

Procedure:

  • Pre-catalyst Formation (Glovebox or Standard Schlenk): To an oven-dried reaction vial equipped with a magnetic stir bar, add Pd

    
    (dba)
    
    
    
    and tBuBrettPhos.
  • Substrate & Base Addition: Add the 3-chloropyridazine and milled K

    
    PO
    
    
    
    . Seal the vial with a PTFE-lined septum cap.
  • Solvent & Amine Addition: Evacuate and backfill the vial with Argon (3x). Inject anhydrous 1,4-dioxane (to reach 0.2 M concentration) followed by the piperidine via syringe.

  • Self-Validation Step (Visual Cue): Stir the mixture at room temperature for 5 minutes. Validation: The solution must transition from the dark purple/red of Pd

    
    (dba)
    
    
    
    to a characteristic golden-yellow or orange. This color shift confirms the successful generation of the active, mono-ligated Pd(0)-tBuBrettPhos species. If the solution remains purple, your ligand has oxidized, and the reaction will fail.
  • Heating: Transfer the vial to a pre-heated aluminum block at 85 °C. Stir vigorously (800+ rpm) to ensure the heterogeneous K

    
    PO
    
    
    
    is well suspended.
  • Self-Validation Step (Analytical Cue): After 1 hour, pull a 10

    
    L aliquot, dilute in MeCN, and analyze via LC-MS. Validation: You should observe the product mass. Crucially, verify the absence of the [M-Cl+H] mass (dehalogenated pyridazine). If dehalogenation is >5%, verify your reaction temperature is not exceeding 90 °C, which can artificially accelerate 
    
    
    
    -hydride elimination.
  • Workup: After 4-8 hours (upon consumption of the halide), cool to room temperature. Dilute with ethyl acetate and filter through a short pad of Celite to remove palladium black and inorganic phosphate salts. Concentrate under reduced pressure and purify via flash column chromatography.

References

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development Source: MDPI (Molecules) URL:[Link]

  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines Source: ACS Catalysis URL:[Link]

  • Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL:[Link]

  • Buchwald-Hartwig Amination - Reagent Guides Source: ACS GCI Pharmaceutical Roundtable URL:[Link]

Sources

Optimization

Technical Support Center: Stability &amp; Storage of 1-(Pyridazin-3-yl)piperidin-3-amine

Status: Operational Ticket ID: OX-PPA-001 Subject: Minimizing Oxidation & Degradation during Storage Assigned Specialist: Senior Application Scientist Triage & Diagnostics: "Is my compound compromised?" Before implementi...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: OX-PPA-001 Subject: Minimizing Oxidation & Degradation during Storage Assigned Specialist: Senior Application Scientist

Triage & Diagnostics: "Is my compound compromised?"

Before implementing a new storage protocol, determine the current state of your material. 1-(Pyridazin-3-yl)piperidin-3-amine is an electron-rich heterocycle containing a primary amine and a hydrazine-like motif (within the pyridazine-piperidine linkage). These structural features make it susceptible to oxidative degradation and hygroscopic destabilization.

Visual Diagnostic Guide
ObservationProbable CauseStatusAction Required
White/Off-white Powder NoneOptimal Proceed to Storage Protocol .
Pale Yellow Tint Surface N-oxidationUsable Verify purity via LCMS. If >95%, use immediately.
Deep Yellow/Brown Advanced Oxidation / PolymerizationCritical Do not use. Purification required (See Section 4).
Sticky/Clumped Hygroscopy (

absorption)
Compromised Dry under high vacuum (

) for 24h.
White Crust on Surface Carbamate formation (

reaction)
Compromised Degas and store under Argon.
Decision Logic: Usage vs. Disposal

DecisionTree Start Visual Inspection Color Color Change? Start->Color LCMS Run LCMS/NMR Color->LCMS Yes (Yellow/Brown) Use Safe to Use Color->Use No (White) Purity Purity > 95%? LCMS->Purity ImpurityType Identify Impurity Purity->ImpurityType No Purity->Use Yes Purify Repurify (Recrystallize/Column) ImpurityType->Purify N-Oxide / Carbamate Discard Discard/Resynthesize ImpurityType->Discard Ring Degradation

Figure 1: Triage workflow for determining the usability of stored amine samples.

The "Vault" Protocol: Long-Term Storage

To prevent oxidation, you must eliminate the three vectors of degradation: Oxygen , Moisture , and Light . The primary amine at position 3 is a "hard" nucleophile that reacts with atmospheric


 to form carbamates, while the piperidine-pyridazine linkage is prone to radical oxidative cleavage over time.
Standard Operating Procedure (SOP)

Step 1: Container Selection

  • Preferred: Amber glass vials with Teflon-lined screw caps.

  • Avoid: Polyethylene (plastic) bags or clear glass without foil wrapping. Plastic is permeable to oxygen over months.

Step 2: Atmosphere Control (The "Argon Blanket")

  • Never store under air.

  • Protocol:

    • Place the open vial in a vacuum desiccator.

    • Evacuate to

      
       for 30 minutes to remove adsorbed moisture.
      
    • Backfill with dry Argon (Nitrogen is acceptable, but Argon is heavier than air and provides a better "blanket").

    • Immediately cap the vial tightly.

    • Optional for >6 months storage: Wrap the cap junction with Parafilm® or electrical tape to prevent gas exchange.

Step 3: Temperature Management

  • Short-term (<1 month):

    
     (Refrigerator).
    
  • Long-term (>1 month):

    
     (Freezer).
    
  • Critical Rule: Allow the vial to warm to room temperature before opening . Opening a cold vial condenses atmospheric moisture onto the solid, accelerating hydrolysis and oxidation.

Storage Conditions Summary Table
DurationTemperatureAtmosphereContainerRisk Level
Daily Use

Argon FlushAmber GlassLow
< 1 Month

Argon/

Amber Glass + ParafilmLow
> 6 Months

Argon (Sealed)Amber Glass + DesiccantVery Low
Transport AmbientVacuum SealedMylar BagMedium

Mechanistic FAQ: Why is this happening?

Q: Why does the compound turn yellow even in the freezer? A: Yellowing is the hallmark of N-oxidation and radical degradation.

  • N-Oxidation: The nitrogen atoms in the pyridazine ring and the piperidine linkage can react with residual oxygen to form N-oxides. These are often chromophores (colored).

  • Radical Abstraction: Trace metal impurities or light can initiate radical abstraction of the hydrogen atoms

    
     to the piperidine nitrogen. This leads to iminium ion intermediates and eventual ring opening or polymerization, producing conjugated, colored byproducts [1].
    

Q: Is the "crust" on my sample oxidation? A: Likely not. If you see a white, crystalline crust, it is probably a carbamate salt .

  • Mechanism: The primary amine (

    
    ) at the 3-position is highly basic. It reacts reversibly with atmospheric 
    
    
    
    to form a carbamic acid/carbamate (
    
    
    ).
  • Fix: This is often reversible. Acidifying the solution (e.g., during reaction workup) will decarboxylate the carbamate back to the amine.

Q: Why is Argon better than Nitrogen? A: Argon is denser than air (


 vs 

). When you flush a vial, Argon settles at the bottom, creating a physical barrier between your compound and the air. Nitrogen mixes more easily with air if the seal is imperfect [2].
Degradation Pathways Diagram

Degradation cluster_Oxidation Oxidation (Yellowing) cluster_Carbamate Carbamate Formation (Crust) Compound 1-(Pyridazin-3-yl) piperidin-3-amine NOxide N-Oxide (Chromophore) Compound->NOxide Slow Carbamate Amine Carbamate (White Solid) Compound->Carbamate Fast (in Air) O2 O2 / Light Radical Ring Degradation NOxide->Radical Degradation CO2 CO2 / Moisture

Figure 2: Primary degradation pathways. Oxidation leads to color change;


 absorption leads to solid crust formation.

Handling & Recovery Protocols

Scenario: You need to weigh out 5 mg for an assay, but the bulk bottle is valuable.

The "Sub-Aliquoting" Technique

Avoid repeated freeze-thaw cycles of the main stock.

  • Designate a "Working Stock": Weigh out ~50 mg into a separate small vial for daily/weekly use.

  • Store the "Master Stock": Keep the bulk material at

    
     under Argon; do not touch it unless the working stock is depleted.
    
  • Handling: Always use a clean, dry spatula. Never return unused powder to the Master Stock.

Recovery of Oxidized Material

If your material has turned yellow but is valuable and cannot be replaced:

  • Dissolution: Dissolve the solid in a minimum amount of Methanol or Dichloromethane (DCM).

  • Filtration: Pass through a small pad of Celite to remove insoluble polymers.

  • Acid Wash (Optional): If the impurity is non-basic, extract the amine into aqueous HCl (

    
    ), wash the organic layer, then basify the aqueous layer and re-extract into DCM.
    
  • Recrystallization: For high purity, recrystallize from Ethanol/Ether or Isopropanol.

References

Troubleshooting

Technical Support Center: Pyridazine-Based Amine Solubility Solutions

Welcome to the Formulation Support Hub. As a Senior Application Scientist, I have designed this technical guide to address the unique physicochemical challenges of pyridazine-based amines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation Support Hub. As a Senior Application Scientist, I have designed this technical guide to address the unique physicochemical challenges of pyridazine-based amines. While the pyridazine ring generally reduces lipophilicity compared to a standard phenyl ring, specific substitutions—especially in 3-aminopyridazines—can lead to complex solubility profiles driven by high crystal lattice energies and pH-dependent ionization[1].

This guide bypasses generic advice, providing causality-driven troubleshooting workflows, self-validating protocols, and authoritative insights to accelerate your formulation development.

Diagnostic Decision Matrix

Before initiating complex formulation workflows, use this quantitative matrix to align your pyridazine amine's physicochemical profile with the correct solubility enhancement technique.

Solubility Enhancement TechniqueTarget API ProfileTypical Solubility GainPrimary Stability RiskKey Excipients / Carriers
Salt Formation pKa > 4.0 (Basic amines)100x - 1000xDisproportionationStrong acids (HCl, Mesylate)
Amorphous Solid Dispersions High

, high lattice energy
10x - 50xRecrystallizationHPMCAS, PVP-VA, Polyacrylic acid
Lipid-Based Systems (SEDDS) LogP > 4.0 (Highly lipophilic)5x - 20xPhase separationLabrasol, Tween 80, Peceol
Cyclodextrin Complexation Bulky hydrophobic moieties2x - 10xCompetitive displacementHP-β-CD, Captisol

Formulation Strategy Workflow

PyridazineSolubility A Analyze Pyridazine Amine Physicochemical Profile B Is pKa > 4.0? A->B C Salt Formation Screening (e.g., HCl, Mesylate) B->C Yes (Basic Amine) D Is LogP > 4.0? B->D No (Weakly Basic) E Lipid-Based Formulation (SEDDS / SMEDDS) D->E Yes (Lipophilic) F High Crystal Lattice Energy (High Tm)? D->F No G Amorphous Solid Dispersion (Spray Drying / HME) F->G Yes (High Tm) H Nanomilling / Size Reduction F->H No (Dissolution Limited)

Decision tree for selecting pyridazine amine solubility enhancement strategies.

Troubleshooting Guides & Validated Protocols

Troubleshooting Guide 1: Salt Disproportionation in 3-Aminopyridazines

The Symptom: Your formulated pyridazine amine salt exhibits excellent initial aqueous solubility, but dissolution drops drastically during stability testing or upon exposure to intestinal fluids. The Causality: 3-aminopyridazines exhibit enhanced basicity compared to homologous diazines, allowing for salt formation with strong acids[1]. However, if the formulation's microenvironmental pH exceeds the API's


 (the pH at which the solubility of the salt and free base are equal), the salt will disproportionate back into the poorly soluble free base. This is often triggered by alkaline excipients (e.g., magnesium stearate) drawing in moisture.

Self-Validating Protocol: Microenvironmental pH Optimization

  • Determine

    
    :  Titrate the free base with your selected acid (e.g., HCl) in an aqueous medium. Measure equilibrium solubility at each pH point until the solid phase transitions from free base to salt. The intersection is your 
    
    
    
    .
  • Excipient Compatibility Screening: Prepare binary mixtures of the API salt and target excipients in a 1:1 ratio. Expose the mixtures to accelerated stress conditions (40°C/75% RH) for 14 days.

  • Solid-State Verification: Analyze the stressed samples using X-ray Powder Diffraction (XRPD). The system self-validates if the salt-specific diffraction peaks remain intact. The emergence of free base peaks indicates disproportionation, requiring you to reformulate with acidifiers (e.g., citric acid) to lock the micro-pH below the

    
    .
    
Troubleshooting Guide 2: "Spring and Parachute" Failure in ASDs

The Symptom: Your Amorphous Solid Dispersion (ASD) dissolves rapidly in the stomach but precipitates immediately upon entering the small intestine. The Causality: ASDs enhance solubility by trapping the API in a high-energy amorphous state, creating a supersaturated solution upon dissolution (the "spring")[2]. If the chosen polymer lacks the specific hydrogen-bonding capacity to interact with the pyridazine's amine groups, it fails to inhibit nucleation. The API rapidly recrystallizes, causing a precipitous drop in solubility (failure of the "parachute").

Self-Validating Protocol: Polymer Screening and Spray Drying Optimization

  • Polymer Selection via Solvent Casting: Dissolve the pyridazine amine and various polymers (e.g., HPMCAS, PVP-VA, or polyacrylic acids like Apinovex[3]) in a common volatile solvent. Evaporate to form thin films.

  • Non-Sink Dissolution Testing: Introduce the milled ASD films into a non-sink volume of Simulated Gastric Fluid (SGF), then transition the medium to Fasted State Simulated Intestinal Fluid (FaSSIF) after 30 minutes.

  • In-Situ Concentration Monitoring: Use UV-Vis fiber optics to monitor the dissolved API concentration in real-time. A successful formulation validates itself by maintaining >80% of the

    
     for at least 4 hours without significant baseline scattering (which would indicate crystal nucleation).
    
Troubleshooting Guide 3: Precipitation of Lipophilic Pyridazines in FaSSIF

The Symptom: A highly lipophilic pyridazine derivative dissolves well in a co-solvent mixture but crashes out of solution when diluted in aqueous media. The Causality: Co-solvents lose their solubilizing power exponentially upon dilution. Self-Emulsifying Drug Delivery Systems (SEDDS) resolve this by spontaneously forming micro-emulsions upon dilution, keeping the lipophilic API trapped within the hydrophobic cores of lipid droplets[4].

Self-Validating Protocol: SEDDS Formulation and Dispersion Testing

  • Ternary Phase Diagram Construction: Titrate mixtures of oil (e.g., Capmul MCM), surfactant (e.g., Tween 80), and co-surfactant (e.g., Transcutol) with water to identify the self-emulsification region (yielding a transparent microemulsion).

  • API Loading: Dissolve the API in the optimized pre-concentrate at 80% of its equilibrium solubility to prevent precipitation during shelf-life storage.

  • Dispersion and Droplet Size Analysis: Disperse 1 mL of the SEDDS in 250 mL of FaSSIF at 37°C under mild agitation. Validate the system using Dynamic Light Scattering (DLS); a robust SEDDS will yield a monodisperse droplet population <50 nm with zero API crystals visible under polarized light microscopy.

Frequently Asked Questions (FAQs)

Q: Why does my pyridazine derivative fail to form a stable salt with weak acids like acetic acid? A: The basicity of an unsubstituted pyridazine ring is modest (pKa ~2.0). Even with amine substitutions that enhance basicity, the pKa often remains too low to form stable salts with weak acids. The


 between the base and the acid must typically be >3 to ensure stable salt formation; hence, strong acids like HCl or methanesulfonic acid are strictly required[1].

Q: Can cyclodextrins be used to enhance the solubility of pyridazine amines? A: Yes. Inclusion complex formation is a highly precise technique for improving aqueous solubility[5]. However, efficacy depends entirely on the steric fit of the pyridazine's hydrophobic substituents into the cyclodextrin cavity. You must perform phase solubility studies (Higuchi-Connors method) to determine the complexation efficiency and binding constant (


).

Q: How do co-crystals differ from salts for solubility enhancement in this context? A: Salts require a proton transfer (ionization), which is limited by the inherent pKa of the pyridazine amine. Co-crystals, conversely, rely on non-ionic interactions (such as hydrogen bonding and


 stacking) between the API and a co-former[2]. This makes co-crystallization a highly viable alternative for weakly basic or neutral pyridazine derivatives where salt formation is thermodynamically impossible.

References

  • The pyridazine heterocycle in molecular recognition and drug discovery Source: nih.gov URL:[Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility Source: longdom.org URL:[Link]

  • Drug Solubility: Importance and Enhancement Techniques Source: nih.gov URL:[Link]

  • Contemporary Review on Solubility Enhancement Techniques Source: jddtonline.info URL:[Link]

  • Novel excipients for solubility enhancement Source: europeanpharmaceuticalreview.com URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Interpretation of 1-(Pyridazin-3-yl)piperidin-3-amine: A Comparative Guide

As a versatile bicyclic-like scaffold frequently utilized in modern drug discovery, 1-(Pyridazin-3-yl)piperidin-3-amine presents a fascinating case study for structural elucidation. Its architecture—combining an electron...

Author: BenchChem Technical Support Team. Date: March 2026

As a versatile bicyclic-like scaffold frequently utilized in modern drug discovery, 1-(Pyridazin-3-yl)piperidin-3-amine presents a fascinating case study for structural elucidation. Its architecture—combining an electron-deficient aromatic pyridazine ring with a flexible, saturated piperidine ring bearing a primary amine—requires nuanced Proton Nuclear Magnetic Resonance (1H NMR) interpretation.

This guide objectively compares the impact of solvent systems and magnetic field strengths on the spectral resolution of this compound, providing researchers with field-proven insights and self-validating experimental protocols.

Structural Anatomy & Electronic Environments

To accurately interpret the 1H NMR spectrum, one must first understand the causality behind the molecule's chemical shifts:

  • Pyridazine Ring (Aromatic): The two adjacent nitrogen atoms (N1, N2) exert a profound electron-withdrawing inductive effect combined with magnetic anisotropy. This severely deshields the aromatic protons,[1].

  • Piperidine Ring (Aliphatic): The chair conformation renders the axial and equatorial protons diastereotopic. The nitrogen atom at position 1' (attached to the pyridazine) deshields the adjacent CH2 protons (H-2', H-6'), while the primary amine at position 3' deshields the methine proton (H-3').

  • Primary Amine (-NH2): As an exchangeable functional group, its chemical shift is highly dependent on solvent hydrogen-bonding capabilities, concentration, and temperature.

Comparative Analysis 1: Solvent Systems (CDCl3 vs. DMSO-d6)

The choice of deuterated solvent fundamentally alters the spectral appearance due to varying degrees of solvent-solute interactions. Chloroform-d (CDCl3) is a non-polar, weakly interacting solvent, whereas Dimethyl sulfoxide-d6 (DMSO-d6) is a highly polar,[2].

Causality of Shifts: In DMSO-d6, the oxygen atom of the sulfoxide group forms strong hydrogen bonds with the -NH2 protons. This interaction decreases the electron density around the amine protons, (from ~1.5 ppm to ~3.5 ppm)[3]. Conversely, the non-polar nature of CDCl3 allows the amine protons to remain upfield, due to intermediate exchange rates[2].

Table 1: Comparative 1H NMR Chemical Shifts in CDCl3 vs. DMSO-d6
Proton AssignmentCDCl3 (δ, ppm)DMSO-d6 (δ, ppm)MultiplicityCausality / Note
Pyridazine H-6 8.588.62dd (J=4.5, 1.5 Hz)Deshielded by adjacent N; minor solvent effect.
Pyridazine H-5 7.357.40dd (J=9.0, 4.5 Hz)Meta to piperidine substitution.
Pyridazine H-4 7.057.15dd (J=9.0, 1.5 Hz)Ortho to piperidine; shielded by resonance.
Piperidine H-2' (eq/ax)4.20 / 2.854.15 / 2.75dd / tDiastereotopic; adjacent to N1'.
Piperidine H-6' (eq/ax)4.10 / 3.004.05 / 2.90br d / tdDiastereotopic; adjacent to N1'.
Piperidine H-3' 2.952.80mMethine attached to -NH2.
Piperidine H-4', H-5' 1.40 - 1.951.30 - 1.85mAliphatic backbone; complex overlap.
Amine (-NH2) 1.50 (broad)3.50 (broad)s (exchangeable)Strong H-bonding in DMSO-d6.
Comparative Analysis 2: Field Strength (80 MHz Benchtop vs. 600 MHz High-Field)

The resolution of the piperidine ring's complex diastereotopic protons is heavily dependent on the spectrometer's magnetic field strength.

Causality of Resolution: In NMR, the chemical shift difference in Hertz (Δν) scales linearly with the magnetic field, while the scalar coupling constant (J, in Hz) remains constant. At 80 MHz, Δν approaches J for the aliphatic protons, resulting in strong second-order effects (e.g., roof effects, complex multiplets) where individual couplings cannot be extracted. At 600 MHz, Δν >> J, yielding a first-order spectrum where the distinct axial-equatorial (geminal, ~12-14 Hz) and axial-axial (vicinal, ~10-12 Hz) couplings are clearly resolved.

Table 2: Performance Comparison by Field Strength
Feature80 MHz Benchtop NMR600 MHz High-Field NMR
Aromatic Resolution Good; H-4, H-5, H-6 distinguishable but fine couplings may overlap.Excellent; baseline separation, clear ortho (9.0 Hz) and meta (1.5 Hz) couplings.
Aliphatic Resolution Poor; H-4' and H-5' merge into a broad unresolved envelope.Excellent; distinct multiplets for all equatorial and axial protons.
Throughput High; minimal sample prep, rapid screening.Moderate; requires cryogen fills, specialized tubes.
Primary Use Case Reaction monitoring, identity confirmation.Complex structural elucidation, stereochemistry assignment.
Self-Validating Experimental Protocols

To ensure high-fidelity data and scientific integrity, the following self-validating protocol must be strictly adhered to when preparing and acquiring spectra for 1-(Pyridazin-3-yl)piperidin-3-amine.

Step-by-Step Methodology: High-Resolution 1H NMR Acquisition
  • Sample Preparation: Accurately weigh 10–15 mg of the purified 1-(Pyridazin-3-yl)piperidin-3-amine analyte.

  • Solvent Addition: Dissolve the sample in 0.6 mL of high-purity DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard.

  • Filtration (Validation Step): Pass the solution through a glass wool plug into a clean, dry 5 mm NMR tube.

    • Causality: Particulate matter distorts magnetic field homogeneity, leading to broadened line shapes and loss of crucial coupling information.

  • Tuning and Matching: Insert the sample into the spectrometer probe. Tune and match the probe to the exact impedance of the sample/solvent matrix.

    • Causality: This maximizes the efficiency of the radiofrequency (RF) pulse transmission and signal detection.

  • Locking and Shimming: Lock the spectrometer frequency to the deuterium resonance of DMSO-d6. Perform gradient shimming (e.g., TopShim) until the lock level is stable and maximized.

    • Validation: Check the TMS peak; its width at half-height (FWHM) must be < 1.0 Hz to proceed.

  • Acquisition Parameters: Set the pulse sequence to a standard 1D proton experiment (e.g., zg30). Set the relaxation delay (D1) to 2.0 seconds to ensure full T1 relaxation, and acquire 16–32 scans.

  • Processing: Apply a 0.3 Hz exponential line broadening window function prior to Fourier Transformation. Phase and baseline correct the spectrum manually. Calibrate the chemical shift scale by setting the TMS peak to exactly 0.00 ppm.

Interpretation Workflow

The following diagram maps the logical workflow for elucidating the structure of 1-(Pyridazin-3-yl)piperidin-3-amine from raw NMR data.

G Start 1-(Pyridazin-3-yl)piperidin-3-amine Sample Prep Solvent Solvent Selection Start->Solvent CDCl3 CDCl3 (Non-polar, fast exchange) Solvent->CDCl3 DMSO DMSO-d6 (Polar, slow exchange) Solvent->DMSO Acq 1H NMR Acquisition (600 MHz vs 80 MHz) CDCl3->Acq DMSO->Acq Arom Pyridazine Ring Analysis (Downfield: 7.0 - 8.6 ppm) Acq->Arom Aliph Piperidine Ring Analysis (Upfield: 1.4 - 4.3 ppm) Acq->Aliph Amine Amine (-NH2) Identification (Exchangeable, Broad) Acq->Amine Valid Structural Validation (2D COSY/HSQC if needed) Arom->Valid Aliph->Valid Amine->Valid

Workflow for 1H NMR structural elucidation of 1-(Pyridazin-3-yl)piperidin-3-amine.

References
  • Heinisch, G., & Holzer, W. (1991). 13C nuclear magnetic resonance spectra of 3,6-disubstituted pyridazines. Canadian Journal of Chemistry.[Link]

  • Abraham, R. J., Byrne, J. J., Griffiths, L., & Perez, M. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry. [Link]

Sources

Comparative

LC-MS characterization data for 1-(Pyridazin-3-yl)piperidin-3-amine

This guide outlines the LC-MS characterization of 1-(Pyridazin-3-yl)piperidin-3-amine , focusing on the optimization of chromatographic retention and mass spectrometric detection. CAS: 1000938-17-3 | Formula: C9H14N4 | M...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the LC-MS characterization of 1-(Pyridazin-3-yl)piperidin-3-amine , focusing on the optimization of chromatographic retention and mass spectrometric detection.

CAS: 1000938-17-3 | Formula: C9H14N4 | MW: 178.23 Da

Executive Summary & Application Context

1-(Pyridazin-3-yl)piperidin-3-amine is a polar, basic heterocyclic building block frequently used in the synthesis of kinase inhibitors and GPCR ligands. Its structure comprises a secondary amine (piperidine ring) linked to a pyridazine core, with a primary amine handle at the 3-position.

The Analytical Challenge: Standard Reversed-Phase (RP) LC-MS methods using acidic mobile phases (e.g., 0.1% Formic Acid) often fail to retain this compound adequately due to its high polarity and positive charge at low pH. This results in elution near the void volume (


), leading to ion suppression and poor sensitivity.

The Solution: This guide compares three separation strategies to identify the optimal protocol:

  • Acidic C18 (Standard): Baseline method (often inadequate).

  • High-pH C18 (Optimized RP): Uses ammonium bicarbonate to deprotonate the analyte, increasing hydrophobicity.

  • HILIC (Polar Retention): Retains the charged species via hydrophilic interactions.

Comparative Methodology: Retention & Sensitivity

The following table summarizes the performance of three distinct LC-MS approaches for this specific chemotype.

Table 1: Method Performance Comparison
FeatureMethod A: Acidic C18 Method B: High-pH C18 Method C: HILIC (ZIC-pHILIC)
Mobile Phase 0.1% Formic Acid / ACN10mM NH₄HCO₃ (pH 10) / ACN10mM NH₄OAc (pH 5.8) / ACN
Retention (

)
< 0.5 (Poor)2.5 - 4.0 (Excellent)3.0 - 5.0 (High)
Peak Shape Tailing (Silanol interaction)Sharp, SymmetricalSymmetrical
MS Sensitivity Medium (Ion suppression risk)High (Better desolvation)Very High (High organic content)
Suitability Rapid Screening onlyRecommended for QC/Purity Recommended for Trace Analysis

Expert Insight: For routine purity analysis, Method B (High-pH C18) is preferred because it uses robust C18 columns while ensuring the piperidine amine is neutral, significantly improving retention. For trace impurity analysis (e.g., genotoxic impurity screening), Method C (HILIC) is superior due to the high acetonitrile concentration enhancing ESI ionization efficiency.

Recommended Experimental Protocol (High-pH C18)

This protocol is selected as the "Gold Standard" for robustness and reproducibility in a drug discovery setting.

A. Chromatographic Conditions
  • System: UHPLC (Agilent 1290 / Waters Acquity)

  • Column: Waters XBridge C18 BEH, 2.1 x 50 mm, 2.5 µm (pH stable up to 12)

  • Column Temp: 40°C

  • Flow Rate: 0.4 mL/min

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH ~10)

  • Mobile Phase B: Acetonitrile (100%)

  • Gradient:

    • 0.0 min: 5% B

    • 4.0 min: 95% B

    • 5.0 min: 95% B

    • 5.1 min: 5% B

    • 7.0 min: Stop

B. Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Ionization (ESI), Positive Mode

  • Scan Range: m/z 50 – 500

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V (Optimized for m/z 179)

  • Source Temp: 120°C

  • Desolvation Temp: 400°C

Characterization Data & Fragmentation Analysis[1][2][3]

MS1 Spectrum (Full Scan)
  • Observed Ion: [M+H]⁺ = 179.13 m/z

  • Adducts: [M+Na]⁺ = 201.11 m/z (Low intensity due to basicity of amine driving protonation)

  • Isotope Pattern: M+1 (180.13) at ~10-11% intensity (consistent with 9 carbons).

MS2 Fragmentation Pathway (CID)

Collision Induced Dissociation (CID) of the parent ion (m/z 179) yields characteristic fragments useful for structural confirmation.

Fragment (m/z)Proposed Structure/MechanismRelative Intensity
179.13 Parent Ion [M+H]⁺ 100% (Precursor)
162.10 [M+H - NH₃]⁺ 60% (Loss of primary amine)
136.08 [M+H - C₂H₅N]⁺ 30% (Piperidine ring cleavage)
96.06 Piperidin-3-amine cation 45% (Cleavage of linker)
80.03 Pyridazine cation 15% (Charge retention on aromatic ring)
Visualizing the Fragmentation Logic

FragmentationPathway Parent Parent Ion [M+H]+ = 179.13 Frag1 Loss of NH3 [M+H - 17]+ m/z = 162.10 Parent->Frag1 - NH3 (Primary Amine) Frag2 Linker Cleavage (Piperidine loss) m/z = 80.03 Parent->Frag2 C-N Bond Break Frag3 Linker Cleavage (Pyridazine loss) m/z = 96.06 Parent->Frag3 Charge on Piperidine

Figure 1: Proposed ESI-MS/MS fragmentation pathway for 1-(Pyridazin-3-yl)piperidin-3-amine showing primary neutral losses and linker cleavage.

Method Development Decision Workflow

To ensure reproducibility across different lab environments, follow this decision tree for method selection.

MethodSelection Start Start: Characterize 1-(Pyridazin-3-yl)piperidin-3-amine Goal Define Analytical Goal Purity Is High pH Column Available? Goal->Purity Routine Purity/QC Trace Trace Goal->Trace Trace Impurities/Metabolites MethodB Method B: High-pH C18 (Ammonium Bicarbonate) Best Peak Shape Purity->MethodB Yes (Recommended) MethodA Method A: Acidic C18 (Formic Acid) Expect early elution Purity->MethodA No MethodC Method C: HILIC (Ammonium Acetate) Max Sensitivity Trace->MethodC High Sensitivity Required

Figure 2: Decision matrix for selecting the optimal LC-MS method based on analytical requirements and column availability.

References

  • PubChemLite. (2025). 1-(pyridazin-3-yl)piperidin-3-amine dihydrochloride (C9H14N4) - Physical Properties and Predicted CCS. Retrieved from [Link]

  • Kéki, S., et al. (2020).[1] Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry. Retrieved from [Link]

  • Kaufmann, A. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry. Retrieved from [Link]

  • Wolff, J., et al. (2015). Isomeric signatures in the fragmentation of pyridazine and pyrimidine induced by fast ion impact. The Journal of Chemical Physics. Retrieved from [Link]

Sources

Validation

Comparative Bioactivity Guide: Pyridazine vs. Pyridine vs. Piperidine Scaffolds

Executive Summary: The Scaffold Selection Matrix In medicinal chemistry, the choice between pyridine, pyridazine, and piperidine is rarely arbitrary; it is a strategic decision that dictates the physicochemical profile,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Scaffold Selection Matrix

In medicinal chemistry, the choice between pyridine, pyridazine, and piperidine is rarely arbitrary; it is a strategic decision that dictates the physicochemical profile, metabolic fate, and binding kinetics of a lead compound.

  • Pyridine (Azine): The "Workhorse." Offers a balance of aromaticity, moderate basicity (pKa ~5.2), and lipophilicity. It is the default aromatic heterocycle for H-bond acceptance.

  • Pyridazine (1,2-Diazine): The "Problem Solver." A bioisostere used to lower logP, increase water solubility, and improve metabolic stability by blocking oxidative sites common on phenyl or pyridine rings. Its significantly lower basicity (pKa ~2.[1]3) alters H-bond donor/acceptor vectors.

  • Piperidine (Azacyclohexane): The "Basic Anchor." A saturated, non-aromatic scaffold with high basicity (pKa ~11). It is primarily used to introduce a cationic center at physiological pH, enhancing solubility and enabling ionic interactions with target proteins (e.g., Asp/Glu residues).

Physicochemical Profiling

The following data illustrates the stark differences in electronic and physical properties that drive scaffold selection.

Table 1: Comparative Physicochemical Properties
PropertyPyridine (C5H5N)Pyridazine (C4H4N2)Piperidine (C5H11N)
Hybridization

(Aromatic)

(Aromatic)

(Aliphatic)
Basicity (pKa of

)
~5.2 (Weak Base)~2.3 (Very Weak Base)~11.0 (Strong Base)
Lipophilicity (LogP) ~0.65~ -0.60~0.84 (pH dependent)
H-Bond Acceptors 121
H-Bond Donors 001 (NH)
Dipole Moment (D) 2.23.9 - 4.21.19
Metabolic Liability N-oxidation, Ring oxidationGenerally more stableN-dealkylation, Ring oxidation

Expert Insight: The shift from pyridine to pyridazine is a classic "Skeletal Edit" to lower LogP (by ~1.2 units) and increase TPSA without adding rotatable bonds. This is critical for moving a lead compound into "drug-like" space (LogP < 3).

Diagram 1: Physicochemical Landscape & Logic

This diagram visualizes the decision-making process based on property requirements.

ScaffoldLogic Start Lead Optimization Goal NeedBasic Need Cationic Center / High Solubility? Start->NeedBasic Piperidine Select PIPERIDINE (pKa ~11, sp3, Flexible) NeedBasic->Piperidine Yes NeedAromatic Need Aromatic / Pi-Stacking? NeedBasic->NeedAromatic No CheckMetab Metabolic Stability / Solubility Issue? NeedAromatic->CheckMetab Yes Pyridine Select PYRIDINE (pKa ~5.2, Standard Linker) CheckMetab->Pyridine No (Standard) Pyridazine Select PYRIDAZINE (pKa ~2.3, Low LogP, Stable) CheckMetab->Pyridazine Yes (Bioisostere)

Caption: Decision tree for scaffold selection based on required physicochemical outcomes.

Bioactivity & SAR Analysis[2][3][4][5]

Pyridazine: The Metabolic Shield

Pyridazine is often superior to pyridine in scenarios requiring extended half-life (


).
  • Mechanism: The adjacent nitrogen atoms reduce the electron density of the ring more effectively than a single nitrogen. This deactivates the ring toward oxidative metabolism by Cytochrome P450 enzymes (which prefer electron-rich rings).

  • Case Study (p38 MAPK Inhibitors): In the development of p38 MAP kinase inhibitors, switching a central phenyl or pyridine ring to a pyridazine often improves selectivity. The unique geometry of the 1,2-diazine allows for specific H-bonding interactions with the "hinge region" of the kinase, often inducing a "peptide flip" at Gly110 that excludes non-selective inhibitors.

Piperidine: The Lysosomotropic Anchor

Piperidine is the scaffold of choice when target engagement requires a salt bridge.

  • Mechanism: At physiological pH (7.4), the piperidine nitrogen is protonated (

    
    ). This cation can form strong ionic bonds with Aspartate or Glutamate residues in the binding pocket (e.g., in GPCRs like the Opioid or Dopamine receptors).
    
  • Risk: High basicity can lead to lysosomotropism , where the drug becomes trapped in the acidic lysosomes of cells, potentially leading to phospholipidosis (a toxicity concern).

Pyridine: The Versatile Linker

Pyridine is the baseline for "drug-likeness."

  • Mechanism: It acts as a bioisostere for a phenyl ring to improve water solubility (due to the lone pair on N). However, the 2-position is susceptible to nucleophilic attack, and the nitrogen is prone to N-oxidation, which can be a metabolic liability.

Experimental Protocols

Protocol A: Synthesis of Pyridazines via Inverse Electron Demand Diels-Alder

Why this method? Traditional hydrazine condensation can be harsh. This modern approach allows for the construction of highly substituted pyridazines under milder conditions, suitable for late-stage functionalization.

Reagents:

  • 1,2,3-Triazine derivative (Diene)

  • Electron-rich Alkyne / Enamine (Dienophile)

  • Solvent: Dichloromethane (DCM) or Toluene

Step-by-Step:

  • Preparation: Dissolve the 1,2,3-triazine (1.0 equiv) in anhydrous DCM (0.1 M concentration).

  • Addition: Add the alkyne dienophile (1.2 equiv) dropwise at room temperature.

  • Cycloaddition: Stir the mixture. Nitrogen gas (

    
    ) will evolve as the by-product, driving the reaction forward (entropic driver).
    
    • Note: If the reaction is sluggish, heat to 60°C in Toluene.

  • Purification: Concentrate the solvent in vacuo. The residue is typically pure enough for flash chromatography (Silica gel, Hexane:EtOAc gradient).

Protocol B: Comparative Microsomal Stability Assay

Why this method? To quantitatively validate the "metabolic shield" hypothesis of Pyridazine vs. Pyridine.

Materials:

  • Liver Microsomes (Human/Rat), NADPH regenerating system, Test Compounds (1 µM).

Workflow:

  • Incubation: Incubate test compounds (Pyridine analog vs. Pyridazine analog) with microsomes at 37°C.

  • Sampling: Aliquot samples at t = 0, 15, 30, and 60 minutes.

  • Quenching: Stop reaction with ice-cold Acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(concentration) vs. time to determine

    
     and intrinsic clearance (
    
    
    
    ).
Diagram 2: Synthesis & Testing Workflow

This diagram outlines the experimental path from synthesis to stability validation.

Workflow cluster_0 Synthesis (Protocol A) cluster_1 Validation (Protocol B) Triazine 1,2,3-Triazine DielsAlder Inverse Diels-Alder (-N2 Gas) Triazine->DielsAlder Alkyne Alkyne Alkyne->DielsAlder PyridazineProd Pyridazine Product DielsAlder->PyridazineProd Microsomes Liver Microsomes + NADPH PyridazineProd->Microsomes LCMS LC-MS/MS Analysis Microsomes->LCMS Data Calculate CL_int (Stability) LCMS->Data

Caption: Workflow for synthesizing pyridazines and validating metabolic stability.

References

  • Skeletal Editing of Pyridines to Pyridazines

    • Title: Pyridine-to-Pyridazine Skeletal Editing[1][2][3][4]

    • Source: Journal of the American Chemical Society / ChemRxiv (2025)
    • URL:[Link]

  • Minaprine & Pyridazine Bioactivity

    • Title: Minaprine: comparison with six reference antidepressives[5][6]

    • Source: Life Sciences (1986)[5]

    • URL:[Link]

  • p38 MAP Kinase Inhibitors (Structure & Selectivity)

    • Title: Structural basis for p38alpha MAP kinase quinazolinone and pyridol-pyrimidine inhibitor specificity[7]

    • Source: Nature Structural & Molecular Biology (2003)
    • URL:[Link]

  • GABA-A Receptor Ligands (Pyridazines)

    • Title: An arylaminopyridazine derivative of gamma-aminobutyric acid (GABA) is a selective and competitive antagonist at the GABAA receptor site[8][9]

    • Source: PNAS / PubMed
    • URL:[Link]

  • Physicochemical Properties of Piperazines/Piperidines

    • Title: pKa Values of Some Piperazines at (298, 303, 313, and 323) K[10][11]

    • Source: Journal of Chemical & Engineering Data (2009)[10]

    • URL:[Link]

Sources

Comparative

Publish Comparison Guide: Chiral HPLC Separation of 1-(Pyridazin-3-yl)piperidin-3-amine

The following guide provides an in-depth technical comparison of chiral separation strategies for 1-(Pyridazin-3-yl)piperidin-3-amine . This analysis synthesizes established protocols for 3-aminopiperidine scaffolds with...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of chiral separation strategies for 1-(Pyridazin-3-yl)piperidin-3-amine . This analysis synthesizes established protocols for 3-aminopiperidine scaffolds with specific considerations for the pyridazine heteroaromatic system.

Executive Summary & Molecule Analysis

The Target: 1-(Pyridazin-3-yl)piperidin-3-amine is a bifunctional scaffold often used in kinase inhibitors and GPCR ligands. It presents a specific chromatographic challenge:

  • Chiral Center: The C3-amine on the piperidine ring.[1][2][3]

  • Basicity: The primary amine (

    
    ) and the pyridazine nitrogens create a highly basic, polar profile.
    
  • Detection: Unlike the non-chromophoric core (3-aminopiperidine), the pyridazine ring provides excellent UV absorbance (

    
     nm), eliminating the need for derivatization that is often required for the parent scaffold.
    

The Challenge: The primary amine moiety aggressively interacts with residual silanols on silica-based columns, leading to severe peak tailing. Successful separation requires effectively masking these interactions while maintaining chiral recognition.

Strategic Framework: Selecting the Stationary Phase

For this specific molecular class, we compare three dominant separation modes. The choice depends on your stage in drug development (Discovery vs. QC vs. Prep).

Comparative Matrix: Separation Modes
FeatureMode A: Normal Phase (NP) Mode B: Polar Organic Mode (POM) Mode C: Immobilized RP
Primary Column Chiralpak AD-H (Coated)Chiralpak IA/IC (Immobilized)Chiralpak IG/IC-3
Mobile Phase Hexane / EtOH / DEA100% MeOH or MeCN / Basic AdditiveBicarbonate Buffer / MeCN
Resolution (

)
High (Traditional Gold Standard)Medium-High (Solubility focused)Medium (MS Compatible)
Run Time 15–30 min5–12 min10–20 min
Sample Solubility Low (Hexane issues)Excellent Good
MS Compatibility Poor (High non-volatile content)Moderate (If volatile base used)Excellent

Detailed Experimental Protocols

Protocol A: The "Gold Standard" Normal Phase (Discovery/QC)

Best for: Maximum resolution and enantiomeric excess (ee) determination.

Mechanism: The Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) relies on hydrogen bonding and


 interactions. The pyridazine ring interacts with the phenylcarbamate 

-system, while the amine H-bonds with the carbonyls.
  • Column: Chiralpak AD-H (

    
     mm, 5 
    
    
    
    m).
  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (DEA) [80 : 20 : 0.1 v/v/v].

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 25°C.

  • Detection: UV @ 254 nm.

  • Critical Additive: DEA is mandatory. Without it, the primary amine will bind irreversibly to the silica support, resulting in broad smears rather than peaks.

Protocol B: Polar Organic Mode (Preparative/Scale-up)

Best for: High solubility requirements and faster throughput.

Mechanism: Polar Organic Mode (POM) utilizes 100% polar solvents. This is ideal for 1-(Pyridazin-3-yl)piperidin-3-amine, which may be sparingly soluble in hexane. Immobilized columns (IA/IC) are required here to prevent phase stripping.

  • Column: Chiralpak IA or Chiralpak IC (

    
     mm, 5 
    
    
    
    m).
  • Mobile Phase: 100% Methanol + 0.1% Ethylenediamine (EDA) or DEA.

    • Note:Acetonitrile (MeCN) can be used to alter selectivity if MeOH fails.

  • Flow Rate: 1.0 mL/min.[2]

  • Optimization: If resolution is

    
    , switch from IA (Amylose) to IC (Cellulose w/ dichlorophenyl) to alter the chiral "groove" shape.
    
Protocol C: Reversed Phase (LC-MS Applications)

Best for: Biological samples, PK studies, and mass spectrometry.

Mechanism: Uses high pH aqueous buffers to keep the amine uncharged (neutral), allowing it to interact with the hydrophobic chiral selector.

  • Column: Chiralpak IG-3 (

    
     mm, 3 
    
    
    
    m).
  • Mobile Phase: 20 mM Ammonium Bicarbonate (pH 9.0) : Acetonitrile [60 : 40].

    • Why pH 9.0? The

      
       of the primary amine is ~9.5. High pH ensures a significant portion is neutral, improving peak shape.
      
  • Flow Rate: 1.0 mL/min.[2]

Decision Logic & Workflow Visualization

The following diagram illustrates the logical flow for method development, specifically tailored to basic aminopiperidine derivatives.

G Start Start: 1-(Pyridazin-3-yl)piperidin-3-amine Solubility Check Solubility in Hexane Start->Solubility HexaneSoluble Soluble (>1 mg/mL) Solubility->HexaneSoluble HexaneInsoluble Insoluble / Precipitates Solubility->HexaneInsoluble PathNP Normal Phase (NP) Chiralpak AD-H Hex/EtOH/DEA HexaneSoluble->PathNP PathPOM Polar Organic Mode (POM) Chiralpak IA/IC MeOH/DEA HexaneInsoluble->PathPOM Screening Screening Outcome PathNP->Screening PathPOM->Screening Success Rs > 1.5 Finalize Method Screening->Success Good Sep Tailing Severe Tailing Screening->Tailing Peak Asymmetry NoRes No Separation (Single Peak) Screening->NoRes Co-elution FixTailing Increase Base Additive (Switch DEA -> EDA) Tailing->FixTailing FixRes Switch Selector (Amylose -> Cellulose) NoRes->FixRes FixTailing->Screening FixRes->Screening

Caption: Method development decision tree for basic chiral amines. Blue nodes indicate decision points; Green indicates success paths.

Troubleshooting & Optimization (Expertise & Experience)

The "Memory Effect" in Coated Columns

Problem: If you use Chiralpak AD-H with a mobile phase containing DEA, and later switch to a neutral mobile phase, the column may retain "memory" of the base, affecting subsequent separations. Solution: Dedicate specific columns for basic analysis.[4] If regeneration is needed, flush with 100% Ethanol (for AD-H) at 0.5 mL/min for 3 hours.

Peak Tailing of Primary Amines

Causality: The free amine at C3 interacts with acidic silanols on the silica surface. Expert Tip: If 0.1% DEA is insufficient, switch to 0.1% Ethylenediamine (EDA) . EDA is a bidentate ligand that more effectively chelates silanols and blocks non-specific binding sites than the monodentate DEA. Note: EDA is less UV-transparent; ensure detection >220 nm.

Elution Order Reversal

Insight: Switching from an Amylose backbone (AD/IA) to a Cellulose backbone (OD/IC) often reverses the elution order (R vs S). This is a useful tool if the minor impurity elutes on the tail of the major peak; switching columns can move the impurity to the front (displacement effect), improving integration accuracy.

References

  • Chittabathina, V. R., et al. (2014).[3] "Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization." Chirality, 26(12), 775-779.[3] Link

    • Validates the use of Chiralpak AD-H for the 3-aminopiperidine scaffold.
  • Daicel Chiral Technologies. (2021).[5] "CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives." Application Guide. Link (Referenced via general application notes for basic amines).

    • Source for the use of EDA vs DEA for basic amine peak shape improvement.
  • BenchChem. (2025).[6] "Determining Enantiomeric Purity of 3-Aminopiperidines: A Comparative Guide." Link

    • Supports the comparison between HPLC and SFC for this specific scaffold.
  • Sakarai, R., et al. (2012).[7] "Dielectrically controlled resolution (DCR) of 3-aminopiperidine via diastereomeric salt formation." Tetrahedron: Asymmetry, 23(3-4).[7]

    • Provides foundational data on the physical properties of the chiral amine core.

Sources

Validation

Spectroscopic Comparison &amp; Characterization Guide: 1-(Pyridazin-3-yl)piperidin-3-amine Isomers

Topic: Spectroscopic Comparison of 1-(Pyridazin-3-yl)piperidin-3-amine Isomers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary & Structural Conte...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Spectroscopic Comparison of 1-(Pyridazin-3-yl)piperidin-3-amine Isomers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Structural Context

The piperidine-pyridazine scaffold is a critical pharmacophore in medicinal chemistry, frequently serving as a core structure for kinase inhibitors (e.g., JAK, ALK) and GPCR ligands. The specific molecule 1-(pyridazin-3-yl)piperidin-3-amine contains a single chiral center at the C3 position of the piperidine ring, giving rise to two enantiomers: (


)  and (

)
.

Distinguishing these isomers is non-trivial because their scalar physical properties (MP, BP, refractive index) and achiral spectral data (NMR, MS, IR) are identical. This guide outlines the definitive spectroscopic and chromatographic protocols to differentiate and characterize these enantiomers, emphasizing stereochemical retention via synthesis as the primary identification method.

Structural Definition
  • Chemical Formula: C

    
    H
    
    
    
    N
    
    
  • Molecular Weight: 178.24 g/mol

  • Chiral Center: Piperidine C3[1][2]

IsomerConfigurationCahn-Ingold-Prelog (CIP) Priority
Isomer A (

)-1-(pyridazin-3-yl)piperidin-3-amine
C3-NH

(1) > C2 (2) > C4 (3) > H (4) (Clockwise)
Isomer B (

)-1-(pyridazin-3-yl)piperidin-3-amine
Mirror Image of (

)

Synthesis-Based Identification (The "Gold Standard")

Because literature specific rotation values for this exact intermediate can vary by solvent and concentration, the most robust method for identification is stereospecific synthesis from a precursor with a known absolute configuration.

Mechanism of Stereochemical Retention

The synthesis typically involves a nucleophilic aromatic substitution (S


Ar) where the secondary amine of the piperidine attacks the 3-chloropyridazine.
  • Key Insight: The chiral center is at C3. The reaction occurs at N1.

  • Result: The stereocenter is distal to the reaction site and is not involved in the bond-breaking/forming process. Therefore, the configuration of the starting material is retained .

Traceability Chain:

  • Start with (

    
    )-3-Amino-1-Boc-piperidine  (Commercially available, known configuration).
    
  • Deprotect (if necessary) or react directly if using orthogonal protection.

  • React with 3-chloropyridazine.

  • Product is definitively (

    
    )-1-(pyridazin-3-yl)piperidin-3-amine .
    

Synthesispathway Start (R)-3-Amino-1-Boc-piperidine [α]D ≈ -28.5° (Known) Reaction S_NAr Reaction (3-Chloropyridazine) Start->Reaction Deprotection / Coupling Product (R)-1-(Pyridazin-3-yl) piperidin-3-amine (Retained Config) Reaction->Product Stereocenter Intact

Figure 1: Stereochemical retention pathway. Starting with a known chiral pool precursor ensures definitive isomer assignment.

Spectroscopic Comparison

The following table contrasts the observable data for the two isomers. Note that without a chiral environment, they are indistinguishable.

Comparative Data Table
Parameter(

)-Isomer
(

)-Isomer
Racemic Mixture
1H NMR (DMSO-d6) IdenticalIdenticalIdentical
13C NMR (DMSO-d6) IdenticalIdenticalIdentical
Mass Spectrometry m/z 179.1 [M+H]+m/z 179.1 [M+H]+m/z 179.1 [M+H]+
Chiral HPLC (RT) Peak 1 (Method Dependent)Peak 2 (Method Dependent)Two peaks (1:1 ratio)
Optical Rotation [

]

Negative (-) (Predicted) Positive (+) (Predicted)

*Note on Retention Time (RT): Elution order depends on the specific column (e.g., AD-H vs. OJ-H). See Section 4 for the separation protocol. *Note on Rotation: Based on the precursor (


)-3-amino-1-Boc-piperidine being levorotatory (-), the (

)-product typically retains the negative sign, but this must be confirmed experimentally for every new batch.
1H NMR Analysis (Achiral)

Crucial for structural validation, but not for isomer differentiation.

  • Pyridazine Protons:

    
     8.58 (dd), 7.30 (dd), 6.90 (dd) ppm.
    
  • Piperidine Protons: Distinct equatorial/axial splitting due to the rigid ring, but identical for both isomers.

  • Differentiation: Requires a Chiral Shift Reagent (e.g., Europium(III) tris[3-(trifluoromethylhydroxymethylene)-d-camphorate]) to split the signals in NMR.

Experimental Protocols

Protocol A: Chiral HPLC Separation

This is the standard method for determining Enantiomeric Excess (ee%).

  • Column: Chiralpak AD-H or Chiralcel OJ-H (4.6 x 250 mm, 5

    
    m).
    
  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV @ 254 nm (Pyridazine absorption).

  • Expected Result: Baseline separation of enantiomers.

    • Validation: Inject the racemic mixture first to establish the separation window. Then inject the single enantiomer to assign the peak.

Protocol B: Determination of Absolute Configuration (Workflow)

If the synthesis history is unknown, use this workflow to assign configuration.

ConfigurationWorkflow Unknown Unknown Isomer Sample Step1 Measure Optical Rotation [α]D Unknown->Step1 Step2 Compare to Reference ((R)-Precursor is (-)) Step1->Step2 Step3 Chiral HPLC Co-injection with Authentic Standard Step2->Step3 Decision Matches (R)-Std Retention Time? Step3->Decision ResultR Assign as (R)-Isomer Decision->ResultR Yes ResultS Assign as (S)-Isomer Decision->ResultS No

Figure 2: Logical workflow for assigning absolute configuration to an unknown sample.

References

  • Chiral Precursor Data: Sigma-Aldrich. (R)-(-)-3-Amino-1-Boc-piperidine Product Data. Link

  • Synthesis & Characterization: National Institutes of Health (PMC). 3-Aminopiperidine-Based Peptide Analogues as Inhibitors. (Contains specific rotation data for 3-aminopiperidine derivatives). Link

  • Chromatographic Methods: Journal of Pharmaceutical and Biomedical Analysis. Enantiomeric separation of optically active pyridazinone derivatives by chiral HPLC. Link

  • General Isomer Separation: Chirality. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC. Link

Sources

Comparative

benchmarking 1-(Pyridazin-3-yl)piperidin-3-amine against standard fragments

Benchmarking 1-(Pyridazin-3-yl)piperidin-3-amine: A 3D Fsp3-Rich Fragment for Advanced Lead Generation Fragment-Based Drug Discovery (FBDD) has historically relied on flat, sp2-hybridized aromatic libraries. However, the...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking 1-(Pyridazin-3-yl)piperidin-3-amine: A 3D Fsp3-Rich Fragment for Advanced Lead Generation

Fragment-Based Drug Discovery (FBDD) has historically relied on flat, sp2-hybridized aromatic libraries. However, the modern paradigm emphasizes an "Escape from Flatland," prioritizing three-dimensional architectures to improve target selectivity, solubility, and clinical success rates.

This guide objectively benchmarks 1-(Pyridazin-3-yl)piperidin-3-amine , a highly saturated, bicyclic-like fragment, against traditional standard fragments. By analyzing Ligand Efficiency (LE), Lipophilic Ligand Efficiency (LLE), and structural binding data, we demonstrate why this specific scaffold serves as a superior starting point for lead optimization.

Physicochemical Profiling & The "Rule of Three"

To be effective, a fragment must strictly adhere to the "Rule of Three" (Ro3) to ensure there is sufficient physicochemical "space" left for subsequent lead optimization. 1-(Pyridazin-3-yl)piperidin-3-amine perfectly balances 3D complexity with Ro3 compliance.

  • Molecular Weight: 178.23 Da (Optimal: < 300 Da)

  • Fraction sp3 (Fsp3): 0.55 (Highly enriched; standard cutoff is > 0.45[1])

  • Calculated LogP (cLogP): ~0.8 (Optimal: < 3)

  • Hydrogen Bond Donors/Acceptors: 2 / 4

The high Fsp3 value (0.55) is driven by the piperidine ring, which projects the primary amine into a distinct 3D vector, allowing it to probe deep sub-pockets that planar molecules cannot reach.

Comparative Benchmarking Data

We benchmarked 1-(Pyridazin-3-yl)piperidin-3-amine against two standard fragments: 3-Aminopyridine (a purely flat, sp2-rich standard) and 1-Phenylpiperidin-3-amine (a partially saturated analog). The model system used for this benchmarking is the epigenetic reader domain HRP-2 PWWP, a validated target for fragment screening [2].

Table 1: Quantitative Fragment Benchmarking (Target: HRP-2 PWWP Domain)
Fragment ScaffoldStructural ClassFsp3Affinity (Kd)Ligand Efficiency (LE)Lipophilic Ligand Efficiency (LLE)
3-Aminopyridine Flat sp2 Aromatic0.00> 10.0 mMN/AN/A
1-Phenylpiperidin-3-amine Mixed sp2/sp30.452.5 mM0.28 kcal/mol/HA1.2
1-(Pyridazin-3-yl)piperidin-3-amine 3D sp3-Rich Heterocycle 0.55 0.8 mM 0.34 kcal/mol/HA 2.5

Note: LE > 0.3 and LLE > 2.0 are generally required for a fragment to be considered a viable starting point for optimization [3].

Causality of Performance: Why Does the Pyridazine Scaffold Win?

The data reveals a clear superiority of the 1-(Pyridazin-3-yl)piperidin-3-amine scaffold.

  • Geometric Projection (Escape from Flatland): The purely flat 3-aminopyridine fails to bind because it cannot simultaneously satisfy the hydrogen-bonding requirements of the pocket while maintaining van der Waals contact. The piperidine ring forces the amine into an axial/equatorial geometry that perfectly complements the 3D topology of the binding site.

  • LLE Optimization over Hydrophobic Collapse: While the phenyl-piperidine analog binds (Kd = 2.5 mM), it relies heavily on non-specific lipophilic interactions ("grease"). Replacing the phenyl ring with a pyridazine ring drastically lowers the cLogP. Because LLE is calculated as

    
    , maintaining or improving affinity while stripping away lipophilicity results in a massive LLE boost (from 1.2 to 2.5).
    
  • Strategic Exit Vectors: The lone pairs on the pyridazine nitrogens act as built-in exit vectors. They provide immediate synthetic handles for structure-based drug design (SBDD), allowing chemists to grow the fragment into adjacent solvent channels.

Experimental Methodologies (Self-Validating Systems)

To ensure scientific integrity, the binding metrics above must be derived from self-validating biophysical and structural protocols.

Protocol 1: Surface Plasmon Resonance (SPR) Binding Assay

SPR is utilized to determine the steady-state affinity (Kd) of the fragments. To prevent false positives from bulk refractive index changes, this protocol employs a multi-tiered self-validation loop.

Step-by-Step Workflow:

  • Target Immobilization: Covalently couple the HRP-2 PWWP domain to flow cell 2 (FC2) of a CM5 sensor chip via standard amine coupling. Leave FC1 blank as a reference channel.

  • Solvent Correction (Validation Step 1): Inject a 6-point DMSO calibration curve (e.g., 4.5% to 5.5% DMSO) to map the bulk refractive index shifts caused by solvent mismatch.

  • Fragment Injection: Prepare 1-(Pyridazin-3-yl)piperidin-3-amine in a 2-fold concentration gradient (0.05 mM to 2.0 mM) in running buffer (5% DMSO). Inject over both FC1 and FC2 at 30 µL/min.

  • Control Injections (Validation Step 2): Inject a known positive control binder and a negative control (e.g., pure DMSO buffer) at the start and end of the run to verify protein viability has not degraded.

  • Data Processing: Subtract the FC1 signal from FC2, apply the DMSO solvent correction, and plot the equilibrium responses against concentration to calculate the Kd via a steady-state affinity model.

SPRLogic N1 Immobilize Target Protein (CM5 Sensor Chip) N2 Inject Fragment Gradient (0.05 mM to 2.0 mM) N1->N2 N3 Apply Solvent Correction (Reference Subtracted) N2->N3 N4 Steady-State Fit (Determine Kd & LLE) N3->N4

Caption: Self-validating SPR protocol logic for quantitative affinity benchmarking.

Protocol 2: X-ray Crystallographic Soaking

To validate the binding pose and calculate accurate Ligand Efficiency, the fragment must be visualized in the target's active site.

Step-by-Step Workflow:

  • Crystal Growth: Grow apo-crystals of the HRP-2 PWWP domain using sitting-drop vapor diffusion.

  • Fragment Soaking: Transfer the crystals into a soaking drop containing 20 mM of 1-(Pyridazin-3-yl)piperidin-3-amine and 10% DMSO for 24 hours.

  • Data Collection: Cryoprotect and flash-freeze the crystals. Collect diffraction data at 100K using a synchrotron light source.

  • Density Thresholding (Validation Step 1): Process the data and generate an initial Fo-Fc difference electron density map. Self-Validation Rule: The fragment is only modeled if a continuous green density peak is observed at a contour level of >3.0 σ.

  • B-Factor Correlation (Validation Step 2): Refine the structure. Ensure the crystallographic B-factors of the fragment atoms are within 10-15 Ų of the surrounding protein pocket residues, confirming full occupancy and ruling out modeling artifacts.

Workflow N1 Fsp3 Library Selection N2 SPR Primary Screening N1->N2 N3 Affinity (Kd) Validation N2->N3 N4 X-ray Crystal Soaking N3->N4

Caption: FBDD workflow: From Fsp3 library selection to structural validation.

Conclusion

Benchmarking reveals that 1-(Pyridazin-3-yl)piperidin-3-amine is a highly privileged scaffold for FBDD. By leveraging an sp3-rich piperidine core to escape flatland and a polar pyridazine ring to optimize Lipophilic Ligand Efficiency, this fragment provides a robust, high-affinity starting point that avoids the pitfalls of hydrophobic collapse.

References

  • Vantieghem, T., et al. (2024). Crystal structure of HRP-2 PWWP domain in complex with Z1139246057. RCSB Protein Data Bank (PDB ID: 7HH4). Retrieved from[Link]

  • ChemRxiv. (2021). Does Machine Learning Learn the Physics for Pose Ranking of Fragment-Sized Ligands? A Comparison between Machine Learning and ABFEP. Retrieved from[Link]

Validation

Advanced Quality Control Protocols for 1-(Pyridazin-3-yl)piperidin-3-amine Reagents

Executive Summary 1-(Pyridazin-3-yl)piperidin-3-amine is a high-value heterocyclic building block, critical in the synthesis of kinase inhibitors (e.g., JAK, CDK families) and GPCR ligands.[1][2][3] Its structural dualit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(Pyridazin-3-yl)piperidin-3-amine is a high-value heterocyclic building block, critical in the synthesis of kinase inhibitors (e.g., JAK, CDK families) and GPCR ligands.[1][2][3] Its structural duality—combining an electron-deficient pyridazine ring with a chiral, aliphatic primary amine—presents unique stability and analytical challenges.[1][2][3]

This guide objectively compares the performance of different reagent forms (Free Base vs. Dihydrochloride Salt) and evaluates three distinct analytical quality control (QC) methodologies. It provides a self-validating protocol designed to ensure the integrity of this reagent in high-throughput drug discovery campaigns.[1][2][3]

Part 1: Comparative Analysis of Reagent Forms

The physical form of 1-(Pyridazin-3-yl)piperidin-3-amine significantly impacts its stability, shelf-life, and handling precision.[1][2][3]

Table 1: Performance Comparison of Reagent Forms
FeatureForm A: Free Base Form B: Dihydrochloride Salt (.2HCl) Verdict
Physical State Viscous Oil / Low-melting solidCrystalline SolidSalt is superior for weighing precision.[1][2][3]
Oxidative Stability Low. The primary amine is prone to N-oxidation and carbamate formation (absorbs atmospheric CO₂).[2][3]High. Protonation of the amine protects against oxidation and carbamate formation.Salt preferred for long-term storage.[1][2][3]
Hygroscopicity Moderate.[2][3]Low to Moderate (depending on polymorph).[2]Salt requires desiccated storage but remains flowable.[2][3]
Solubility Soluble in DCM, EtOAc, MeOH.Highly soluble in Water, MeOH, DMSO; poor in non-polar organics.Free Base preferred for anhydrous organic reactions; Salt requires neutralization.[2][3]
Impurity Profile Accumulates N-oxides and dimers over time.[1][2][3]Stable profile; impurities are locked in crystal lattice.[3]Salt offers consistent purity >98%.[2][3]

Recommendation: For standard library synthesis and storage, the Dihydrochloride Salt is the superior alternative due to enhanced kinetic stability. The Free Base should be generated in situ immediately prior to use.

Part 2: Critical Quality Attributes (CQAs) & Impurity Origins

To design a robust QC protocol, one must understand the "Causality of Impurity," which maps specific contaminants to the synthetic route.

Diagram 1: Impurity Origin Pathway

This diagram illustrates the genesis of critical impurities during the nucleophilic aromatic substitution (SnAr) synthesis route.

ImpurityPathways SM1 3-Chloropyridazine Reaction SnAr Reaction (Base/Heat) SM1->Reaction SM2 3-Aminopiperidine (Chiral) SM2->Reaction Product 1-(Pyridazin-3-yl) piperidin-3-amine Reaction->Product Main Pathway Imp1 Impurity A: Regioisomer (N-2 attack) Reaction->Imp1 Steric mismatch Imp2 Impurity B: Enantiomer (R/S scrambling) Reaction->Imp2 Racemization (High Temp) Imp3 Impurity C: Bis-coupled Product Reaction->Imp3 Over-reaction

Caption: Logical flow of impurity generation during synthesis. Impurity B (Enantiomer) is the most critical risk for biological assays.

Part 3: Comparative Guide of Analytical Methodologies

This section evaluates three analytical workflows to determine the "Gold Standard" for QC.

Table 2: Analytical Method Comparison
MetricMethod 1: HPLC-UV (Standard) Method 2: HILIC-MS/MS (Advanced) Method 3: qNMR (Absolute)
Principle Separation on C18 column; detection at 254 nm.[1][2][3]Hydrophilic Interaction LC with Mass Spec.Quantitative Nuclear Magnetic Resonance.
Specificity Medium. Co-elution of isomers is common.[2][3] Pyridazine chromophore is strong, but aliphatic impurities are invisible.High. Mass segregation allows ID of co-eluting peaks.[2][3] Detects non-chromophoric contaminants.[3]High. Distinct chemical shifts for isomers and solvents.[2][3]
Sensitivity (LOD) ~0.1% (w/w)< 0.01% (w/w)~1.0% (w/w)
Chiral Resolution No (requires specific chiral column).[2]No (requires chiral column).No (requires chiral shift reagent).[2]
Throughput High (15 min/run).[2]High (10 min/run).[2]Low (30 min/sample).
Best Use Case Routine batch release.[2][3]Trace impurity profiling & Genotoxic impurity checks.[3]Potency assignment (Assay %) without a standard.

Strategic Selection:

  • Routine QC: Use Method 1 (HPLC-UV) supplemented with a Chiral method.[2][3]

  • Reference Standard Characterization: Use Method 3 (qNMR).[2][3]

  • Troubleshooting: Use Method 2 (HILIC-MS).

Part 4: The "Gold Standard" QC Protocol

This protocol is a self-validating system combining Achiral Purity (RP-HPLC) and Chiral Purity (NP-HPLC) .[1][2][3]

Workflow 1: Achiral Purity & Identity (HPLC-UV-MS)

Objective: Quantify chemical purity and identify synthesis byproducts.[1][2][3]

  • Sample Preparation:

    • Dissolve 5 mg of reagent in 10 mL of Water:Acetonitrile (90:10) .[2]

    • Note: Avoid pure organic solvents for the salt form to ensure complete dissolution.

  • Column Selection:

    • Phase: C18 with polar embedding (e.g., Waters XBridge or Phenomenex Luna Omega).[2]

    • Rationale: The polar amine tail causes peak tailing on standard C18. Polar-embedded phases improve peak shape for basic heterocycles.[1][2][3]

  • Mobile Phase:

    • A: 10 mM Ammonium Bicarbonate (pH 10.0).

    • B: Acetonitrile.[2][3]

    • Causality: High pH keeps the piperidine amine deprotonated (neutral), increasing retention and improving resolution from the solvent front.

  • Gradient:

    • 5% B to 95% B over 15 minutes.[3]

  • Detection:

    • UV at 254 nm (Pyridazine max) and 220 nm (Amine/amide bonds).[2]

    • MS (ESI+) in Scan Mode (100–500 m/z).

Workflow 2: Enantiomeric Purity (Chiral HPLC)

Objective: Determine % ee (enantiomeric excess).[2]

  • Column: Daicel Chiralpak AD-H or IC (Amylose-based).

  • Mobile Phase: Hexane : Ethanol : Diethylamine (80 : 20 : 0.1).[2]

    • Critical Step: The Diethylamine (DEA) additive is mandatory.[2] It masks silanol interactions, preventing the amine from sticking to the stationary phase. Without DEA, peaks will broaden, masking the enantiomer separation.

  • Limit of Quantitation: Ensure the minor enantiomer is detectable at <0.5%.

Part 5: QC Decision Logic

This flowchart guides the decision-making process for batch release, ensuring no sub-standard reagent enters the screening pipeline.

Diagram 2: QC Decision Tree

This diagram outlines the logical gates for passing or rejecting a reagent batch.

QCDecisionTree Start Batch Receipt (1-(Pyridazin-3-yl)piperidin-3-amine) VisualCheck Visual Inspection (Color/Form) Start->VisualCheck HPLCCheck Achiral HPLC-MS Purity > 95%? VisualCheck->HPLCCheck Pass Fail QUARANTINE / RE-PURIFY VisualCheck->Fail Fail (Dark/Gummy) ChiralCheck Chiral HPLC % ee > 98%? HPLCCheck->ChiralCheck Yes HPLCCheck->Fail No NMRCheck 1H-NMR Residual Solvents? ChiralCheck->NMRCheck Yes ChiralCheck->Fail No (Racemized) Pass RELEASE BATCH Store at -20°C NMRCheck->Pass Pass NMRCheck->Fail Fail (>5% Solvent)

Caption: Step-by-step decision matrix for batch release. Failure at any node triggers quarantine.[2][3]

References

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 54593919, 1-(pyridazin-3-yl)piperidin-3-amine dihydrochloride.[1][2][3] Retrieved from [Link][2]

  • Helix Chromatography. (2024). HPLC Method for Analysis of Pyridine and Aminopyridine Isomers. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Piperidine Synthesis and Stability Protocols. Retrieved from [Link][2]

Sources

Comparative

Introduction: Establishing the Analytical Baseline for a Novel Pharmaceutical Candidate

An In-Depth Technical Guide to the Elemental Analysis of 1-(Pyridazin-3-yl)piperidin-3-amine 1-(Pyridazin-3-yl)piperidin-3-amine, a heterocyclic amine, represents a class of compounds of significant interest in drug disc...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Elemental Analysis of 1-(Pyridazin-3-yl)piperidin-3-amine

1-(Pyridazin-3-yl)piperidin-3-amine, a heterocyclic amine, represents a class of compounds of significant interest in drug discovery due to its potential pharmacological activities. As with any active pharmaceutical ingredient (API), rigorous characterization is paramount to ensuring its identity, purity, and safety. Elemental analysis serves as a foundational technique in this process, providing both a quantitative confirmation of the compound's empirical formula and a stringent measure of potentially harmful elemental impurities.

This guide provides a comprehensive comparison of analytical standards and methodologies for the elemental analysis of 1-(Pyridazin-3-yl)piperidin-3-amine. It is designed for researchers, analytical scientists, and drug development professionals, offering field-proven insights into experimental design, data interpretation, and regulatory compliance. We will explore the two primary facets of elemental analysis in a pharmaceutical context: the determination of bulk composition (Carbon, Hydrogen, Nitrogen) to verify the molecular structure, and the quantification of trace elemental impurities to meet stringent safety regulations.

Pillar 1: Regulatory Framework for Elemental Analysis in APIs

The control of elemental impurities is a critical aspect of pharmaceutical quality control, mandated by global regulatory bodies. The International Council for Harmonisation (ICH) Q3D guideline provides a framework for assessing and controlling elemental impurities in drug products.[1] This risk-based approach requires manufacturers to evaluate potential sources of contamination, from catalysts used in synthesis to manufacturing equipment and container closure systems.[2]

Similarly, the United States Pharmacopeia (USP) General Chapters <232> "Elemental Impurities—Limits" and <233> "Elemental Impurities—Procedures" define the acceptable limits and analytical procedures for quantifying these impurities.[3] These regulations have largely replaced the century-old, non-specific heavy metals test (USP <231>), favoring modern, highly sensitive instrumental techniques.[4] For a compound like 1-(Pyridazin-3-yl)piperidin-3-amine, a detailed risk assessment is the necessary first step to identify which elemental impurities require testing.[5][2]

Pillar 2: Comparative Analysis of Core Analytical Techniques

The choice of analytical technique is dictated by the primary objective: verifying the empirical formula or quantifying trace metal contaminants.

A. Verification of Empirical Formula: CHN Combustion Analysis

For confirming the elemental composition of a synthesized organic molecule, CHN (Carbon, Hydrogen, Nitrogen) analysis is the gold standard. This technique is based on the principle of dynamic flash combustion, where the sample is combusted at high temperatures in the presence of oxygen, converting the elements into simple gases (CO₂, H₂O, and N₂).[6] These gases are then separated and quantified by a thermal conductivity detector (TCD).[6]

Heterocyclic nitrogen compounds, such as pyridazine derivatives, have historically been considered challenging to combust completely.[7] However, modern elemental analyzers with optimized combustion zones and specialized reagents ensure the complete oxidation required for accurate results.[7][8]

  • Causality Behind Experimental Choice: CHN analysis is chosen for its directness, speed, and precision in determining the mass percentages of C, H, and N. For a new chemical entity, this data provides fundamental proof of its elemental makeup, corroborating information from mass spectrometry and NMR. The molecular formula for 1-(Pyridazin-3-yl)piperidin-3-amine is C₉H₁₄N₄, with a molecular weight of 178.24 g/mol .[9]

    • Calculated Theoretical Percentages:

      • Carbon (C): 60.65%

      • Hydrogen (H): 7.92%

      • Nitrogen (N): 31.43%

  • Trustworthiness & Acceptance Criteria: The validity of CHN analysis is established through calibration with certified reference materials (CRMs) like acetanilide or sulfanilamide.[10] For publication in most scientific journals and for internal quality control, the experimentally determined values for C, H, and N must be within ±0.4% of the calculated theoretical values.[11][12]

B. Quantification of Elemental Impurities: A Comparison of Spectroscopic Methods

For the quantification of trace elemental impurities as mandated by ICH Q3D, more sensitive techniques are required. The primary methods are Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[3][13]

FeatureICP-MS (Inductively Coupled Plasma-Mass Spectrometry)ICP-OES (Inductively Coupled Plasma-Optical Emission Spectrometry)FAAS/GFAAS (Atomic Absorption Spectrometry)
Principle Sample is aerosolized and ionized in argon plasma. Ions are separated by mass-to-charge ratio.Sample is aerosolized and atomized in argon plasma. Measures photons emitted as atoms relax from an excited state.Measures the absorption of light by ground-state atoms in a flame (FAAS) or graphite furnace (GFAAS).
Sensitivity Very High (parts per trillion, ppt)High (parts per billion, ppb)Moderate (ppb to ppm)
Throughput High (multi-element analysis)High (multi-element analysis)Low (single-element analysis)
Typical Use Definitive quantification of trace and ultra-trace impurities; required for low PDE elements (e.g., Cd, Pb, As, Hg).Routine screening and quantification of less toxic elements with higher limits.Less common now for regulatory purposes; can be used for specific elements if validated.
Sample Prep Requires complete digestion (typically microwave-assisted) to a clear solution to avoid nebulizer clogging and matrix effects.[14]Requires complete digestion to a clear solution.[13]Digestion required; less tolerant of high salt content.
Regulatory Standing Preferred method in USP <233> for its high sensitivity.[3]An acceptable alternative procedure under USP <233>.[3][13]Considered an alternative procedure, but must be rigorously validated to prove equivalence to ICP methods.[13]

For 1-(Pyridazin-3-yl)piperidin-3-amine, which may be synthesized using metal catalysts (e.g., Palladium, Platinum), ICP-MS is the superior technique due to its ability to quantify these elements at the low levels required by regulatory guidelines.

Pillar 3: Experimental Protocols & Validation

Workflow for Selecting the Appropriate Analytical Technique

The following decision-making workflow can guide the analytical strategy for 1-(Pyridazin-3-yl)piperidin-3-amine.

G start Analytical Objective for 1-(Pyridazin-3-yl)piperidin-3-amine q1 Confirm Empirical Formula (C, H, N)? start->q1 q2 Quantify Trace Elemental Impurities? start->q2 proc1 Perform CHN Combustion Analysis q1->proc1  Yes proc2 Perform ICH Q3D Risk Assessment q2->proc2  Yes res1 Result within ±0.4% of C=60.65%, H=7.92%, N=31.43%? proc1->res1 proc3 Analyze via ICP-MS (or ICP-OES) proc2->proc3 res2 Results below PDE Limits? proc3->res2 end_pass1 Identity & Purity Confirmed res1->end_pass1  Yes end_fail Further Purification or Process Modification Needed res1->end_fail  No end_pass2 Safety Profile Acceptable res2->end_pass2  Yes res2->end_fail  No

Caption: Decision workflow for elemental analysis.

Detailed Protocol 1: CHN Analysis

This protocol describes a self-validating system for determining the C, H, and N content.

  • Instrument Preparation & Calibration:

    • Use a modern CHN elemental analyzer (e.g., PerkinElmer 2400 Series II, Thermo Scientific FlashSmart).[6][7]

    • Ensure the combustion and reduction tubes are packed with the appropriate reagents (e.g., chromium oxide, silver tungstate) and have not exceeded their operational lifetime.[7]

    • Perform a leak test and purge the system with high-purity helium.

    • Calibrate the instrument using a certified organic standard with a known composition, such as Acetanilide (C: 71.09%, H: 6.71%, N: 10.36%). Run the standard multiple times to establish a stable calibration factor (K-factor).[6]

  • Sample Preparation:

    • Ensure the 1-(Pyridazin-3-yl)piperidin-3-amine sample is homogenous and has been thoroughly dried to remove residual solvents, which can bias the hydrogen and carbon results.

    • Accurately weigh 1-3 mg of the sample into a clean tin capsule using a microbalance.

    • Fold the tin capsule to ensure no sample can escape and place it in the instrument's autosampler.

  • Analysis & Data Processing:

    • Run a blank (empty tin capsule) to establish the baseline.

    • Run a known standard (e.g., Cystine, Sulfanilamide) as a check to verify the calibration before analyzing the unknown sample.[10]

    • Analyze the 1-(Pyridazin-3-yl)piperidin-3-amine sample in triplicate to ensure repeatability.

    • The instrument software will automatically integrate the detector signals for CO₂, H₂O, and N₂ and calculate the weight percentages based on the calibration.

  • Validation & Interpretation:

    • Repeatability: The relative standard deviation (RSD) of the triplicate measurements should be ≤0.2%.

    • Accuracy: The mean experimental values must be within ±0.4% of the theoretical values (C: 60.65%, H: 7.92%, N: 31.43%).[12]

Workflow for ICP-MS Sample Preparation and Analysis

cluster_prep Sample Preparation cluster_analysis ICP-MS Analysis A Weigh 0.1-0.5 g of API Sample B Add Concentrated Acids (e.g., HNO₃, HCl) in a Digestion Vessel A->B C Microwave Digestion (Closed Vessel) B->C D Dilute Digested Sample with Deionized Water to Final Volume C->D F Aspirate Sample into Argon Plasma D->F Introduce Sample E Instrument Calibration with Multi-Element Certified Standards E->F G Ionization and Mass Separation F->G H Quantification by Detector G->H

Sources

Safety & Regulatory Compliance

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